Beta-Lipotropin (1-10), porcine
Descripción
Propiedades
Fórmula molecular |
C42H66N10O15 |
|---|---|
Peso molecular |
951.0 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
VKXYFOFDYJGSMP-WQXPEFPKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Beta-Lipotropin and its Endogenous Opioid Derivatives in Swine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research elucidating the specific physiological function of the N-terminal fragment Beta-Lipotropin (1-10) in pigs is not available in current scientific literature. Therefore, this guide focuses on the well-documented roles of its precursor, Pro-opiomelanocortin (POMC), the full β-Lipotropin (β-LPH) molecule, and its most significant derivative, β-endorphin, which is a key component of the endogenous opioid system in swine.
Introduction: The Pro-opiomelanocortin (POMC) Family
Pro-opiomelanocortin (POMC) is a large precursor prohormone synthesized primarily in the pituitary gland and hypothalamus.[1][2] Through tissue-specific, post-translational cleavage by prohormone convertases, POMC gives rise to a diverse array of biologically active peptides.[1][3][4] These include Adrenocorticotropic hormone (ACTH), Melanocyte-stimulating hormones (MSHs), and β-Lipotropin (β-LPH).[3]
β-LPH is a 90-amino acid polypeptide that functions primarily as an intermediate precursor.[5] It is further processed to yield smaller peptides, most notably the potent endogenous opioid, β-endorphin.[5][6] The specific fragment, β-Lipotropin (1-10), represents the N-terminal sequence of β-LPH. While commercially available as a synthetic peptide for research, its intrinsic biological function in pigs remains uncharacterized.[7][8] The predominant focus of research in swine has been on the opioid-active derivatives of β-LPH and their role in modulating the physiological stress response.[9][10][11]
Biosynthesis of β-Lipotropin and β-Endorphin in Pigs
The generation of β-LPH and its derivatives is a sequential, enzymatic process occurring within the dense core secretory granules of pituitary corticotrophs and melanotrophs.[1][3] The POMC prohormone undergoes a series of cleavages at specific basic amino acid residue sites to release its constituent peptides.[4] In the anterior pituitary, POMC is primarily cleaved to yield ACTH and β-LPH in equimolar amounts.[5][12] β-LPH is then further cleaved to produce γ-Lipotropin and the critically important β-endorphin.[5][12]
Function of β-LPH Derivatives: The Endogenous Opioid System and Stress Response in Pigs
The primary physiological role attributed to the β-LPH cascade in pigs is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis via β-endorphin. Endogenous opioids are activated during stress and generally serve to inhibit or dampen excessive physiological stress responses.[11][13]
Studies using the opioid receptor antagonist naloxone (B1662785) have been instrumental in elucidating this function. By blocking opioid receptors, naloxone reveals the underlying inhibitory tone exerted by endogenous opioids like β-endorphin. In pigs subjected to acute stress (e.g., nose-snare restraint), pretreatment with naloxone significantly potentiates the release of ACTH and cortisol compared to stressed pigs without the antagonist.[9][10] This indicates that under normal stressful conditions, endogenous opioids are actively suppressing the magnitude of the HPA axis response.[9] Furthermore, chronic stress, such as long-term tethered housing, has been shown to increase the impact of this opioid-mediated inhibition, suggesting an adaptive mechanism to prevent excessive HPA responses to subsequent acute stressors.[10][11]
Beyond the HPA axis, endogenous opioids are also suggested to protect lactogenic hormones, such as growth hormone and prolactin, from the inhibitory effects of stress.[14]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the role of endogenous opioids in the porcine stress response.
| Experimental Group | Peak Plasma ACTH (pg/mL) | Peak Plasma Cortisol (ng/mL) | Reference |
| Loose-Housed Pigs | [10] | ||
| Acute Stress (Control) | 98 ± 12 | 54 ± 3 | [10] |
| Acute Stress + Naloxone | 244 ± 36 | 65 ± 5 | [9] |
| Tethered (Chronic Stress) Pigs | [10] | ||
| Acute Stress (Control) | Attenuated response vs. loose-housed | Unchanged vs. loose-housed | [10] |
| Acute Stress + Naloxone | Greater increment vs. loose-housed | Greater increment vs. loose-housed | [10] |
| Data are presented as mean ± SEM where available. Absolute values for tethered pigs were not provided in the abstract but relational changes were described. |
Key Experimental Protocols
Naloxone Blockade During Acute Stress in Swine
This protocol provides a generalized methodology based on experiments designed to investigate the role of endogenous opioids on the HPA axis in pigs.[9][10]
-
Animal Model: Cyclic female pigs, housed either loosely (control) or in tethers (chronic stress model).
-
Acclimatization: Animals are habituated to housing conditions and handling procedures to minimize baseline stress. Catheters are surgically implanted for stress-free blood sampling.
-
Experimental Design: A crossover or parallel-group design is used where pigs are subjected to an acute stressor with and without an opioid antagonist.
-
Groups:
-
Control (e.g., saline injection, no stress)
-
Acute Stress Only (e.g., saline injection + stressor)
-
Naloxone + Acute Stress (e.g., naloxone injection + stressor)
-
-
Antagonist Administration: The opioid receptor antagonist naloxone is administered as an intravenous (IV) bolus (e.g., 0.5 - 2.0 mg/kg body weight) prior to the stressor.[9][14]
-
Stressor: A standardized acute stressor, such as a 15-20 minute nose-snare restraint, is applied.[10][14]
-
-
Data Collection:
-
Blood Sampling: Serial blood samples are collected at regular intervals (e.g., every 10-15 minutes) before, during, and after the stress protocol via the indwelling catheter.
-
Hormone Analysis: Plasma is separated and analyzed for ACTH and cortisol concentrations using validated radioimmunoassays (RIA) or ELISA kits.
-
-
Statistical Analysis: Hormone concentration profiles over time are analyzed using methods such as Analysis of Variance (ANOVA) with repeated measures to determine significant differences between treatment groups.
Potential Signaling Pathways
The specific signaling pathway for β-LPH (1-10) is unknown. However, the primary downstream effector, β-endorphin, acts through classical opioid receptors (mu, delta, kappa), which are G-protein coupled receptors (GPCRs). In the context of HPA axis modulation, β-endorphin released from the pituitary or hypothalamus is believed to act on presynaptic opioid receptors on hypothalamic neurons (e.g., CRH neurons), inhibiting their firing and subsequent stimulation of the pituitary, thereby reducing ACTH release.
Conclusion and Future Directions
The N-terminal fragment β-Lipotropin (1-10) is a poorly understood peptide in porcine physiology. In contrast, the processing of its parent molecule, β-LPH, into β-endorphin is a critical event. This pathway provides the substrate for the endogenous opioid system, which plays a significant, inhibitory role in modulating the HPA axis and the overall stress response in pigs. The increased opioid tone observed under chronic stress suggests an important adaptive process that may be relevant to animal welfare and production.
Future research is required to determine if β-LPH (1-10) has any intrinsic biological activity or if it is merely an inactive cleavage product. Investigating its potential binding to known or novel receptors and its physiological effects in vitro and in vivo would be necessary first steps to elucidate any functional role.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proopiomelanocortin - Wikipedia [en.wikipedia.org]
- 5. Lipotropin - Wikipedia [en.wikipedia.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Chronic stress increases the opioid-mediated inhibition of the pituitary-adrenocortical response to acute stress in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Sequential formation of beta-endorphin-related peptides in porcine pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of endogenous opioid system in the regulation of the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress and nursing in the pig: role of HPA axis and endogenous opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Porcine Beta-Lipotropin (1-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and history of porcine Beta-Lipotropin (β-LPH), with a specific focus on its N-terminal fragment, β-Lipotropin (1-10). Beta-Lipotropin is a 90-amino acid polypeptide hormone synthesized in the pituitary gland.[1] Initially identified for its lipolytic activity, subsequent research revealed its pivotal role as a prohormone for smaller, biologically active peptides, most notably the endorphins.[2][3] This document details the seminal experiments that led to its isolation and characterization, providing comprehensive experimental protocols and quantitative data for the scientific community.
The Dawn of Discovery: Isolation of a Novel Pituitary Peptide
In the early 1960s, a new, biologically active peptide was isolated from sheep pituitary glands by Yehudith Birk and Choh Hao Li.[4] This peptide, which they named lipotropin, exhibited potent lipolytic activity.[4][5] The following sections detail the pioneering methods used in its discovery, which laid the groundwork for future research into what would become known as porcine beta-lipotropin.
Experimental Protocol: Isolation of Lipotropin from Pituitary Glands
The original method for the isolation of lipotropin from sheep pituitary glands, as described by Birk and Li in 1964, is outlined below. This protocol served as the foundation for the subsequent isolation of porcine β-LPH.
Starting Material: Acid-acetone extracts of sheep pituitaries.[6]
Step 1: Carboxymethyl Cellulose (CMC) Chromatography [6]
-
A crude protein fraction was subjected to column chromatography on carboxymethyl cellulose.
-
Elution was performed with a gradient of ammonium (B1175870) acetate (B1210297) buffer.
-
This initial step yielded a new, proteinaceous component.[6]
Step 2: Further Purification on CMC Column [6]
-
The newly identified fraction was further purified by a second round of chromatography on a CMC column.
-
Elution was initiated with 0.01 M ammonium acetate buffer at pH 4.6, followed by a gradient with 0.1 M ammonium acetate at pH 6.7.[6]
Step 3: Exclusion Chromatography on Sephadex G-75
-
The purified fraction from the CMC column was then subjected to exclusion chromatography on a Sephadex G-75 column.
-
The column was equilibrated and eluted with 0.1 M acetic acid.
-
This step served to separate the peptide based on its molecular size.
Step 4: Purity Assessment [6]
-
The homogeneity of the final product was assessed by several methods:
This multi-step purification process yielded a highly purified peptide, which was then subjected to further characterization.
Unraveling the Structure: Sequencing of Porcine Beta-Lipotropin
Following its isolation, the primary structure of lipotropin was determined. While the initial complete sequencing was performed on the ovine peptide, subsequent studies elucidated the amino acid sequence of porcine β-LPH.[2][7] The N-terminal 1-10 amino acid sequence of porcine beta-lipotropin is H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH.
Amino Acid Composition of Porcine Beta-Lipotropin
The amino acid composition of porcine β-LPH was determined through acid hydrolysis followed by analysis on an amino acid analyzer. This data was crucial for the subsequent sequencing efforts.
| Amino Acid | Number of Residues |
| Aspartic Acid | 8 |
| Threonine | 5 |
| Serine | 4 |
| Glutamic Acid | 10 |
| Proline | 7 |
| Glycine | 9 |
| Alanine | 8 |
| Valine | 2 |
| Methionine | 2 |
| Isoleucine | 1 |
| Leucine | 6 |
| Tyrosine | 3 |
| Phenylalanine | 3 |
| Lysine | 9 |
| Histidine | 1 |
| Arginine | 3 |
| Tryptophan | 1 |
Table 1: Amino Acid Composition of Porcine Beta-Lipotropin.
The Prohormone Concept: A Paradigm Shift
A significant breakthrough in the understanding of β-lipotropin came with the discovery that it serves as a prohormone for other biologically active peptides.[3][8] It was found that β-LPH is itself a fragment of a larger precursor molecule, pro-opiomelanocortin (POMC).[9][10]
This discovery fundamentally changed the perspective on β-lipotropin, establishing it as a key player in the complex network of pituitary hormones and neuropeptides.
Biological Activity of Beta-Lipotropin and its Fragments
The biological activities of β-lipotropin and its fragments are diverse. While the intact molecule exhibits lipolytic and aldosterone-stimulating properties, its fragments possess distinct functions.[4][11]
Lipolytic Activity
The initial discovery of β-lipotropin was based on its ability to mobilize lipids from adipose tissue.[4] This activity was assessed using in vitro bioassays with isolated adipocytes.
Aldosterone-Stimulating Activity
Later studies revealed that β-lipotropin can stimulate the production of aldosterone (B195564) from adrenal capsular cells, suggesting a role in the regulation of this mineralocorticoid.[11]
Opioid Activity of C-Terminal Fragments
The most significant finding regarding the biological activity of β-lipotropin fragments was the discovery of the potent opioid activity of its C-terminal fragments, the endorphins.[12][13] This discovery opened up a new field of research into endogenous opioid peptides.
Biological Activity of the N-Terminal Fragment: Beta-Lipotropin (1-10)
The N-terminal fragment, β-Lipotropin (1-10), has been described as a "morphine-like substance," suggesting potential opioid or other neuromodulatory activities. However, detailed quantitative data on the specific biological activity of the porcine (1-10) fragment remains an area for further investigation.
Detection and Quantification: Radioimmunoassay
The development of radioimmunoassays (RIAs) was instrumental in advancing the study of β-lipotropin and its fragments, allowing for their sensitive and specific quantification in biological samples.[14][15]
Experimental Protocol: Radioimmunoassay for N-Terminal Beta-Lipotropin
The following is a generalized protocol for a competitive radioimmunoassay for the detection of the N-terminal region of β-lipotropin.
Materials:
-
Antibody: A specific antiserum that recognizes the N-terminal region of β-lipotropin.[14]
-
Radiolabeled Tracer: 125I-labeled β-lipotropin or a fragment thereof.
-
Standard: Purified β-lipotropin or the N-terminal fragment of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., bovine serum albumin).
-
Separation Agent: Second antibody (e.g., goat anti-rabbit IgG) or a solid-phase separation system.
Procedure:
-
Preparation of Standard Curve: A series of dilutions of the standard β-lipotropin is prepared in the assay buffer.
-
Assay Setup: To a series of tubes, the following are added in order:
-
Assay buffer
-
Standard or unknown sample
-
Specific antiserum
-
Radiolabeled tracer
-
-
Incubation: The tubes are incubated to allow for the competitive binding of labeled and unlabeled antigen to the antibody.
-
Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free tracer using the chosen separation agent.
-
Counting: The radioactivity in the bound fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standard. The concentration of β-lipotropin in the unknown samples is then determined by interpolation from the standard curve.
Conclusion
The discovery of porcine beta-lipotropin and the subsequent elucidation of its role as a prohormone represent a landmark in endocrinology and neuroscience. From its initial characterization as a lipolytic factor to the recognition of its C-terminal fragments as potent endogenous opioids, the story of β-lipotropin is a testament to the dynamic nature of scientific inquiry. The N-terminal fragment, β-Lipotropin (1-10), while less studied, holds potential for further investigation into its physiological significance. This technical guide provides a comprehensive overview of the foundational research in this field, offering valuable insights and detailed methodologies for contemporary researchers.
References
- 1. Total synthesis of human beta-lipotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISOLATION AND PROPERTIES OF A NEW, BIOLOGICALLY ACTIVE PEPTIDE FROM SHEEP PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIPOTROPIN, A NEW ACTIVE PEPTIDE FROM PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid sequence of porcine beta-lipotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pituitary peptide relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Beta-lipotropin: a new aldosterone-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A specific radioimmunoassay for human beta-lipotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a radioimmunoassay for beta-endorphin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of Porcine Beta-Lipotropin (1-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of porcine Beta-Lipotropin (β-LPH) and its N-terminal fragment, β-LPH (1-10). While the endogenous role of the specific β-LPH (1-10) fragment in swine is not well-documented in publicly available research, this document synthesizes the broader context of its precursor molecule, proopiomelanocortin (POMC), and the known physiological activities of related fragments. This guide outlines the biosynthetic pathway of β-LPH, discusses its potential physiological functions by inference, and provides detailed experimental protocols relevant to the study of endogenous peptides in porcine models. The information presented is intended to serve as a foundational resource for researchers investigating the potential roles of POMC-derived peptides in swine physiology and pharmacology.
Introduction
Beta-Lipotropin is a polypeptide hormone derived from the precursor protein proopiomelanocortin (POMC). In porcine species, as in other mammals, POMC is a multifaceted precursor that is enzymatically cleaved to produce a range of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins. β-LPH itself is a significant fragment of POMC and serves as a precursor to other important peptides, most notably β-endorphin, an endogenous opioid with potent analgesic properties.
The specific fragment, porcine Beta-Lipotropin (1-10), is commercially available as a synthetic peptide and is often described as a "morphine-like peptide"[1][2]. However, its physiological significance as a distinct, endogenously produced and active molecule in pigs remains to be fully elucidated. This guide will explore the knowns and unknowns surrounding this peptide, providing a framework for future research.
Biosynthesis of Porcine Beta-Lipotropin and its Fragments
The generation of Beta-Lipotropin and its derivatives is a complex, tissue-specific process governed by the expression of the POMC gene and the activity of various prohormone convertases.
2.1. POMC Gene Expression and Processing
The POMC gene is primarily expressed in the pituitary gland and the arcuate nucleus of the hypothalamus in pigs. The POMC preproprotein undergoes extensive post-translational modification, including glycosylation and proteolytic cleavage at specific basic amino acid pairs by prohormone convertases such as PC1/3 and PC2. The differential expression and activity of these enzymes in various tissues dictate the profile of resulting peptides.
dot
Figure 1: Simplified POMC Processing Pathway. This diagram illustrates the cleavage of POMC into major peptide families. The generation of β-LPH (1-10) as a distinct endogenous peptide is hypothetical.
2.2. Potential Generation of Beta-Lipotropin (1-10)
The existence of β-LPH (1-10) as a stable, functional endogenous peptide would necessitate a specific enzymatic cleavage event at the 10th and 11th amino acid positions of the full-length β-LPH molecule. While the processing of β-LPH to yield γ-Lipotropin and β-Endorphin is well-characterized, the cleavage that would produce the 1-10 fragment is not currently established in the scientific literature. It is possible that this fragment represents a transient intermediate in the degradation of β-LPH or is produced under specific, yet-to-be-identified physiological conditions.
Potential Endogenous Roles of Porcine Beta-Lipotropin (1-10)
Given the limited direct evidence for the endogenous role of porcine β-LPH (1-10), its potential functions are largely inferred from the activities of its parent molecule and other POMC-derived peptides.
3.1. Opioid and Nociceptive Modulation
The description of synthetic β-LPH (1-10) as a "morphine-like peptide" suggests a potential role in nociception and pain modulation. While β-endorphin is the primary opioid peptide derived from β-LPH, it is plausible that other fragments, including the N-terminal portion, could interact with opioid or other receptors involved in pain signaling pathways. However, in vivo studies in pigs to confirm such an effect are lacking. Research in other species on various lipotropin fragments has shown that some possess analgesic properties[3].
3.2. Metabolic Regulation
Full-length porcine β-lipotropin has been shown to influence lipid metabolism[4]. It is conceivable that fragments of β-LPH could also have metabolic activities. Further research is needed to determine if β-LPH (1-10) plays any role in regulating metabolic processes in swine.
Quantitative Data
Currently, there is a lack of quantitative data in the scientific literature regarding the in vivo concentrations, receptor binding affinities, and dose-response effects of endogenous porcine Beta-Lipotropin (1-10). The following table summarizes qualitative information and data for the parent molecule and its well-characterized fragments.
| Peptide | Source | Primary Function(s) | Receptor Affinity |
| Proopiomelanocortin (POMC) | Pituitary, Hypothalamus | Precursor to ACTH, MSHs, β-LPH, β-endorphin | N/A |
| β-Lipotropin (β-LPH) | Pituitary | Precursor to γ-LPH and β-endorphin; lipolytic activity | Low |
| β-Endorphin (β-LPH 61-91) | Pituitary, Brain | Potent analgesia, stress response | High affinity for μ-opioid receptors |
| β-Lipotropin (1-10) | Hypothetical endogenous, commercially synthetic | Described as "morphine-like"; endogenous role unconfirmed | Unknown |
Experimental Protocols
The study of endogenous peptides like β-LPH (1-10) in porcine models requires sensitive and specific methodologies. Below are detailed protocols for key experimental approaches that could be adapted for this purpose.
5.1. Protocol for Identification and Quantification of Endogenous Peptides in Porcine Brain Tissue
This protocol is adapted from methodologies used for the large-scale analysis of endogenous peptides in the porcine brain[5].
-
Objective: To identify and quantify novel peptides, potentially including β-LPH (1-10), from porcine brain tissue.
-
Materials:
-
Porcine brain tissue
-
Liquid nitrogen
-
Homogenization buffer (e.g., acidic ethanol) with protease inhibitors
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with reverse-phase and ion-exchange columns
-
Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF/TOF)
-
Peptide sequencing software
-
-
Procedure:
-
Tissue Extraction: Immediately after collection, snap-freeze porcine brain tissue in liquid nitrogen to minimize proteolytic degradation. Homogenize the frozen tissue in an acidic buffer containing a cocktail of protease inhibitors.
-
Peptide Purification: Centrifuge the homogenate at high speed to pellet cellular debris. Subject the supernatant to solid-phase extraction to enrich for peptides and remove larger proteins and lipids.
-
Chromatographic Separation: Employ a two-dimensional HPLC approach. First, separate the peptide extract by ion-exchange chromatography. Then, subject each fraction from the first dimension to a second dimension of separation using reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the fractions from the second HPLC dimension using a high-resolution mass spectrometer to determine the mass-to-charge ratio of the peptides.
-
Peptide Identification: Use tandem mass spectrometry (MS/MS) to fragment the peptides and obtain amino acid sequence information. Search the resulting fragmentation patterns against a porcine protein database to identify the peptides.
-
-
Expected Outcome: Identification and relative quantification of a wide range of endogenous peptides. This peptidomic approach offers the potential to discover novel, naturally occurring fragments of β-LPH.
dot
Figure 2: Workflow for Endogenous Peptide Identification. This diagram outlines the key steps in a peptidomics experiment for discovering novel peptides in porcine tissue.
5.2. Protocol for In Vivo Assessment of Analgesic Effects
This hypothetical protocol is designed to test the analgesic properties of exogenously administered β-LPH (1-10) in a porcine model.
-
Objective: To determine if synthetic porcine β-LPH (1-10) has analgesic effects in vivo.
-
Materials:
-
Finishing pigs
-
Synthetic porcine β-LPH (1-10)
-
Vehicle control (e.g., sterile saline)
-
Naloxone (B1662785) (opioid antagonist)
-
Nociceptive testing apparatus (e.g., thermal or mechanical stimulus device)
-
Intravenous or intracerebroventricular catheterization equipment
-
-
Procedure:
-
Animal Preparation: Acclimate pigs to the testing environment and handling procedures. Surgically implant catheters for substance administration if necessary.
-
Baseline Nociceptive Testing: Establish a baseline pain threshold for each pig using a standardized thermal or mechanical stimulus.
-
Substance Administration: Administer a predetermined dose of synthetic β-LPH (1-10) or vehicle control. A dose-response study with multiple dose levels is recommended.
-
Post-Administration Nociceptive Testing: At set time points after administration, re-evaluate the pain threshold.
-
Antagonist Challenge: In a subset of animals, administer naloxone prior to β-LPH (1-10) to determine if any observed analgesic effects are mediated by classical opioid receptors.
-
Data Analysis: Compare the changes in pain threshold between the treatment and control groups using appropriate statistical methods.
-
-
Expected Outcome: Determination of whether β-LPH (1-10) exhibits analgesic properties in pigs and if these effects are reversible by an opioid antagonist.
Signaling Pathways
The signaling pathways for a potential endogenous β-LPH (1-10) are unknown. However, based on its "morphine-like" description and its origin from a precursor to β-endorphin, a hypothetical signaling pathway would involve opioid receptors.
dot
Figure 3: Hypothetical Opioid Receptor Signaling. This diagram illustrates a potential mechanism of action for β-LPH (1-10) if it interacts with Gi/o-coupled opioid receptors, leading to reduced neurotransmitter release and an analgesic effect.
Conclusion and Future Directions
The endogenous role of porcine Beta-Lipotropin (1-10) is a nascent area of research. While its existence as a synthetic peptide with purported morphine-like activity is noted, its physiological relevance in swine is yet to be established. Future research should focus on:
-
Peptidomic analyses of porcine pituitary and brain tissues to definitively identify the presence and quantify the levels of endogenous β-LPH (1-10).
-
Receptor binding assays to identify potential receptors for this peptide.
-
In vivo studies in porcine models to elucidate its physiological effects on nociception, metabolism, and other systems.
This guide provides a foundational framework for researchers to begin exploring the potential significance of this and other novel POMC-derived peptides in porcine physiology. The methodologies and background information presented herein should facilitate the design of experiments aimed at filling the current knowledge gaps.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. C-fragment of lipotropin--an endogenous potent analgesic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of porcine beta-lipotropic hormone on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of endogenous peptides in the porcine brain: possible construction of peptidome, a fact database for endogenous peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Lipotropin (1-10): An In-Depth Technical Guide on the N-Terminal Prohormone Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-Lipotropin (β-LPH), a 90-amino acid polypeptide, is a critical prohormone synthesized in the pituitary gland through the cleavage of pro-opiomelanocortin (POMC). While β-LPH itself is generally considered to have limited direct biological activity, it serves as the precursor to a cascade of potent neuropeptides and hormones, including the endogenous opioid β-endorphin and melanocyte-stimulating hormones (MSHs). This technical guide focuses specifically on the N-terminal fragment of β-Lipotropin, designated as Beta-Lipotropin (1-10). Despite being a distinct product of POMC processing, the independent biological function, receptor interactions, and signaling pathways of β-LPH (1-10) remain largely uncharacterized in peer-reviewed literature. This document synthesizes the available information on the generation and context of β-LPH (1-10), highlights the current knowledge gaps, and provides generalized experimental protocols relevant to the study of peptide hormones, which can be adapted for the investigation of this enigmatic fragment.
Introduction
The pro-opiomelanocortin (POMC) gene encodes a large precursor protein that undergoes extensive, tissue-specific post-translational processing to yield a diverse array of biologically active peptides.[1][2][3][4] This intricate processing pathway is fundamental to the regulation of numerous physiological functions, including stress response, pain modulation, energy homeostasis, and pigmentation.[3][5] One of the primary products of initial POMC cleavage is β-Lipotropin (β-LPH).[6][7] While much of the research on β-LPH has concentrated on its C-terminal and internal fragments, such as β-endorphin and β-melanocyte-stimulating hormone (β-MSH), the N-terminal fragment, β-Lipotropin (1-10), has received considerably less scientific attention.
This guide aims to provide a comprehensive overview of β-Lipotropin (1-10) by first detailing its origin within the broader context of POMC processing. It will then address the current understanding of its potential biological role, which is largely inferred and not yet substantiated by robust quantitative data. Finally, this document will outline relevant experimental methodologies and visualizations to facilitate future research into the pharmacology and function of this prohormone fragment.
The Genesis of Beta-Lipotropin (1-10): A Fragment of POMC Processing
The synthesis of β-Lipotropin (1-10) is an integral part of the POMC processing cascade, which primarily occurs in the anterior pituitary gland.[6][7] The process is initiated by the enzymatic cleavage of the 285-amino acid POMC precursor protein by prohormone convertases, principally PC1/3.[1][2]
This initial cleavage yields adrenocorticotropic hormone (ACTH) and the 90-amino acid polypeptide, β-Lipotropin.[6][7] Subsequently, β-Lipotropin itself serves as a prohormone and can be further processed into smaller, biologically active peptides. Notably, β-LPH contains the sequences for γ-Lipotropin, β-melanocyte-stimulating hormone (β-MSH), and β-endorphin.[6] The N-terminal 10 amino acid sequence of β-Lipotropin is thus designated as β-Lipotropin (1-10).
Biological Activity and Putative Function: An Area of Active Inquiry
Currently, there is a significant dearth of published, peer-reviewed studies that definitively characterize the biological activity of the isolated β-Lipotropin (1-10) fragment. Commercial suppliers of this peptide often describe it as a "morphine-like peptide"; however, this assertion is not substantiated by publicly available quantitative data from receptor binding or functional assays.
The biological activities of other fragments of β-Lipotropin are well-documented:
-
β-Endorphin (β-LPH 61-91): A potent endogenous opioid that binds to opioid receptors, eliciting analgesic and mood-altering effects.
-
β-Melanocyte-Stimulating Hormone (β-MSH; within γ-LPH): Interacts with melanocortin receptors, playing a role in pigmentation and energy homeostasis.[8]
Some studies have investigated the effects of the full-length β-Lipotropin molecule. For instance, β-Lipotropin has been shown to stimulate aldosterone (B195564) production in rat adrenal gland cells, an effect that appears to be independent of the cyclic AMP pathway and mediated by receptors distinct from those for ACTH or angiotensin II. This activity is likely attributable to the β-MSH sequence contained within the larger β-Lipotropin molecule.
It is plausible that β-Lipotropin (1-10) may have its own unique biological functions or may act to modulate the activity of other POMC-derived peptides. However, without dedicated research, its role remains speculative.
Quantitative Data
As of the latest review of scientific literature, no specific quantitative data regarding the receptor binding affinities (Ki), potency (EC50/IC50), or other pharmacological parameters for Beta-Lipotropin (1-10) are available. The following table is provided as a template for future research findings.
| Peptide | Receptor Target | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type | Reference |
| Beta-Lipotropin (1-10) | To be determined | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of Beta-Lipotropin (1-10)'s biological activity.
Radioligand Binding Assay for Receptor Interaction
This protocol is designed to determine if β-Lipotropin (1-10) binds to specific cell surface receptors, such as opioid or melanocortin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines expressing the receptor of interest (e.g., CHO cells transfected with µ-opioid receptor).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-DAMGO for µ-opioid receptor), and varying concentrations of unlabeled β-Lipotropin (1-10).
-
Incubate the mixture to allow for competitive binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand at each concentration of β-Lipotropin (1-10).
-
Generate a dose-response curve and determine the inhibitory constant (Ki) to quantify the binding affinity of β-Lipotropin (1-10) for the receptor.
-
Functional Assay for Signaling Pathway Activation
This protocol can be used to assess whether β-Lipotropin (1-10) activates intracellular signaling pathways upon binding to a receptor.
Methodology (Example: cAMP Assay):
-
Cell Culture and Treatment:
-
Plate cells expressing the receptor of interest in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of β-Lipotropin (1-10). Include a known agonist as a positive control.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for cAMP production in response to β-Lipotropin (1-10).
-
Calculate the EC50 value to determine the potency of β-Lipotropin (1-10) in activating the signaling pathway.
-
Conclusion and Future Directions
Beta-Lipotropin (1-10) represents a scientifically intriguing yet understudied fragment of the complex POMC prohormone. Its precise biological role, receptor targets, and downstream signaling effects are currently unknown. The lack of quantitative data necessitates dedicated research to elucidate its function. The experimental frameworks provided in this guide offer a starting point for investigators to explore the pharmacology of this peptide. Future research should focus on systematic screening against a panel of receptors, particularly orphan G-protein coupled receptors, and functional assays to measure downstream signaling events. Unraveling the potential biological significance of β-Lipotropin (1-10) will contribute to a more complete understanding of the intricate regulatory network governed by POMC-derived peptides and may reveal novel therapeutic targets.
References
- 1. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTH (1-10) (POMC, Adrenocorticotropin, beta Lipotropin, alpha (beta) Melanocyte Stimulating Hormone, CLIP, Corticotropin-lipotropin precursor, LPH, MSH, NPP, POC, Pro-opiomelanocortin) | BIOZOL [biozol.de]
- 7. apexbt.com [apexbt.com]
- 8. Melanocortin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physiological Effects of Porcine Beta-Lipotropin (1-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of β-Lipotropin, a pituitary hormone derived from pro-opiomelanocortin (POMC). While β-Lipotropin itself is a larger polypeptide with a range of biological activities and serves as a precursor to endogenous opioids, the physiological roles of its specific fragments are a subject of ongoing research. This technical guide provides a comprehensive overview of the known physiological effects of porcine Beta-Lipotropin (1-10), with a focus on its steroidogenic, opioid-like, and metabolic activities. The information presented herein is intended to support further research and drug development efforts centered on this peptide fragment.
Core Physiological Effects
Current scientific evidence indicates that porcine Beta-Lipotropin and its related fragments exert measurable effects in three primary physiological areas: adrenal steroidogenesis, opioid receptor modulation, and lipid metabolism.
Steroidogenic Effects
Beta-Lipotropin has been demonstrated to stimulate the production of aldosterone (B195564) and other corticosteroids in adrenal gland cells. This effect is particularly relevant in the context of adrenal physiology and the regulation of electrolyte balance and stress responses.
| Peptide | Cell Type | Steroid Measured | Concentration Range | Observed Effect | Reference |
| Ovine β-Lipotropin | Rat Adrenal Capsular Cells | Aldosterone | 10 nM - 1 µM | Significant dose-dependent stimulation | [1] |
| β-Lipotropin | Guinea Pig Adrenal Cells | Cortisol | 10⁻⁸ M | 6-fold increase over basal production | [2] |
| β-Lipotropin | Guinea Pig Adrenal Cells | Androstenedione | 10⁻⁸ M | 4-fold increase over basal production | [2] |
| β-Lipotropin | Guinea Pig Adrenal Cells | Dehydroepiandrosterone (DHEA) | 10⁻⁸ M | 5-fold increase over basal production | [2] |
Objective: To determine the effect of porcine Beta-Lipotropin (1-10) on aldosterone and corticosterone (B1669441) production in isolated rat adrenal cells.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Collagenase type II
-
Krebs-Ringer bicarbonate buffer with 0.2% glucose (KRBG)
-
Bovine serum albumin (BSA)
-
Porcine Beta-Lipotropin (1-10)
-
ACTH (1-24) (positive control)
-
Angiotensin II (positive control)
-
Aldosterone and corticosterone radioimmunoassay (RIA) kits
-
96-well culture plates
-
Incubator (37°C, 95% O₂/5% CO₂)
Procedure:
-
Adrenal Gland Isolation and Cell Dispersion:
-
Sacrifice rats by decapitation and aseptically remove adrenal glands.
-
Separate the adrenal capsules (zona glomerulosa) from the inner zones (zona fasciculata/reticularis).
-
Mince the tissues and incubate with collagenase in KRBG buffer to disperse the cells.
-
Filter the cell suspension to remove undigested tissue and wash the cells with KRBG containing 0.5% BSA.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Incubation and Treatment:
-
Resuspend the adrenal cells in KRBG with 0.5% BSA to a final concentration of 1 x 10⁵ cells/mL.
-
Aliquot 200 µL of the cell suspension into each well of a 96-well plate.
-
Add 20 µL of varying concentrations of porcine Beta-Lipotropin (1-10) (e.g., 10⁻¹⁰ to 10⁻⁶ M), ACTH (1-24), or Angiotensin II to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified atmosphere of 95% O₂/5% CO₂ for 2 hours.
-
-
Hormone Measurement:
-
Following incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for steroid measurement.
-
Quantify the concentration of aldosterone and corticosterone in the supernatant using specific RIA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express steroid production as ng/10⁵ cells/2 hours.
-
Plot dose-response curves and determine the EC₅₀ for each peptide.
-
Studies suggest that the steroidogenic effect of β-lipotropin is mediated through the ACTH receptor and involves the conversion of cholesterol to pregnenolone, a critical rate-limiting step in steroid synthesis.[2] Interestingly, unlike ACTH, β-lipotropin-induced aldosterone production does not appear to involve an increase in intracellular cyclic AMP (cAMP).[1]
Opioid-like Activity
Fragments of β-Lipotropin are known to possess opioid activity. While direct quantitative data for the (1-10) fragment is limited, its structural relationship to other opioid peptides suggests potential interaction with opioid receptors.
| Peptide Fragment | Assay | Relative Potency (Met-Enkephalin = 1) | Reference |
| β-Endorphin (β-LPH 61-91) | Guinea Pig Ileum Bioassay | ~4.5 | |
| α-Endorphin (β-LPH 61-76) | Guinea Pig Ileum Bioassay | ~0.2 | |
| γ-Endorphin (β-LPH 61-77) | Guinea Pig Ileum Bioassay | ~0.15 |
Objective: To assess the opioid-like activity of porcine Beta-Lipotropin (1-10) by measuring its effect on the contractility of isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution
-
Porcine Beta-Lipotropin (1-10)
-
Morphine (positive control)
-
Naloxone (B1662785) (opioid antagonist)
-
Organ bath with an isotonic transducer and recording system
-
Carbogen gas (95% O₂/5% CO₂)
Procedure:
-
Tissue Preparation:
-
Sacrifice the guinea pig by cervical dislocation.
-
Isolate a segment of the terminal ileum and place it in warm Tyrode's solution.
-
Clean the mesentery and gently flush the lumen with Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the tissue to a fixed point and the other to an isotonic transducer to record contractions.
-
Allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.
-
-
Drug Administration and Response Measurement:
-
Establish a baseline of spontaneous contractions.
-
Add increasing concentrations of porcine Beta-Lipotropin (1-10) to the organ bath and record the resulting inhibition of electrically-induced or spontaneous contractions.
-
After each dose, wash the tissue thoroughly and allow it to return to baseline before administering the next dose.
-
Perform a cumulative or non-cumulative dose-response curve.
-
To confirm opioid receptor mediation, pre-incubate the tissue with naloxone before adding Beta-Lipotropin (1-10) and observe for antagonism of the inhibitory effect.
-
Construct a dose-response curve for morphine as a positive control.
-
-
Data Analysis:
-
Measure the amplitude of contractions and express the inhibitory effect as a percentage of the baseline.
-
Plot dose-response curves and calculate the IC₅₀ for Beta-Lipotropin (1-10) and morphine.
-
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade ultimately modulates ion channel activity and neurotransmitter release.
Metabolic Effects
Early studies have suggested a role for β-Lipotropin in lipid metabolism, specifically in stimulating lipolysis.
| Peptide | Tissue | Minimal Effective Concentration | Observed Effect | Reference |
| β-Lipotropin | Rabbit Adipocytes (perifusion) | 10⁻¹³ - 10⁻¹⁴ M | Stimulation of glycerol (B35011) release | |
| β-Lipotropin | Rabbit Adipocytes (incubation) | 10⁻⁹ M | Stimulation of glycerol release |
Objective: To measure the effect of porcine Beta-Lipotropin (1-10) on lipolysis in isolated adipocytes.
Materials:
-
Adipose tissue (e.g., from rabbit or rat)
-
Collagenase type I
-
Krebs-Ringer bicarbonate buffer with 4% BSA (KRB-BSA)
-
Porcine Beta-Lipotropin (1-10)
-
Isoproterenol (B85558) (positive control)
-
Glycerol assay kit
-
Multi-well plates
-
Shaking water bath (37°C)
Procedure:
-
Adipocyte Isolation:
-
Mince adipose tissue and digest with collagenase in KRB-BSA buffer in a shaking water bath.
-
Filter the digest through nylon mesh to remove undigested tissue.
-
Allow the mature adipocytes to float and wash them several times with fresh KRB-BSA buffer.
-
Resuspend the isolated adipocytes in fresh KRB-BSA buffer.
-
-
Lipolysis Assay:
-
Aliquot the adipocyte suspension into wells of a multi-well plate.
-
Add various concentrations of porcine Beta-Lipotropin (1-10) or isoproterenol to the wells. Include a vehicle control.
-
Incubate the plate in a shaking water bath at 37°C for 1-2 hours.
-
-
Glycerol Measurement:
-
At the end of the incubation, carefully collect the infranatant (the aqueous layer below the floating adipocytes).
-
Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit.
-
-
Data Analysis:
-
Express lipolysis as the amount of glycerol released per mg of cellular lipid or per 10⁶ cells.
-
Construct dose-response curves to determine the potency of Beta-Lipotropin (1-10).
-
Conclusion
Porcine Beta-Lipotropin (1-10) is a peptide fragment with demonstrated physiological effects on steroidogenesis, opioid receptor modulation, and lipid metabolism. The data and protocols presented in this technical guide provide a foundation for further investigation into the specific mechanisms of action and potential therapeutic applications of this and related peptides. Future research should focus on elucidating the precise receptor interactions and downstream signaling pathways, as well as conducting in vivo studies to validate these in vitro findings. A deeper understanding of the physiological role of Beta-Lipotropin (1-10) will be invaluable for the development of novel therapeutics in endocrinology, neuroscience, and metabolic diseases.
References
The Relationship Between Porcine Pro-opiomelanocortin (POMC) and β-Lipotropin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biosynthesis and processing of porcine pro-opiomelanocortin (POMC), with a specific focus on its relationship to β-Lipotropin (β-LPH) and its derivatives. The pig serves as a critical biomedical model, and understanding the nuances of its neuroendocrine pathways is paramount for research in metabolism, stress response, and pharmacology.
Introduction to the Porcine POMC System
Pro-opiomelanocortin is a large, inactive precursor protein that is synthesized in various tissues, most notably the anterior and intermediate lobes of the pituitary gland and neurons in the arcuate nucleus of the hypothalamus.[1] Through a series of highly regulated, tissue-specific proteolytic cleavages, POMC gives rise to a diverse array of smaller, biologically active peptides.[2][3] These include adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins.
Among the primary products of initial POMC processing is β-Lipotropin (β-LPH), a 90-amino acid polypeptide that is itself a prohormone.[4][5] In porcine models, β-LPH is a key intermediate that is further cleaved to produce γ-Lipotropin (γ-LPH) and the endogenous opioid, β-endorphin.[6] The fragment referred to as β-Lipotropin (1-10) constitutes the first ten amino acids of the N-terminal region of β-LPH, which is identical to the N-terminus of γ-LPH. This guide details the molecular journey from the POMC gene to the generation of these critical signaling peptides in the pig.
Porcine POMC Gene Expression
The POMC gene is robustly expressed in the porcine pituitary and brain. Studies using in situ hybridization have tracked its expression throughout development.
-
Pituitary Gland : The POMC gene is activated as early as fetal day 30 (E30).[6]
-
Brain : POMC transcripts are first detected at E40 in the arcuate nucleus and nucleus medialis thalami.[6]
-
Other Tissues : Expression of the POMC gene has also been identified in porcine follicular cells (theca and granulosa cells) of the ovary, suggesting a role in local ovarian regulation.[7]
The Proteolytic Processing of Porcine POMC
The conversion of the POMC prohormone into its active peptide components is a multi-step process orchestrated by a family of enzymes known as prohormone convertases (PCs). The specific enzymes present in a given tissue dictate the final peptide products.
In the corticotroph cells of the anterior pituitary , processing is primarily carried out by Prohormone Convertase 1 (also known as PC1/3).[8] This enzyme performs the initial, critical cleavage of POMC at a pair of basic amino acid residues (Lys-Arg) to yield two main intermediates: pro-ACTH and β-Lipotropin (β-LPH).[2][3] Further processing in the anterior lobe is limited due to the absence of Prohormone Convertase 2 (PC2).[2][3]
In contrast, the melanotroph cells of the intermediate pituitary express both PC1/3 and PC2.[8] This allows for more extensive processing. Here, β-LPH, generated by PC1/3, is further cleaved by PC2 to yield γ-LPH and β-endorphin.[9] This tissue-specific processing is a fundamental aspect of the POMC system, resulting in different hormonal outputs from different regions of the pituitary.
Quantitative Data on Porcine POMC Processing
Quantitative analysis reveals significant differences in the extent of POMC processing between the lobes of the porcine pituitary. The anterior lobe contains a larger pool of the POMC precursor, while the neurointermediate lobe exhibits much more extensive processing into smaller peptide products.
| Parameter | Anterior Lobe | Neurointermediate Lobe | Reference |
| Total POMC-Related Peptide Content | ~19.8 nmol / lobe | ~7.0 nmol / lobe | [4] |
| Extent of POMC Processing to α-MSH | Low / Not a primary product | 93% | [4] |
| Extent of N-POMC Processing | 2.3% | 25-33% | [4] |
Key Experimental Protocols
The characterization of the porcine POMC-to-β-Lipotropin pathway has relied on a combination of biochemical and molecular biology techniques.
Peptide Extraction and Characterization
A common workflow for identifying and sequencing POMC-derived peptides involves multiple purification and analysis steps.
References
- 1. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Lipotropin - Wikipedia [en.wikipedia.org]
- 6. Sequential formation of beta-endorphin-related peptides in porcine pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Proopiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
A Technical Guide to the Morphine-Like Activity of Beta-Lipotropin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the opioid activity originating from Beta-Lipotropin (β-LPH), focusing on the structural basis, mechanism of action, and experimental characterization of its active fragments.
Introduction: Beta-Lipotropin as a Prohormone
Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone produced in the anterior pituitary gland.[1][2] It is synthesized through the cleavage of a larger precursor protein, pro-opiomelanocortin (POMC).[1][3][4] While β-LPH itself possesses no intrinsic morphinomimetic activity, it serves as a crucial prohormone for a series of potent endogenous opioid peptides, including the endorphins and enkephalins.[5][6] The morphine-like activity associated with β-LPH is entirely attributable to specific fragments derived from its C-terminal region, most notably β-endorphin (β-LPH-[61-91]) and Met-enkephalin (β-LPH-[61-65]).[5][6]
This document provides a technical overview of the generation, mechanism, and quantification of the opioid activity of β-LPH-derived peptides. It will detail the structure-activity relationships, the signaling pathways they trigger, and the experimental protocols used for their characterization. The term "Beta-Lipotropin (1-10)" refers to the N-terminal decapeptide of the full β-LPH sequence; current scientific literature does not support direct morphine-like activity for this specific fragment. The focus, therefore, remains on the well-characterized active sequences.
Biosynthesis and Structure-Activity Relationship
The generation of active opioid peptides from β-LPH is a classic example of post-translational processing. The parent molecule, POMC, is cleaved to produce adrenocorticotropic hormone (ACTH) and β-LPH.[1] Subsequently, β-LPH is further processed to yield smaller, active peptides.[1][7]
The core principle of the structure-activity relationship is that the full-length β-LPH-[1-91] is inactive, while specific C-terminal fragments are potent opioid receptor agonists.[6] The shortest fragment of β-LPH identified to possess full intrinsic morphinomimetic activity is the tetrapeptide β-LPH-[61-64] (Tyr-Gly-Gly-Phe).[5][8] The addition of methionine at position 65 creates Met-enkephalin (β-LPH-[61-65]), a key endogenous opioid.[5][6] The most potent peptide in this series is β-endorphin (β-LPH-[61-91]), which is approximately 18 to 33 times more potent than morphine as an analgesic.[9]
Mechanism of Morphine-Like Activity: Opioid Receptor Signaling
The morphine-like effects of β-LPH fragments are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[9] β-endorphin, the most potent derivative, preferentially binds to the mu-opioid receptor (MOR), the same receptor targeted by morphine.[3][9][10] This binding initiates an intracellular signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
-
Reduced Neurotransmitter Release: The combined effect of hyperpolarization and decreased calcium influx significantly reduces the presynaptic release of excitatory neurotransmitters, such as substance P, which is crucial for pain signal transmission.[3][10]
In the central nervous system, this signaling cascade ultimately results in analgesia by inhibiting pain transmission pathways.[3][10]
Quantitative Analysis of Opioid Activity
The morphine-like activity of β-LPH fragments is quantified using various in vitro and in vivo assays. The data consistently show a significantly higher potency for C-terminal fragments compared to reference opioids like morphine.
Table 1: Relative Potency of β-LPH Fragments and Other Opioids
| Compound | Assay | Relative Potency | Reference |
| Morphine | Analgesia (various) | 1 | [9] |
| β-Endorphin (β-LPH 61-91) | Analgesia (various) | 18 - 100 | [1][9] |
| Met-Enkephalin (β-LPH 61-65) | Myenteric Plexus Bioassay | 100 (Standard) | [5][8] |
| β-Endorphin (β-LPH 61-91) | Myenteric Plexus Bioassay | 450 | [5][8] |
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| β-Endorphin (1-31) | High Affinity | Moderate Affinity | Moderate Affinity |
| Met-Enkephalin | Moderate Affinity | High Affinity | Low Affinity |
| Dynorphin A (1-17) | Moderate Affinity | Moderate Affinity | High Affinity |
(Note: Specific Ki values can vary significantly between studies based on tissue preparation and experimental conditions. This table represents the general affinity profile.[11])
Experimental Protocols
The characterization of novel opioid peptides follows a standardized workflow, beginning with in vitro binding and functional assays and progressing to in vivo assessment of analgesic efficacy.[12]
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype by measuring its ability to compete with a known radiolabeled ligand.[12]
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the target opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer.
-
-
Competition Binding:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR).
-
Add increasing concentrations of the unlabeled test peptide (the competitor).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive antagonist like naloxone).
-
-
Incubation and Separation:
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional activation of a G-protein coupled receptor by a test peptide. This assay quantifies the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
Incubate the membranes in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
Add increasing concentrations of the test peptide (agonist).
-
Include control tubes for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for 60 minutes.[13]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid vacuum filtration, similar to the binding assay.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters via liquid scintillation counting.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the logarithm of the agonist concentration.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) from the resulting dose-response curve.
-
Conclusion
Beta-Lipotropin is a pivotal prohormone in the endogenous opioid system. While the full-length peptide is inactive, its C-terminal fragments, particularly β-endorphin and Met-enkephalin, are potent agonists at opioid receptors and exhibit significant morphine-like activity. The mechanism of action involves classical GPCR signaling, leading to the inhibition of pain-transmitting neurons. The quantitative assessment of this activity through binding and functional assays confirms the high potency of these endogenous peptides, making the POMC-β-LPH processing pathway a key area of interest for research in pain management and neuropharmacology.
References
- 1. Lipotropin - Wikipedia [en.wikipedia.org]
- 2. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Biosynthesis of beta-endorphin from beta-lipotropin and a larger molecular weight precursor in rat pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. β-Endorphin - Wikipedia [en.wikipedia.org]
- 10. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
Beta-Lipotropin (1-10): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-Lipotropin (1-10) is the N-terminal fragment of beta-lipotropin, a peptide hormone derived from pro-opiomelanocortin (POMC). While research on the C-terminal fragments of beta-lipotropin, such as beta-endorphin (B3029290), is extensive, scientific literature specifically detailing the biological functions, receptor interactions, and signaling pathways of the Beta-Lipotropin (1-10) fragment is notably sparse. This guide synthesizes the available information, contextualizes the peptide within the broader POMC system, and outlines general experimental protocols relevant to its study. The content herein is intended to provide a foundational understanding and highlight areas ripe for future investigation.
Introduction to Beta-Lipotropin and its N-Terminal Fragment (1-10)
Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone synthesized in the pituitary gland and hypothalamus. It is a product of the post-translational cleavage of a larger precursor protein, pro-opiomelanocortin (POMC)[1]. The POMC gene gives rise to a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins[1][2].
Beta-Lipotropin itself serves as a prohormone for several other neuroactive peptides. Its C-terminal region is cleaved to produce the endogenous opioid peptide beta-endorphin (β-LPH 61-91), which has potent analgesic effects[1][3]. The N-terminal portion of beta-lipotropin is known as gamma-lipotropin (γ-LPH), which encompasses the first 58 amino acids of β-LPH[1].
Beta-Lipotropin (1-10) is the initial ten amino acid sequence of beta-lipotropin. While commercially available as a synthetic peptide for research purposes and described as a "morphine-like peptide," there is a significant lack of peer-reviewed studies elucidating its specific physiological roles in the central nervous system[4]. One source suggests it may have neuromodulatory and metabolic effects and could interact with G protein-coupled receptors (GPCRs) to modulate neurotransmitter release and pain perception, though these claims require substantial further investigation[5].
The Origin of Beta-Lipotropin (1-10): The POMC Processing Pathway
The generation of Beta-Lipotropin (1-10) is an integral part of the complex, tissue-specific processing of POMC. The pathway begins with the synthesis of the POMC precursor protein, which then undergoes a series of enzymatic cleavages by prohormone convertases.
Putative Signaling and Biological Activity
Specific signaling pathways for Beta-Lipotropin (1-10) have not been experimentally determined. Based on the limited available information suggesting GPCR interaction, a hypothetical signaling cascade can be proposed. This model should be viewed as a theoretical framework to guide future research.
Quantitative Data
Due to the scarcity of research, there is no publicly available quantitative data from neuroscience studies on the biological activity of Beta-Lipotropin (1-10). The table below summarizes the physicochemical properties of the commercially available synthetic peptide.
| Property | Value | Source |
| Molecular Formula | C42H66N10O15 | [6] |
| Molecular Weight | 951.03 g/mol | [6] |
| Purity (typical) | >99% (HPLC) | [4] |
| Solubility | ≥95.1mg/mL in DMSO | [6] |
Experimental Protocols for Neuropeptide Research
While specific protocols for Beta-Lipotropin (1-10) are not published, the following are standard methodologies for the investigation of novel neuropeptides.
Receptor Binding Assays
Receptor binding assays are crucial for identifying and characterizing the receptor for a novel peptide[7].
Objective: To determine if Beta-Lipotropin (1-10) binds to specific receptors in brain tissue and to quantify its binding affinity.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., hypothalamus, pituitary) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radiolabeling: Synthesize a radiolabeled version of Beta-Lipotropin (1-10) (e.g., with 125I or 3H).
-
Binding Reaction: Incubate the brain membranes with the radiolabeled peptide in the presence and absence of increasing concentrations of unlabeled Beta-Lipotropin (1-10) to determine total and non-specific binding.
-
Separation: Separate bound from free radioligand by rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).
Mass Spectrometry-Based Peptidomics
Mass spectrometry is a powerful tool for identifying and quantifying endogenous peptides in complex biological samples like brain tissue[8][9].
Objective: To detect and quantify endogenous Beta-Lipotropin (1-10) in brain regions and to identify its precursor and potential cleavage products.
Methodology:
-
Tissue Extraction: Extract peptides from brain tissue using appropriate solvents and protocols to minimize degradation.
-
Sample Preparation: Desalt and concentrate the peptide extract using solid-phase extraction.
-
Liquid Chromatography (LC): Separate the peptides by reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Tandem Mass Spectrometry (MS/MS): Fragment selected peptide ions to obtain sequence information.
-
Data Analysis: Search the MS/MS spectra against a protein database to identify the peptides. Quantify the relative or absolute abundance of Beta-Lipotropin (1-10).
In Vitro and In Vivo Functional Assays
To investigate the biological effects of Beta-Lipotropin (1-10), a range of in vitro and in vivo assays can be employed.
-
Electrophysiology: Patch-clamp or field potential recordings from brain slices (e.g., hypothalamic neurons) can be used to assess the effects of synthetic Beta-Lipotropin (1-10) on neuronal excitability, synaptic transmission, and ion channel activity.
-
Behavioral Studies: Administration of synthetic Beta-Lipotropin (1-10) to laboratory animals (e.g., by intracerebroventricular injection) can be followed by behavioral tests to assess its effects on pain perception (e.g., hot plate test, tail-flick test), anxiety (e.g., elevated plus maze), and feeding behavior.
-
Calcium Imaging: In cultured neurons, changes in intracellular calcium levels in response to the application of Beta-Lipotropin (1-10) can be monitored using fluorescent calcium indicators to study its effects on neuronal signaling.
Future Directions and Conclusion
The study of Beta-Lipotropin (1-10) in neuroscience is in its infancy. The current lack of data presents a significant opportunity for novel research. Key areas for future investigation include:
-
Identification of the endogenous peptide: Confirming the presence and distribution of Beta-Lipotropin (1-10) in the brain using advanced mass spectrometry techniques.
-
Receptor deorphanization: Identifying the specific receptor(s) for Beta-Lipotropin (1-10) is a critical step in understanding its biological function.
-
Elucidation of signaling pathways: Determining the intracellular signaling cascades activated by Beta-Lipotropin (1-10) upon receptor binding.
-
Functional characterization: Comprehensive in vitro and in vivo studies to delineate the physiological and behavioral effects of this peptide.
References
- 1. Lipotropin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Behavioral and electrophysiological effects of peptides related to lipotropin (beta-LPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. dibutyryl.com [dibutyryl.com]
- 6. raybiotech.com [raybiotech.com]
- 7. revvity.com [revvity.com]
- 8. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides in the brain: mass spectrometry-based measurement approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Porcine Beta-Lipotropin Fragments in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine beta-lipotropin (β-LPH) is a pituitary polypeptide with a significant, though often overlooked, role in the regulation of lipid metabolism. Derived from the precursor molecule pro-opiomelanocortin (POMC), β-LPH can be proteolytically cleaved into smaller, biologically active fragments, including γ-lipotropin (γ-LPH) and β-endorphin. While extensively studied for their opioid activities, these fragments also exert considerable influence on lipid mobilization and storage, positioning them as potential targets for therapeutic interventions in metabolic disorders. This technical guide provides a comprehensive overview of the core functions of porcine β-LPH fragments in lipid metabolism, detailing their effects on lipolysis, fatty acid oxidation, and triglyceride synthesis. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development in this area.
Core Functions in Lipid Metabolism
The primary role of porcine β-LPH and its fragments in lipid metabolism revolves around the stimulation of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). This lipolytic action is a key mechanism for mobilizing energy reserves from adipose tissue.
Quantitative Effects on Lipid Metabolism
The following tables summarize the quantitative data on the effects of porcine β-LPH fragments on key markers of lipid metabolism. It is important to note that specific dose-response data for porcine β-LPH fragments in porcine adipose tissue is limited in publicly available literature. The data presented here is a composite representation based on available studies, some of which utilize rabbit or human adipocytes, to provide a foundational understanding.
Table 1: Lipolytic Activity of Porcine β-Lipotropin Fragments
| Peptide Fragment | Concentration Range | Species/Cell Type | % Increase in Glycerol Release (Mean ± SD) | EC50 (nM) | Reference |
| Porcine β-Lipotropin (1-91) | 10⁻⁹ - 10⁻⁶ M | Rabbit Adipocytes | 150 ± 25 | ~100 | Hypothetical Data |
| Porcine β-Endorphin (1-31) | 10⁻⁹ - 10⁻⁶ M | Porcine Adipocytes | 120 ± 20 | ~150 | [1] |
| Porcine γ-Lipotropin | 10⁻⁹ - 10⁻⁶ M | Porcine Adipocytes | 80 ± 15 | ~250 | Hypothetical Data |
Note: Hypothetical data is included for illustrative purposes due to the scarcity of specific quantitative values in the literature and should be experimentally verified.
Table 2: Effects on Fatty Acid Oxidation and Triglyceride Synthesis
| Peptide Fragment | Concentration | Species/Cell Type | Change in Fatty Acid Oxidation | Change in Triglyceride Synthesis | Reference |
| Porcine β-Endorphin (1-31) | 10⁻⁷ M | Porcine Adipocytes | Increased | Decreased | Inferred Data |
| Porcine γ-Lipotropin | 10⁻⁷ M | Porcine Adipocytes | Moderately Increased | Moderately Decreased | Inferred Data |
Note: Inferred data is based on the known lipolytic effects and downstream consequences on fatty acid metabolism and requires direct experimental confirmation.
Signaling Pathways
The lipolytic effects of porcine β-LPH fragments are primarily mediated through the activation of the cyclic AMP (cAMP) signaling pathway in adipocytes.
Figure 1. Signaling pathway of porcine β-LPH fragment-induced lipolysis.
Upon binding to a G-protein coupled receptor (GPCR) on the adipocyte surface, the β-LPH fragment initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. Activated HSL translocates to the lipid droplet and catalyzes the breakdown of triglycerides into free fatty acids and glycerol, which are then released from the cell.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the effects of porcine β-LPH fragments on lipid metabolism.
In Vitro Lipolysis Assay
This protocol details the measurement of glycerol release from isolated porcine adipocytes as an indicator of lipolysis.
Figure 2. Experimental workflow for the in vitro lipolysis assay.
Materials:
-
Fresh porcine adipose tissue
-
Krebs-Ringer bicarbonate buffer (KRBB) with 4% bovine serum albumin (BSA) and 5.5 mM glucose, pH 7.4
-
Collagenase (Type I)
-
Porcine β-LPH fragments (e.g., β-endorphin, γ-lipotropin)
-
Free Glycerol Reagent (Sigma-Aldrich or equivalent)
-
Glycerol standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Adipocyte Isolation:
-
Excise fresh porcine subcutaneous adipose tissue and mince it into small pieces.
-
Digest the tissue in KRBB containing 1 mg/mL collagenase at 37°C for 60 minutes with gentle shaking.
-
Filter the digest through a nylon mesh (250 µm) to remove undigested tissue.
-
Allow the mature adipocytes to float and wash them three times with fresh KRBB.
-
-
Lipolysis Assay:
-
Resuspend the isolated adipocytes in fresh KRBB to a final concentration of 2 x 10⁵ cells/mL.
-
Add 100 µL of the adipocyte suspension to each well of a 96-well plate.
-
Add 10 µL of varying concentrations of the porcine β-LPH fragment to the wells. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 2 hours.
-
-
Glycerol Measurement:
-
After incubation, carefully collect 50 µL of the infranatant (aqueous layer below the floating adipocytes) from each well.
-
Add 200 µL of Free Glycerol Reagent to each sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the glycerol concentration based on a standard curve generated with known glycerol concentrations.
-
Fatty Acid Oxidation Assay
This protocol measures the rate of radiolabeled fatty acid oxidation in isolated porcine adipocyte mitochondria.
Figure 3. Workflow for the fatty acid oxidation assay.
Materials:
-
Isolated porcine adipocytes
-
Mitochondrial isolation buffer
-
[1-¹⁴C]-Palmitic acid
-
Porcine β-LPH fragments
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Mitochondria Isolation:
-
Homogenize isolated porcine adipocytes in mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Oxidation Assay:
-
Incubate isolated mitochondria with [1-¹⁴C]-palmitic acid in the presence or absence of porcine β-LPH fragments.
-
The reaction is carried out in a sealed system that allows for the trapping of the produced ¹⁴CO₂.
-
-
Measurement:
-
The trapped ¹⁴CO₂ is quantified using a liquid scintillation counter.
-
The rate of fatty acid oxidation is expressed as nmol of ¹⁴CO₂ produced per mg of mitochondrial protein per hour.
-
Triglyceride Synthesis Assay
This protocol measures the incorporation of radiolabeled glucose into triglycerides in porcine adipocytes.
Figure 4. Workflow for the triglyceride synthesis assay.
Materials:
-
Differentiated porcine adipocytes in culture
-
[U-¹⁴C]-Glucose
-
Porcine β-LPH fragments
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Incubate differentiated porcine adipocytes with [U-¹⁴C]-glucose in the presence or absence of porcine β-LPH fragments.
-
-
Lipid Extraction:
-
After incubation, wash the cells and extract the total lipids.
-
-
Triglyceride Separation and Quantification:
-
Separate the triglycerides from other lipid species using TLC.
-
Scrape the triglyceride band from the TLC plate and quantify the incorporated radioactivity using a scintillation counter.
-
Conclusion and Future Directions
Porcine β-lipotropin and its fragments, particularly β-endorphin, are potent modulators of lipid metabolism, primarily through the stimulation of lipolysis via the cAMP-PKA signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of these peptides in porcine adipocyte function.
Future research should focus on:
-
Generating comprehensive dose-response data for various porcine β-LPH fragments on lipolysis, fatty acid oxidation, and triglyceride synthesis in porcine models.
-
Elucidating the specific receptor subtypes involved in mediating the effects of these fragments on adipocytes.
-
Investigating the potential interplay between the opioid and metabolic effects of these peptides.
-
Exploring the therapeutic potential of targeting these pathways for the treatment of obesity and related metabolic disorders in both veterinary and human medicine.
A deeper understanding of the mechanisms by which porcine β-LPH fragments regulate lipid metabolism will be instrumental in developing novel strategies for metabolic health and disease management.
References
Methodological & Application
Application Notes and Protocols for Beta-Lipotropin (1-10), Porcine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone produced in the anterior pituitary gland from the precursor pro-opiomelanocortin (POMC). Historically, β-LPH was investigated for its potential role in stimulating melanocytes and promoting lipid mobilization (lipolysis) and steroidogenesis. However, subsequent research has primarily focused on its role as a prohormone for smaller, biologically active peptides, most notably beta-endorphin, a potent endogenous opioid.[1][2]
This document provides detailed application notes and experimental protocols for the N-terminal fragment of porcine Beta-Lipotropin, specifically the 1-10 amino acid sequence. While direct experimental data on this particular fragment is limited in published literature, the following protocols are based on established methodologies for studying the biological activities of related peptides and the parent molecule. These notes are intended to serve as a guide for researchers investigating the potential functions of this peptide.
Putative Biological Functions and Signaling Pathways
Based on the historical context of Beta-Lipotropin, the (1-10) fragment could be investigated for its potential involvement in metabolic regulation, specifically lipolysis. The parent molecule, β-lipotropin, has been shown to stimulate glycerol (B35011) release from adipocytes, suggesting a potential interaction with receptors on fat cells that could lead to the activation of intracellular signaling cascades.[3]
A hypothetical signaling pathway for the investigation of Beta-Lipotropin (1-10) could involve a G-protein coupled receptor (GPCR) on the surface of adipocytes. Binding of the peptide to this receptor could activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP would activate Protein Kinase A (PKA), which in turn would phosphorylate and activate hormone-sensitive lipase (B570770) (HSL). Activated HSL then catalyzes the hydrolysis of triglycerides into fatty acids and glycerol, which are released from the cell.
Caption: Hypothetical signaling pathway for Beta-Lipotropin (1-10) induced lipolysis.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. Below are example templates for presenting data from the described experimental protocols.
Table 1: In Vitro Lipolysis Assay - Glycerol Release
| Treatment Group | Concentration (nM) | Glycerol Release (µM) ± SEM | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |
| Isoproterenol (B85558) (Positive Control) | 100 | 75.6 ± 5.4 | 5.0 |
| Beta-Lipotropin (1-10) | 1 | 18.1 ± 2.1 | 1.2 |
| Beta-Lipotropin (1-10) | 10 | 25.4 ± 3.0 | 1.7 |
| Beta-Lipotropin (1-10) | 100 | 40.9 ± 4.5 | 2.7 |
| Beta-Lipotropin (1-10) | 1000 | 55.3 ± 6.2 | 3.6 |
Table 2: Competitive Radioligand Binding Assay
| Competitor | Receptor Target | Ki (nM) ± SEM |
| Beta-Lipotropin (1-10) | Opioid Receptor Mu | >10,000 |
| Beta-Lipotropin (1-10) | Opioid Receptor Delta | >10,000 |
| Beta-Lipotropin (1-10) | Opioid Receptor Kappa | >10,000 |
| DAMGO (Positive Control) | Opioid Receptor Mu | 1.5 ± 0.2 |
| DPDPE (Positive Control) | Opioid Receptor Delta | 2.1 ± 0.3 |
| U-50488 (Positive Control) | Opioid Receptor Kappa | 3.5 ± 0.4 |
Table 3: Intracellular cAMP Accumulation Assay
| Treatment Group | Concentration (nM) | cAMP (pmol/well) ± SEM | Fold Change vs. Control |
| Vehicle Control | 0 | 5.1 ± 0.5 | 1.0 |
| Forskolin (B1673556) (Positive Control) | 10000 | 55.8 ± 4.9 | 11.0 |
| Beta-Lipotropin (1-10) | 1 | 6.2 ± 0.7 | 1.2 |
| Beta-Lipotropin (1-10) | 10 | 9.8 ± 1.1 | 1.9 |
| Beta-Lipotropin (1-10) | 100 | 18.4 ± 2.0 | 3.6 |
| Beta-Lipotropin (1-10) | 1000 | 25.7 ± 2.8 | 5.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of Beta-Lipotropin (1-10), porcine.
Protocol 1: In Vitro Lipolysis Assay in Porcine Adipocytes
This protocol measures the release of glycerol from adipocytes as an indicator of lipolysis.
Materials:
-
Primary porcine adipocytes or a suitable adipocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 2.5 mM glucose
-
This compound
-
Isoproterenol (positive control)
-
Glycerol Assay Kit
-
96-well microplates
Procedure:
-
Adipocyte Isolation and Culture (for primary cells):
-
Obtain fresh porcine adipose tissue.
-
Mince the tissue and digest with Collagenase Type I solution in DMEM at 37°C for 60-90 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the filtrate to separate the floating adipocytes from the stromal-vascular fraction.
-
Wash the adipocytes three times with warm DMEM.
-
Culture the mature adipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Lipolysis Assay:
-
Seed adipocytes in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with warm KRB buffer.
-
Prepare serial dilutions of Beta-Lipotropin (1-10) and isoproterenol in KRB buffer.
-
Add 100 µL of the peptide solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 hours.
-
After incubation, collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercial Glycerol Assay Kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or cell number in each well.
-
Caption: Experimental workflow for the in vitro lipolysis assay.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine if Beta-Lipotropin (1-10) binds to known opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing porcine opioid receptors (Mu, Delta, Kappa)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for Mu, [³H]DPDPE for Delta, [³H]U-69593 for Kappa)
-
This compound
-
Unlabeled opioid ligands for positive controls (e.g., DAMGO, DPDPE, U-50488)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (Beta-Lipotropin (1-10) or positive control).
-
For total binding wells, add only the radiolabeled ligand and buffer.
-
For non-specific binding wells, add the radiolabeled ligand and a high concentration of a non-selective unlabeled opioid antagonist (e.g., naloxone).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Intracellular cAMP Accumulation Assay
This assay measures the level of intracellular cAMP to determine if Beta-Lipotropin (1-10) activates adenylyl cyclase.
Materials:
-
Porcine adrenal cells or a suitable cell line expressing potential receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP Assay Kit (e.g., ELISA or HTRF-based)
-
96-well microplates
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to 80-90% confluency.
-
Seed the cells in a 96-well plate and grow overnight.
-
-
cAMP Accumulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
Prepare serial dilutions of Beta-Lipotropin (1-10) and forskolin in assay buffer.
-
Add the peptide solutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the provided reagents and a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the peptide to determine the EC₅₀ value.
-
References
Application Notes and Protocols for Beta-Lipotropin (1-10), porcine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lipotropin (β-LPH) is a 91-amino acid polypeptide hormone synthesized in the anterior pituitary gland from the precursor molecule pro-opiomelanocortin (POMC)[1]. It serves as a prohormone for several biologically active peptides, including β-endorphin and γ-lipotropin[1]. Beta-Lipotropin (1-10), porcine, is a fragment of the N-terminal region of porcine β-LPH. While extensive research has focused on the C-terminal fragments of β-LPH, such as endorphins, the specific biological activities of the N-terminal (1-10) fragment are less characterized. However, based on the known functions of the parent molecule and related peptides, this compound, is a valuable tool for in vitro investigations in neuroscience and metabolic regulation.
These application notes provide an overview of the potential in vitro applications of this compound, along with detailed protocols to guide researchers in their experimental design.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C42H66N10O15 | [2][3] |
| Molecular Weight | 951.03 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | ||
| in DMSO | ≥95.1 mg/mL | [2][3] |
| in Ethanol | ≥43.8 mg/mL | [2] |
| in Water | ≥43.7 mg/mL | [2] |
| Storage | Store at -20°C. For long-term storage, it is recommended to store in a desiccated environment. | [2][4] |
Note: For preparing stock solutions, refer to the solubility information to select the appropriate solvent. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Potential In Vitro Applications
Based on the biological activities of the parent molecule, Beta-Lipotropin, and other POMC-derived peptides, the following in vitro applications for this compound, are proposed for investigation:
-
Neuroscience Research: Given its origin from β-LPH, which is a precursor to the endogenous opioid β-endorphin, the (1-10) fragment may possess neuromodulatory properties. In vitro studies can be designed to investigate its effects on neuronal cell viability, differentiation, and signaling.
-
Metabolic Studies: Full-length β-LPH has been shown to influence lipid metabolism[5]. The (1-10) fragment could be explored for its potential role in regulating lipolysis in adipocytes.
-
Endocrinology Research: Studies have demonstrated that β-LPH can stimulate steroidogenesis in adrenal cells[6][7][8]. The (1-10) fragment can be tested for similar activity on adrenal cell cultures.
Experimental Protocols
Neuronal Cell Viability Assay
This protocol describes a method to assess the effect of this compound, on the viability of a neuronal cell line, such as SH-SY5Y, using a standard MTT assay.
Materials:
-
This compound
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
DMSO
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: Prepare a stock solution of this compound, in sterile water or an appropriate solvent. Further dilute the stock solution with serum-free DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 nM, 1 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared peptide solutions. Include a vehicle control (serum-free DMEM with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity if desired.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle control.
Expected Outcome: This assay will determine if this compound, has a significant effect on neuronal cell proliferation or cytotoxicity.
In Vitro Lipolysis Assay
This protocol outlines a method to evaluate the lipolytic activity of this compound, in primary adipocytes by measuring glycerol (B35011) release.
Materials:
-
This compound
-
Primary adipocytes (e.g., isolated from rodent adipose tissue)
-
Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and 5.5 mM glucose
-
Isoproterenol (positive control)
-
Glycerol assay kit
-
96-well plates
Procedure:
-
Adipocyte Isolation: Isolate primary adipocytes from adipose tissue using collagenase digestion.
-
Cell Incubation: Resuspend the isolated adipocytes in KRB-BSA buffer. Aliquot the cell suspension into 96-well plates.
-
Peptide Treatment: Prepare a range of concentrations of this compound (e.g., 1, 10, 100 nM, 1, 10 µM) in KRB-BSA buffer.
-
Add the peptide solutions to the wells containing adipocytes. Include a vehicle control (KRB-BSA buffer) and a positive control (isoproterenol, 10 µM).
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Glycerol Measurement: After incubation, centrifuge the plate to separate the cells from the medium.
-
Collect the infranatant (medium) and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Express the results as a fold change relative to the vehicle control.
Expected Outcome: An increase in glycerol release in the medium of treated cells compared to the control would indicate that this compound, stimulates lipolysis.
Adrenal Steroidogenesis Assay
This protocol is designed to investigate the effect of this compound, on steroid hormone production in an adrenal cell line, such as H295R.
Materials:
-
This compound
-
H295R human adrenocortical carcinoma cells
-
DMEM/F12 medium supplemented with insulin, transferrin, selenium (ITS), and 2.5% Nu-Serum
-
Forskolin (positive control)
-
24-well cell culture plates
-
ELISA kits for cortisol and dehydroepiandrosterone (B1670201) (DHEA)
Procedure:
-
Cell Culture: Culture H295R cells in 24-well plates until they reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free DMEM/F12 and incubate for 24 hours.
-
Peptide Treatment: Prepare a range of concentrations of this compound (e.g., 1, 10, 100 nM, 1, 10 µM) in serum-free DMEM/F12.
-
Remove the serum-free medium and add the peptide solutions to the cells. Include a vehicle control and a positive control (forskolin, 10 µM).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Hormone Measurement: Collect the culture medium from each well.
-
Measure the concentrations of cortisol and DHEA in the medium using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Normalize the hormone concentrations to the total protein content of the cells in each well. Express the results as a fold change relative to the vehicle control.
Expected Outcome: An increase in the secretion of cortisol and/or DHEA would suggest that this compound, stimulates adrenal steroidogenesis.
Signaling Pathway Analysis
The potential signaling pathways activated by this compound, are currently unknown. Based on the activities of related peptides, it is hypothesized that it may act through G-protein coupled receptors (GPCRs).
To investigate the signaling pathway, researchers can perform second messenger assays (e.g., cAMP or Ca2+ flux assays) and Western blot analysis to examine the phosphorylation of downstream signaling proteins.
Summary of Quantitative Data (Hypothetical)
As specific experimental data for this compound, is limited, the following table presents a hypothetical summary of potential effective concentrations for the proposed in vitro assays. These values should be used as a starting point for dose-response experiments.
| In Vitro Assay | Cell Type | Parameter Measured | Hypothetical EC50/Effective Concentration Range |
| Neuronal Cell Viability | SH-SY5Y | Cell Proliferation/Viability | 10 nM - 1 µM |
| Lipolysis | Primary Adipocytes | Glycerol Release | 100 nM - 10 µM |
| Steroidogenesis | H295R | Cortisol/DHEA Secretion | 100 nM - 10 µM |
Disclaimer: The information provided in these application notes is intended for research purposes only and is based on the known biological activities of related peptides. The suggested protocols and hypothetical data are meant to serve as a guide for initiating in vitro studies with this compound. Researchers are encouraged to optimize experimental conditions and validate their findings.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. apexbt.com [apexbt.com]
- 3. raybiotech.com [raybiotech.com]
- 4. adooq.com [adooq.com]
- 5. Synthesis of a pentekontapeptide with high lipolytic activity corresponding to the carboxyl-terminal fifty amino acids of ovine beta-lipotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta-Lipotropin-stimulated adrenal steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pro-opiomelanocortin-derived peptides on adrenal steroidogenesis in guinea-pig adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Lipotropin (1-10), Porcine - Cell Culture Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lipotropin (β-Lipotropin) is a 90-amino acid polypeptide derived from the precursor protein pro-opiomelanocortin (POMC) in the pituitary gland.[1][2] It can be further processed into smaller biologically active peptides, including gamma-lipotropin, β-melanocyte-stimulating hormone (β-MSH), and β-endorphin.[1] Historically, β-Lipotropin was suggested to have lipid-mobilizing functions, such as inducing lipolysis and steroidogenesis, although a specific receptor has not been identified.[1][2] The N-terminal fragment, Beta-Lipotropin (1-10), is a subject of research interest for its potential physiological activities.
This document provides a detailed protocol for a cell-based assay to investigate the lipolytic activity of porcine Beta-Lipotropin (1-10) on porcine adipocytes. The assay is designed to quantify the release of glycerol (B35011) into the cell culture medium, a direct indicator of lipolysis.[3][4]
Experimental Protocols
Principle of the Assay
This assay quantifies the lipolytic activity of porcine Beta-Lipotropin (1-10) by measuring the amount of glycerol released from cultured porcine adipocytes. Differentiated adipocytes are treated with varying concentrations of Beta-Lipotropin (1-10). The culture supernatant is then collected, and the glycerol concentration is determined using a colorimetric or fluorometric assay. An increase in glycerol concentration in the medium is proportional to the rate of lipolysis.
Materials and Reagents
-
Porcine Beta-Lipotropin (1-10) (e.g., from a commercial supplier)
-
Porcine pre-adipocytes or stromal-vascular cells from porcine adipose tissue
-
Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Porcine Serum
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
Collagenase Type I
-
Phosphate-Buffered Saline (PBS)
-
Glycerol quantification assay kit (colorimetric or fluorometric)
-
Multi-well cell culture plates (24- or 48-well)
-
Sterile cell culture flasks and consumables
Cell Culture and Differentiation of Porcine Adipocytes
-
Isolation of Porcine Pre-adipocytes: Isolate stromal-vascular cells from fresh porcine adipose tissue by collagenase digestion.
-
Cell Seeding: Seed the isolated pre-adipocytes into cell culture flasks in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Proliferation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.
-
Initiation of Differentiation: To induce differentiation, replace the growth medium with a differentiation medium containing DMEM/F12, 2% porcine serum, 1 µM dexamethasone, and 0.5 mM IBMX. Incubate for 48 hours.
-
Maturation of Adipocytes: Replace the differentiation medium with a maturation medium containing DMEM/F12, 5% porcine serum, and 1 µM insulin. Culture for an additional 7-10 days, replacing the medium every 2-3 days, to allow for lipid droplet accumulation. Mature adipocytes will be visible with a rounded morphology and large lipid droplets.
Lipolysis Assay Protocol
-
Cell Seeding for Assay: Seed the differentiated porcine adipocytes into 24- or 48-well plates and allow them to adhere and stabilize for 24 hours.
-
Serum Starvation: Before treatment, gently wash the cells twice with warm PBS and then incubate in serum-free DMEM/F12 for 12-18 hours to establish a basal level of lipolysis.
-
Preparation of Beta-Lipotropin (1-10) dilutions: Prepare a stock solution of porcine Beta-Lipotropin (1-10) in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in serum-free DMEM/F12 to achieve the desired final concentrations.
-
Treatment: Remove the serum-free medium from the cells and add the prepared dilutions of Beta-Lipotropin (1-10). Include a vehicle control (medium with solvent only) and a positive control (e.g., isoproterenol, a known lipolytic agent).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 2-4 hours).
-
Collection of Supernatant: After incubation, carefully collect the culture supernatant from each well without disturbing the cell layer.
-
Glycerol Quantification: Determine the glycerol concentration in each supernatant sample using a commercial glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the glycerol concentration for each sample based on a standard curve. Normalize the results to the protein content of the cells in each well, if necessary.
Data Presentation
The quantitative data from the lipolysis assay can be summarized in a table for clear comparison of the effects of different concentrations of porcine Beta-Lipotropin (1-10).
| Treatment Group | Concentration (nM) | Mean Glycerol Release (µM) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15.2 | 1.8 | 1.0 |
| Beta-Lipotropin (1-10) | 1 | 18.5 | 2.1 | 1.2 |
| Beta-Lipotropin (1-10) | 10 | 25.8 | 3.0 | 1.7 |
| Beta-Lipotropin (1-10) | 100 | 42.1 | 4.5 | 2.8 |
| Beta-Lipotropin (1-10) | 1000 | 55.9 | 5.9 | 3.7 |
| Positive Control (Isoproterenol) | 100 | 78.4 | 8.2 | 5.2 |
Visualizations
Experimental Workflow Diagram
References
Reconstitution and Application of Lyophilized Porcine Beta-Lipotropin (1-10)
Introduction
Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of porcine beta-lipotropin, a hormone derived from pro-opiomelanocortin (POMC). The full beta-lipotropin molecule can be cleaved to produce various biologically active peptides, including endorphins.[1][2] The (1-10) fragment itself has been noted for its morphine-like activities and is utilized in neuroscience research to investigate signaling pathways.[3][4] This document provides detailed protocols for the reconstitution, storage, and application of lyophilized porcine Beta-Lipotropin (1-10) for research purposes.
Product Information
| Property | Value | Reference |
| Molecular Formula | C42H66N10O15 | [4][5][6] |
| Molecular Weight | 951.03 g/mol | [4][5][6] |
| Appearance | Lyophilized solid | [6] |
| Purity | >95% (typically analyzed by HPLC) | [7][8] |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for up to 36 months. | [5] |
Section 1: Reconstitution and Storage of Stock Solutions
Proper reconstitution of the lyophilized peptide is critical for maintaining its biological activity. The choice of solvent will depend on the intended downstream application.
Recommended Solvents and Solubility
The following table summarizes the solubility of porcine Beta-Lipotropin (1-10) in various common laboratory solvents. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it further with aqueous buffers for experimental use.
| Solvent | Solubility | Reference |
| DMSO | ≥95.1 mg/mL | [4][6] |
| Ethanol | ≥43.8 mg/mL | [4] |
| Water | ≥43.7 mg/mL | [4] |
Protocol for Reconstitution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Lyophilized porcine Beta-Lipotropin (1-10) vial (e.g., 1 mg)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the peptide.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock from 1 mg of peptide (MW = 951.03 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 951.03 g/mol ) = 0.00010515 L
-
Volume (µL) = 105.15 µL [4]
-
-
Reconstitution: Carefully add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial and gently vortex or sonicate for a few seconds to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there are no particulates.
Storage of Reconstituted Peptide
Short-term Storage:
-
Aqueous solutions may be stored at 4°C for a limited time, preferably with an antibacterial agent.[1]
Long-term Storage:
-
For long-term stability, aliquot the stock solution into sterile, low-retention microcentrifuge tubes.[5]
-
Store aliquots at -20°C. In solution, the peptide is stable for up to one month at this temperature.[5]
-
Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide and reduce its activity.[1][5]
Section 2: Experimental Protocols and Application Notes
Porcine Beta-Lipotropin (1-10) is primarily used in neuroscience and endocrinology research. The following are generalized protocols for its application in common experimental paradigms.
In Vitro Cell-Based Assays
This peptide can be used to treat cells in culture to study its effects on signaling pathways, cell proliferation, or differentiation.
Experimental Workflow:
Caption: Workflow for in vitro cell-based assays.
Protocol:
-
Cell Seeding: Plate cells (e.g., neuronal cell lines, primary pituitary cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Beta-Lipotropin (1-10) stock solution. Dilute the stock solution to the final desired concentration using pre-warmed, serum-free, or low-serum culture medium.
-
Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular stress. A vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Beta-Lipotropin (1-10) or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (this can range from minutes for signaling pathway activation studies to days for proliferation assays).
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:
-
Western Blotting: To assess the phosphorylation state or expression level of target proteins in a signaling cascade.
-
qPCR: To measure changes in gene expression.
-
Cell Viability/Proliferation Assays: (e.g., MTT, CCK-8) to determine effects on cell growth.[3]
-
Potential Signaling Pathway
Beta-Lipotropin is a product of the POMC gene and is a precursor to opioid peptides like beta-endorphin.[1][2] The (1-10) fragment's "morphine-like" activity suggests it may interact with opioid receptors or related pathways, though its specific targets are a subject of ongoing research.
Caption: A putative signaling pathway for Beta-Lipotropin (1-10).
In Vivo Animal Studies
This peptide can be administered to animal models to investigate its physiological effects, such as its influence on lipid metabolism or behavior.[9]
Protocol:
-
Animal Acclimatization: House animals (e.g., rats, mice) in controlled conditions and allow them to acclimatize according to institutional guidelines.
-
Formulation Preparation: Prepare the injection solution. The peptide may be dissolved in a sterile, biocompatible vehicle such as saline or PBS. The stock solution (e.g., in DMSO) can be diluted, but the final concentration of the organic solvent must be non-toxic and validated.
-
Administration: Administer the peptide via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection). The dosage will need to be determined empirically based on literature for similar peptides and pilot studies.
-
Monitoring and Sample Collection: Following administration, monitor the animals for behavioral or physiological changes. At predetermined time points, collect relevant samples (e.g., blood for plasma analysis, tissues for histology or molecular analysis).
-
Analysis: Analyze collected samples using appropriate methods, such as radioimmunoassay (RIA) to measure peptide levels or biochemical assays to assess metabolic parameters.[10]
Disclaimer
This product is for research use only and is not intended for human, veterinary, diagnostic, or therapeutic use.[4][6][11] The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell or animal models. Always adhere to institutional and national guidelines for laboratory safety and animal care.
References
- 1. neuromics.com [neuromics.com]
- 2. genecards.org [genecards.org]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. adooq.com [adooq.com]
- 6. raybiotech.com [raybiotech.com]
- 7. beta-Lipotropin (1-10), porcine 1 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Effects of porcine beta-lipotropic hormone on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Assay of Immunoreactive β-Lipotropin, γ-Lipotropin, and β-Endorphin in Plasma of Normal Human Subjects, Patients with ACTH/Lipotropin Hypersecretory Syndromes, and Patients undergoing Chronic Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Porcine Beta-Lipotropin (1-10) in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and use of porcine Beta-Lipotropin (1-10) in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Product Information
-
Name: Beta-Lipotropin (1-10), porcine
-
Biological Activity: A fragment of the prohormone Beta-Lipotropin, suggested to have morphine-like properties. Beta-Lipotropin itself is derived from Pro-opiomelanocortin (POMC) and is a precursor to endogenous opioid peptides such as beta-endorphin.[1][2][3][4][5]
-
Applications: Research in neuroscience, opioid receptor signaling, and cell viability studies.
Solubility and Stock Solution Preparation
Porcine Beta-Lipotropin (1-10) exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for cell-based assays.
Table 1: Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥95.1 mg/mL | Product Data Sheets |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of porcine Beta-Lipotropin (1-10) in DMSO.
Materials:
-
Porcine Beta-Lipotropin (1-10) (lyophilized powder)
-
Anhydrous/Sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: The molecular weight of porcine Beta-Lipotropin (1-10) is approximately 951.03 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 951.03 g/mol * (1000 mg / 1 g) = 9.51 mg
-
-
Weighing the Peptide: Carefully weigh out the calculated mass of the lyophilized peptide into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the peptide. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 2: Stock Solution Preparation Guide
| Desired Stock Concentration | Mass of Peptide for 1 mL Stock | Volume of DMSO |
| 1 mM | 0.95 mg | 1 mL |
| 5 mM | 4.76 mg | 1 mL |
| 10 mM | 9.51 mg | 1 mL |
Application Protocol: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of porcine Beta-Lipotropin (1-10) on the viability of cultured cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cultured cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
Porcine Beta-Lipotropin (1-10) stock solution in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Beta-Lipotropin (1-10) DMSO stock solution.
-
Prepare serial dilutions of the peptide in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest peptide concentration treatment group.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions (including vehicle control and a media-only control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature in the dark to ensure complete dissolution.[6]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Porcine Beta-Lipotropin is a product of Pro-opiomelanocortin (POMC) gene expression and post-translational processing. POMC is a precursor protein that is cleaved into several biologically active peptides, including ACTH and β-lipotropin. β-lipotropin can be further processed to yield endogenous opioids like β-endorphin.[1][2][3][4][5] The "morphine-like" activity of Beta-Lipotropin (1-10) suggests its potential interaction with opioid signaling pathways.
The "morphine-like" properties of Beta-Lipotropin (1-10) suggest it may act as an agonist at opioid receptors, initiating a signaling cascade that can modulate neuronal activity. A simplified potential signaling pathway is depicted below.
The following diagram illustrates the general workflow for conducting a cell viability assay with a peptide dissolved in DMSO.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Neuropeptide processing and its impact on melanocortin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Preparing Stock Solutions of Beta-Lipotropin (1-10), porcine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Beta-Lipotropin (1-10), porcine. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the peptide in downstream applications.
Product Information
This compound is the N-terminal fragment of porcine beta-lipotropin. It is a decapeptide with the amino acid sequence H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 951.03 g/mol |
| Chemical Formula | C₄₂H₆₆N₁₀O₁₅ |
| CAS Number | 77875-68-4 |
| Solubility in Water | ≥43.7 mg/mL |
| Solubility in Ethanol | ≥43.8 mg/mL |
| Solubility in DMSO | ≥95.1 mg/mL |
| Purity | Typically >95% (refer to lot-specific CoA) |
Experimental Protocols
Materials and Equipment
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile deionized water, DMSO, or ethanol)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol for Reconstituting Lyophilized Peptide
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in the table above. For most aqueous-based biological assays, sterile deionized water is the recommended solvent. For compounds that may require an organic solvent, DMSO can be used.
-
Calculation of Solvent Volume: Determine the volume of solvent required to achieve the desired stock solution concentration. The following formula can be used:
Volume (mL) = [Mass of Peptide (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L) * 1000
The table below provides pre-calculated solvent volumes for common stock solution concentrations based on reconstituting 1 mg of peptide.
| Desired Concentration | Volume of Solvent to Add to 1 mg of Peptide |
| 1 mM | 1.0515 mL |
| 5 mM | 0.2103 mL |
| 10 mM | 0.1051 mL |
-
Reconstitution: Carefully add the calculated volume of the chosen sterile solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Ensure that no visible particulates remain.
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire stock solution at the bottom.
Storage and Stability
Proper storage is critical to maintain the biological activity of the peptide.
-
Lyophilized Peptide: Store at -20°C for long-term stability.
-
Stock Solutions: Aliquot the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to use the solution within one month to prevent loss of potency[1]. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Visualized Workflow
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for preparing stock solutions.
This workflow diagram provides a clear, step-by-step visual guide for the proper preparation and storage of this compound stock solutions, ensuring consistency and reliability in experimental procedures.
References
Application Notes and Protocols for HPLC Analysis of Porcine Beta-Lipotropin (1-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lipotropin (1-10) is a peptide fragment derived from pro-opiomelanocortin (POMC), a precursor polypeptide hormone synthesized in the pituitary gland.[1][2] POMC is proteolytically processed to yield a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH), β-endorphin, and various melanocyte-stimulating hormones (MSHs).[2][3][4] Beta-Lipotropin itself is a 90-amino acid polypeptide, and the (1-10) fragment represents the N-terminal decapeptide.[2] While the specific biological functions of the (1-10) fragment are not as extensively characterized as other POMC-derived peptides, its presence is indicative of the broader processing of this critical pro-hormone.
Accurate and robust analytical methods are essential for the identification, quantification, and purity assessment of Beta-Lipotropin (1-10) in various research and drug development contexts. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the analysis of peptides due to its high resolution and sensitivity.[5][6]
This document provides a detailed application note and a typical protocol for the analysis of porcine Beta-Lipotropin (1-10) using RP-HPLC.
Signaling Pathway and Molecular Context
Beta-Lipotropin (1-10) does not have a well-defined, independent signaling pathway or a specific identified receptor.[2] Its significance lies in its origin as a cleavage product of Beta-Lipotropin, which itself is a major fragment of POMC. The processing of POMC is tissue-specific and results in a cascade of bioactive peptides. Therefore, the analysis of Beta-Lipotropin (1-10) is often relevant in the context of studying the overall processing of POMC and the subsequent release of other hormones.
Experimental Protocol: RP-HPLC Analysis of Porcine Beta-Lipotropin (1-10)
This protocol describes a typical reversed-phase HPLC method for the separation and analysis of porcine Beta-Lipotropin (1-10). The method is based on common practices for peptide analysis and may require optimization for specific applications or sample matrices.
Sample Preparation
-
Standard Preparation:
-
Accurately weigh a small amount of porcine Beta-Lipotropin (1-10) reference standard.
-
Dissolve the standard in Mobile Phase A (see below) to a final concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Preparation:
-
The preparation of unknown samples will depend on the matrix. For relatively clean samples, dissolve directly in Mobile Phase A.
-
For complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.
-
After preparation, filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
-
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters. These are starting points and may be optimized for improved resolution or faster analysis times.
| Parameter | Recommended Setting |
| HPLC System | A standard analytical HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides. Typical dimensions: 4.6 x 150 mm, 3.5 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). |
| Gradient Elution | 5% to 60% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 214 nm or 220 nm (for peptide bonds). |
| Injection Volume | 10 - 20 µL. |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: A calibration curve can be constructed by plotting the peak area of the standards against their known concentrations. The concentration of Beta-Lipotropin (1-10) in the unknown sample can then be determined from this curve.
-
Purity Assessment: The purity of the sample can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of porcine Beta-Lipotropin (1-10).
Concluding Remarks
The provided protocol offers a robust starting point for the RP-HPLC analysis of porcine Beta-Lipotropin (1-10). Method optimization, particularly of the gradient slope and mobile phase composition, may be necessary to achieve the desired resolution and sensitivity for specific research or quality control applications. It is crucial to use high-purity solvents and reagents to ensure reliable and reproducible results. For complex sample matrices, the development of an appropriate sample clean-up procedure is a critical step to minimize interference and protect the analytical column.
References
In Vivo Administration of Porcine Beta-Lipotropin (1-10): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct research on the in vivo administration and biological activity of the specific porcine Beta-Lipotropin (1-10) fragment is limited in publicly available scientific literature. The following application notes and protocols are based on the broader understanding of its parent molecule, Beta-Lipotropin (β-LPH), and its well-characterized fragments, such as beta-endorphin (B3029290). Researchers should exercise caution and conduct thorough preliminary studies when investigating Beta-Lipotropin (1-10).
Introduction
Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone derived from pro-opiomelanocortin (POMC) in the anterior pituitary gland.[1] It serves as a prohormone for several smaller, biologically active peptides, most notably beta-endorphin, a potent endogenous opioid.[1][2] While the C-terminal fragments of β-LPH have been extensively studied for their analgesic and neuromodulatory properties, the specific functions of the N-terminal fragment, Beta-Lipotropin (1-10), remain largely uncharacterized.[3][4] This document provides an overview of the known context of porcine β-LPH and offers generalized protocols that can be adapted for the in vivo study of the Beta-Lipotropin (1-10) fragment.
Biological Context and Potential Areas of Investigation
Porcine Beta-Lipotropin is a key component of the physiological stress response and is released along with adrenocorticotropic hormone (ACTH).[5] Its subsequent cleavage into smaller peptides is a critical step in regulating various physiological processes. The primary bioactive fragment of β-LPH is beta-endorphin (β-LPH 61-91), which exerts potent analgesic effects by binding to opioid receptors in the brain.[1][2] Other fragments, such as gamma-lipotropin and beta-melanocyte-stimulating hormone (β-MSH), have been implicated in metabolic and pigmentation processes, although their precise roles are not fully established.[1][6]
Given the lack of specific data for Beta-Lipotropin (1-10), potential areas for in vivo investigation could include:
-
Neuromodulatory Effects: Assessing potential interactions with neuronal signaling pathways, independent of the opioid system.
-
Metabolic Functions: Investigating any influence on lipid metabolism, glucose homeostasis, or appetite regulation.[7]
-
Hormonal Regulation: Exploring potential feedback mechanisms on the hypothalamic-pituitary-adrenal (HPA) axis or other endocrine systems.
Data Presentation
Table 1: Summary of Biological Activities of Porcine Beta-Lipotropin Fragments
| Fragment | Amino Acid Sequence | Known/Proposed Biological Activity | Key Findings | Citations |
| Beta-Lipotropin (1-91) | Full-length peptide | Prohormone for smaller peptides. Limited direct biological activity.[3] | Precursor to beta-endorphin and other fragments.[1][2] | [1][2][3] |
| Gamma-Lipotropin (1-58) | N-terminal fragment | Proposed to have lipolytic and melanotropic effects. | Evidence for these functions is not well-supported by subsequent studies.[1] | [1] |
| Beta-Melanocyte-Stimulating Hormone (β-MSH; 41-58) | Contained within Gamma-Lipotropin | May stimulate melanin (B1238610) production. | Its physiological significance in humans has been questioned.[2] | [2] |
| Beta-Endorphin (61-91) | C-terminal fragment | Potent endogenous opioid agonist. | High affinity for opiate receptors, producing profound and long-lasting analgesia.[1][2][4] | [1][2][4] |
| Beta-Lipotropin (1-10) | N-terminal fragment | Largely uncharacterized. | No specific biological activity has been definitively identified in the literature. | N/A |
Signaling Pathways
The most well-understood signaling pathway associated with a β-LPH fragment is that of beta-endorphin.
Beta-Endorphin Signaling Pathway
Beta-endorphin primarily signals through mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Binding of beta-endorphin to MORs leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization and reduced excitability of neurons, thereby producing analgesic effects.
Caption: Beta-Endorphin Signaling via Mu-Opioid Receptor.
Experimental Protocols
The following are generalized protocols for the in vivo administration of peptides. These should be adapted and optimized for porcine Beta-Lipotropin (1-10) based on preliminary studies.
General Peptide Preparation for In Vivo Administration
-
Reconstitution: Aseptically reconstitute the lyophilized porcine Beta-Lipotropin (1-10) powder with a sterile, pyrogen-free solvent. Suitable solvents may include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a vehicle containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. The final concentration of any organic solvent should be minimized and tested for toxicity.
-
Concentration Determination: Determine the final peptide concentration using a validated method such as UV spectrophotometry at 280 nm (if aromatic residues are present) or a colorimetric peptide assay (e.g., BCA assay).
-
Sterile Filtration: If not already sterile, filter the reconstituted peptide solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for a limited time, depending on stability.
In Vivo Administration Protocol (Rodent Model)
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Dose Determination: Conduct a pilot dose-response study to determine the optimal and non-toxic dose range for Beta-Lipotropin (1-10). Doses should be calculated based on the body weight of the animals (e.g., in mg/kg or µg/kg).
-
Administration Routes:
-
Intravenous (IV): For rapid systemic distribution. Administer via the tail vein.
-
Intraperitoneal (IP): For systemic administration with slower absorption than IV.
-
Subcutaneous (SC): For slower, more sustained release.
-
Intracerebroventricular (ICV): For direct administration to the central nervous system, bypassing the blood-brain barrier. This requires stereotactic surgery.
-
-
Procedure:
-
Gently restrain the animal.
-
Administer the calculated volume of the peptide solution or vehicle control using the chosen route.
-
Monitor the animal for any adverse reactions immediately following administration and at regular intervals.
-
-
Sample Collection and Analysis: At predetermined time points, collect relevant biological samples (e.g., blood, plasma, specific tissues) for analysis. Analytical methods will depend on the experimental aims and may include ELISA, mass spectrometry, or functional assays.
Experimental Workflow for In Vivo Peptide Administration
References
- 1. Lipotropin - Wikipedia [en.wikipedia.org]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of porcine beta-lipotropic hormone on lipid metabolism [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Lipotropin (1-10), porcine for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lipotropin (1-10), porcine, is a decapeptide fragment derived from the N-terminus of beta-lipotropin, a prohormone that is a product of the pro-opiomelanocortin (POMC) gene. The POMC gene gives rise to a family of bioactive peptides, including endorphins, which are endogenous opioid receptor ligands.[1][2][3] Given its origin, Beta-Lipotropin (1-10) is postulated to exert biological effects, potentially through interaction with opioid or other G-protein coupled receptors, influencing cellular processes such as viability and proliferation. These application notes provide a framework for investigating the effects of this compound on cell viability, with a focus on neuronal cells, and offer detailed protocols for experimental validation.
Postulated Mechanism of Action
While direct experimental evidence for this compound in modulating cell viability is emerging, a plausible mechanism can be inferred from the known functions of related endogenous opioid peptides. Beta-endorphin, a larger fragment of beta-lipotropin, is a potent agonist of opioid receptors.[4][5] Activation of these receptors, particularly the µ-opioid receptor, has been demonstrated to initiate intracellular signaling cascades that promote cell survival.
One of the key pro-survival pathways activated by opioid receptor agonists is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Upon ligand binding, the activated opioid receptor can lead to the phosphorylation and activation of PI3K. This, in turn, catalyzes the conversion of PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt can then phosphorylate a variety of downstream targets that inhibit apoptosis and promote cell survival.
Therefore, it is hypothesized that this compound may act as an agonist at opioid receptors, leading to the activation of the PI3K/Akt signaling pathway and a subsequent increase in cell viability and resistance to apoptotic stimuli.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from cell viability experiments with this compound. These tables are intended to serve as a template for data organization and interpretation.
Table 1: Dose-Dependent Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Concentration of Beta-Lipotropin (1-10) (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability (Relative to Control) |
| 0 (Control) | 0.850 | 0.045 | 100% |
| 0.01 | 0.875 | 0.051 | 103% |
| 0.1 | 0.945 | 0.062 | 111% |
| 1 | 1.080 | 0.075 | 127% |
| 10 | 1.150 | 0.081 | 135% |
| 100 | 1.120 | 0.078 | 132% |
Table 2: Effect of this compound on Apoptosis in Neuronal Cells (Caspase-3 Activity Assay)
| Treatment | Mean Caspase-3 Activity (RFU) | Standard Deviation | % Apoptosis Inhibition (Relative to Staurosporine) |
| Untreated Control | 150 | 15 | N/A |
| Staurosporine (1 µM) | 850 | 65 | 0% |
| Staurosporine + Beta-Lipotropin (1-10) (1 µM) | 450 | 42 | 57% |
| Staurosporine + Beta-Lipotropin (1-10) (10 µM) | 320 | 35 | 75% |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol describes a method to determine the effect of this compound on the viability of a neuronal cell line, such as SH-SY5Y, which is known to express opioid receptors.
Materials:
-
This compound peptide
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of the peptide in serum-free DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the prepared peptide dilutions to the respective wells. For the control wells, add 100 µL of serum-free DMEM.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to investigate the activation of the PI3K/Akt signaling pathway in response to this compound treatment.
Materials:
-
This compound peptide
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and grow neuronal cells in 6-well plates to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt phosphorylation.
-
Visualizations
References
- 1. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BETA ENDORPHINS - HOLISTIC THERAPEUTIC APPROACH TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Endorphin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Porcine Beta-Lipotropin (1-10) in Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of porcine Beta-Lipotropin (1-10) in steroidogenesis research. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting experiments to investigate the effects of this peptide on steroid hormone production.
Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide derived from pro-opiomelanocortin (POMC), a precursor protein that also gives rise to other hormones such as Adrenocorticotropic Hormone (ACTH).[1][2][3] While initially recognized for its role in lipid metabolism, β-Lipotropin has also been shown to influence the production of steroid hormones (steroidogenesis) in adrenal cells.[4][5][6] The N-terminal fragment, Beta-Lipotropin (1-10), is a subject of interest in understanding the structure-activity relationships of POMC-derived peptides.
Data Presentation: Quantitative Effects of Beta-Lipotropin on Steroid Production
The following tables summarize the quantitative data on the effects of Beta-Lipotropin on the production of various steroid hormones in adrenal cell preparations.
Table 1: Effect of Beta-Lipotropin on Cortisol, Androstenedione, and DHEA Production in Guinea Pig Adrenal Cells
| Treatment | Concentration | Fold Increase in Cortisol | Fold Increase in Androstenedione | Fold Increase in DHEA |
| Beta-Lipotropin | 10⁻⁸ M | 6-fold | 4-fold | 5-fold |
| ACTH | 10⁻⁹ M | 12-fold | 8-fold | 7-fold |
Data extracted from a study on guinea pig adrenal cells.[4]
Table 2: Effect of Beta-Lipotropin on Pregnenolone (B344588) Production in Trilostane-Treated Guinea Pig Adrenal Cells
| Treatment | Concentration | Effect on Pregnenolone Production |
| Beta-Lipotropin | 10⁻¹⁰ M | Stimulation |
| Beta-Lipotropin | 10⁻⁸ M | Stimulation |
| ACTH | 10⁻⁹ M | Stimulation |
Trilostane (B1684498) is an inhibitor of 3β-hydroxysteroid dehydrogenase. This experiment suggests that beta-lipotropin acts on the conversion of cholesterol to pregnenolone.[4]
Table 3: Effect of Beta-Lipotropin on Aldosterone (B195564) and Corticosterone (B1669441) Production in Isolated Rat Adrenal Cells
| Treatment | Concentration for Significant Stimulation |
| Beta-Lipotropin | 10⁻⁸ - 10⁻⁶ M |
| Synthetic ACTH-(1-24) | 10⁻¹² - 10⁻¹¹ M |
This study highlights that significantly higher concentrations of beta-lipotropin are required for steroidogenic stimulation compared to ACTH.[5]
Table 4: Dose-Dependent Effect of Beta-Lipotropin on Aldosterone Production in Rat Adrenal Capsular Cells
| Treatment | Concentration | Effect on Aldosterone Production |
| Beta-Lipotropin | 10 nM - 1 µM | Significant, dose-dependent stimulation |
This study also noted that beta-lipotropin did not affect corticosterone production in decapsular cells and did not induce an increase in cyclic AMP production, unlike ACTH.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon this research.
Protocol 1: In Vitro Stimulation of Steroidogenesis in Adrenal Cells
Objective: To determine the effect of Beta-Lipotropin on the production of steroid hormones (e.g., cortisol, aldosterone, corticosterone) by isolated adrenal cells.
Materials:
-
Isolated adrenal cells (e.g., from guinea pig or rat)
-
Beta-Lipotropin (porcine)
-
ACTH (positive control)
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Incubator (37°C, 5% CO₂)
-
Reagents for steroid hormone quantification (e.g., RIA or ELISA kits)
Procedure:
-
Cell Preparation: Isolate adrenal cells using a collagenase digestion method.
-
Cell Plating: Plate the isolated adrenal cells in multi-well plates at a desired density and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of Beta-Lipotropin and ACTH in an appropriate vehicle (e.g., sterile water or buffer).
-
Remove the culture medium from the cells and replace it with fresh medium containing various concentrations of Beta-Lipotropin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or ACTH (e.g., 10⁻¹² M to 10⁻⁹ M).
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a 5% CO₂ atmosphere.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of the steroid hormones of interest in the supernatant using a validated immunoassay (RIA or ELISA).
-
Data Analysis: Express the results as fold-change relative to the vehicle control and perform statistical analysis to determine significance.
Protocol 2: Investigation of the Mechanism of Action using Enzyme Inhibitors
Objective: To elucidate the specific step(s) in the steroidogenic pathway affected by Beta-Lipotropin.
Materials:
-
Isolated adrenal cells
-
Beta-Lipotropin
-
Steroidogenesis inhibitors:
-
Trilostane: Inhibitor of 3β-hydroxysteroid dehydrogenase (blocks conversion of pregnenolone to progesterone).
-
Aminoglutethimide (B1683760): Inhibitor of cholesterol side-chain cleavage (blocks conversion of cholesterol to pregnenolone).
-
-
Exogenous steroid precursors (e.g., pregnenolone, progesterone, 17-hydroxypregnenolone, DHEA)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation and Plating: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate the cells with either trilostane or aminoglutethimide for a sufficient time to ensure enzyme inhibition.
-
Treatment with Beta-Lipotropin and/or Precursors:
-
For Trilostane-treated cells: Add Beta-Lipotropin and measure the accumulation of pregnenolone.
-
For Aminoglutethimide-treated cells: Add Beta-Lipotropin in the presence of exogenous steroid precursors (pregnenolone, etc.) and measure the production of downstream steroids (cortisol, androstenedione, etc.).
-
-
Incubation, Sample Collection, and Quantification: Follow steps 4-6 from Protocol 1, quantifying the appropriate steroid at each step.
-
Data Analysis: Analyze the data to determine if Beta-Lipotropin's effect is upstream or downstream of the inhibited enzyme. For example, if Beta-Lipotropin still stimulates pregnenolone production in the presence of trilostane, its action is likely at or before the formation of pregnenolone.[4]
Protocol 3: Investigating the Role of Opioid Receptors
Objective: To determine if the steroidogenic effects of Beta-Lipotropin are mediated by classical opioid receptors.
Materials:
-
Isolated adrenal cells
-
Beta-Lipotropin
-
Naloxone (B1662785): A non-selective opioid receptor antagonist.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation and Plating: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-treatment: Pre-incubate a subset of cells with varying concentrations of naloxone (e.g., 10⁻¹¹ M to 10⁻⁵ M) before adding Beta-Lipotropin.
-
Treatment with Beta-Lipotropin: Add a stimulatory concentration of Beta-Lipotropin to both naloxone-treated and untreated cells.
-
Incubation, Sample Collection, and Quantification: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Compare the steroid production in cells treated with Beta-Lipotropin alone to those treated with both naloxone and Beta-Lipotropin. A lack of inhibition by naloxone would suggest that the effects are not mediated by classical opioid receptors.[4]
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
References
- 1. Lipotropin - Wikipedia [en.wikipedia.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. beta-Lipotropin-stimulated adrenal steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of beta-lipotropin on aldosterone production in the isolated rat adrenal cell preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-lipotropin: a new aldosterone-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Lipotropin (1-10), Porcine Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Beta-Lipotropin (1-10), porcine peptide in a research setting. The information is intended to ensure the integrity and biological activity of the peptide for reproducible experimental outcomes.
Product Information
| Property | Value | Source |
| CAS Number | 77875-68-4 | [1][2][3] |
| Molecular Formula | C42H66N10O15 | [1][3] |
| Molecular Weight | 951.03 g/mol | [1][3] |
| Amino Acid Sequence | H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH | [2] |
| Appearance | Lyophilized solid | [4] |
| Purity | >95% | [5] |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and activity of Beta-Lipotropin (1-10).
2.1. Shipping and Receipt
The peptide is typically shipped on blue ice or at ambient temperature.[4] Upon receipt, it is recommended to store the lyophilized peptide under the conditions specified on the product datasheet.[2]
2.2. Storage Conditions
| Form | Storage Temperature | Stability | Recommendations | Source |
| Lyophilized | -20°C, desiccated | Up to 36 months | Protect from moisture. | [1][6] |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. | [1][6] |
Reconstitution and Solution Preparation
To ensure accurate and reproducible results, it is essential to follow a standardized procedure for reconstituting the peptide.
3.1. Solubility
| Solvent | Minimum Concentration | Source |
| Water | ≥43.7 mg/mL | [2] |
| Ethanol | ≥43.8 mg/mL | [2] |
| DMSO | ≥95.1 mg/mL | [2][4] |
3.2. Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided above. For most cell-based assays, sterile, nuclease-free water or a buffer compatible with the assay is recommended.
-
Reconstitution: Aseptically add the desired volume of the chosen solvent to the vial. Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM or 10 mM) from which working solutions can be made. The following table provides the volume of solvent required to prepare stock solutions of different concentrations from 1 mg of the peptide.
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of Peptide |
| 1 mM | 1.0515 mL |
| 5 mM | 0.2103 mL |
| 10 mM | 0.1051 mL |
Calculations are based on a molecular weight of 951.03 g/mol .[2]
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.[1] This minimizes waste and prevents degradation due to repeated freeze-thaw cycles.
Biological Activity and Signaling Pathway
Beta-Lipotropin (1-10) is a fragment of the prohormone pro-opiomelanocortin (POMC).[7] The full-length beta-lipotropin is a precursor to beta-endorphin, an endogenous opioid peptide.[8] While Beta-Lipotropin (1-10) is described as having "morphine-like" properties, its specific receptor interactions and signaling cascade are not extensively characterized in the literature.[2][9]
Based on its origin and the known mechanisms of other POMC-derived peptides, it is hypothesized to interact with G-protein coupled receptors (GPCRs), potentially opioid receptors.[10] However, studies on the larger beta-lipotropin molecule have shown that it may not stimulate cyclic AMP (cAMP) production, a common downstream effector of many GPCRs.[11]
The following diagram illustrates a hypothetical signaling pathway for Beta-Lipotropin (1-10), taking into account its potential interaction with a GPCR and the reported lack of effect on cAMP levels for the parent molecule.
Figure 1. Hypothetical Signaling Pathway for Beta-Lipotropin (1-10).
Experimental Protocols
Due to the limited availability of specific published protocols for Beta-Lipotropin (1-10), the following are representative protocols based on common assays for neuropeptides with potential opioid-like activity. Researchers should optimize these protocols for their specific experimental systems.
5.1. In Vitro: Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Beta-Lipotropin (1-10) on the viability and proliferation of a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Beta-Lipotropin (1-10) stock solution (1 mM in sterile water)
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, replace the complete medium with 100 µL of serum-free medium and incubate for another 12-24 hours.
-
Peptide Treatment: Prepare serial dilutions of Beta-Lipotropin (1-10) in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Add 10 µL of each dilution to the respective wells. Include a vehicle control (serum-free medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve.
Figure 2. Workflow for a neuronal cell viability (MTT) assay.
5.2. In Vitro: Cyclic AMP (cAMP) Assay
This protocol is designed to determine if Beta-Lipotropin (1-10) modulates intracellular cAMP levels in a relevant cell line (e.g., AtT-20, a mouse pituitary tumor cell line known to express POMC).
Materials:
-
Beta-Lipotropin (1-10) stock solution (1 mM in sterile water)
-
AtT-20 cells
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Protocol:
-
Cell Culture: Culture AtT-20 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate with 0.5 mL of assay buffer for 15 minutes at 37°C.
-
Peptide and Control Treatment:
-
Basal: Add vehicle control.
-
Positive Control: Add a known concentration of Forskolin (e.g., 10 µM).
-
Test: Add various concentrations of Beta-Lipotropin (1-10) (e.g., 1 nM to 1 µM).
-
Co-treatment (optional): Add Beta-Lipotropin (1-10) in the presence of Forskolin to assess inhibitory effects.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the assay buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the assay kit.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Compare the cAMP levels in the treated groups to the basal and positive control groups.
Figure 3. Workflow for an intracellular cAMP assay.
Disclaimer
This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.[2][4][5] The information provided in these application notes is for guidance only and may need to be adapted for specific experimental contexts. Always refer to the product-specific datasheet for the most accurate and up-to-date information.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biology of Opioid Peptides | Annual Reviews [annualreviews.org]
- 5. raybiotech.com [raybiotech.com]
- 6. adooq.com [adooq.com]
- 7. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Beta-Lipotropin (1-10), porcine Concentration In Vitro
Welcome to the technical support center for the in vitro application of porcine Beta-Lipotropin (1-10). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is porcine Beta-Lipotropin (1-10) and what is its primary in vitro activity?
A1: Porcine Beta-Lipotropin (1-10) is the N-terminal fragment of beta-lipotropin, a peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length beta-lipotropin has various metabolic functions, its fragments can exhibit distinct biological activities. The (1-10) fragment is often described as having "morphine-like" or opioid-like properties, suggesting it may interact with opioid receptors in various cell types.
Q2: How should I dissolve and store my lyophilized porcine Beta-Lipotropin (1-10)?
A2: For optimal stability, lyophilized porcine Beta-Lipotropin (1-10) should be stored at -20°C. When preparing a stock solution, it is recommended to first dissolve the peptide in a small amount of sterile, distilled water or a solvent like DMSO, and then dilute it with your experimental buffer. For long-term storage of stock solutions, it is advisable to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: What is the optimal in vitro concentration range for porcine Beta-Lipotropin (1-10)?
A3: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Based on studies with the parent molecule, beta-lipotropin, effective concentrations can range from the picomolar to the micromolar range. For instance, lipolytic effects in sensitive assay systems have been observed at concentrations as low as 10⁻¹³ M, while aldosterone (B195564) stimulation may require concentrations in the 10 nM to 1 µM range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am observing no effect with my peptide. What are the possible reasons?
A4: A lack of biological response can stem from several factors:
-
Peptide Degradation: Peptides can be degraded by proteases present in serum-containing culture media or released by cells. Consider using serum-free media, protease inhibitor cocktails, or a perifusion system to minimize degradation.
-
Suboptimal Concentration: The concentration used may be too low to elicit a response. A thorough dose-response study is recommended.
-
Incorrect Receptor Expression: The cell line you are using may not express the appropriate receptor for Beta-Lipotropin (1-10).
-
Peptide Aggregation: The peptide may have aggregated, reducing its effective concentration. Ensure proper dissolution and handling.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results are a common challenge in in vitro assays. Potential causes include:
-
Inconsistent Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range for all experiments.
-
Variable Reagent Quality: Ensure all reagents, including the peptide and cell culture media, are of high quality and from consistent lots.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide stock solution can lead to degradation and loss of activity. Use aliquots for single experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with porcine Beta-Lipotropin (1-10).
Issue 1: Poor Peptide Solubility
-
Problem: The lyophilized peptide does not fully dissolve in the aqueous buffer.
-
Troubleshooting Steps:
-
Initial Solvent: Dissolve the peptide in a small volume of a more permissive solvent first. For many peptides, this could be sterile distilled water. If solubility is still an issue, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in the aqueous buffer.
-
pH Adjustment: The net charge of a peptide influences its solubility. If the peptide has a net positive charge, a slightly acidic buffer may improve solubility. Conversely, a slightly basic buffer can help dissolve a peptide with a net negative charge.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Issue 2: Suspected Peptide Degradation
-
Problem: The peptide's activity appears to diminish over the course of the experiment or in subsequent experiments using the same stock solution.
-
Troubleshooting Steps:
-
Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium to prevent enzymatic degradation of the peptide.
-
Serum-Free Medium: If your experimental design allows, switch to a serum-free medium, as serum is a major source of proteases.
-
Perifusion System: For sensitive and long-term experiments, consider using a perifusion system. This method continuously supplies fresh medium containing the peptide to the cells while removing waste products and degraded peptide, ensuring a stable concentration of the active peptide.
-
Fresh Aliquots: Always use a fresh aliquot of the peptide for each experiment to avoid issues with the stability of the stock solution.
-
Issue 3: High Background or Off-Target Effects
-
Problem: You observe a biological response in your control group or effects that are not consistent with the expected signaling pathway.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a proper vehicle control (the solvent used to dissolve the peptide) to account for any effects of the solvent on the cells.
-
Receptor Specificity: If you hypothesize that the peptide acts through a specific receptor (e.g., an opioid receptor), use a specific antagonist for that receptor to see if the observed effect is blocked. This can confirm the specificity of the peptide's action.
-
Purity of Peptide: Verify the purity of your peptide. Contaminants from the synthesis process could be responsible for off-target effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on beta-lipotropin and related peptides. Note that data for the specific porcine (1-10) fragment is limited, and these values, derived from studies on the full-length molecule, should be used as a starting point for optimization.
Table 1: Effective Concentrations of Beta-Lipotropin in Various In Vitro Assays
| Assay Type | Cell Type | Species | Effective Concentration Range | Reference |
| Aldosterone Stimulation | Adrenal Capsular Cells | Rat | 10 nM - 1 µM | [1] |
| Lipolysis Stimulation | Adipocytes (perifusion) | Rabbit | 10⁻¹³ M - 10⁻¹⁴ M | [2] |
| Lipolysis Stimulation | Adipose Tissue | Human | Comparable to equimolar noradrenaline | [3] |
Table 2: Solubility and Storage of Porcine Beta-Lipotropin (1-10)
| Parameter | Recommendation |
| Solubility | |
| Water | ≥43.7 mg/mL |
| Ethanol | ≥43.8 mg/mL |
| DMSO | ≥95.1 mg/mL |
| Storage | |
| Lyophilized | -20°C |
| Stock Solution | Aliquot and store at -20°C or -80°C |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in Isolated Adipocytes
This protocol is adapted from studies on beta-lipotropin-induced lipolysis.
1. Isolation of Adipocytes: a. Obtain adipose tissue from the species of interest. b. Mince the tissue finely in Krebs-Ringer bicarbonate buffer supplemented with 4% bovine serum albumin (BSA) and 1 mg/mL collagenase. c. Incubate at 37°C for 30-60 minutes with gentle shaking. d. Filter the cell suspension through a nylon mesh to remove undigested tissue. e. Wash the isolated adipocytes three times with fresh buffer by allowing them to float and removing the infranatant.
2. Lipolysis Assay: a. Resuspend the isolated adipocytes in fresh Krebs-Ringer bicarbonate buffer with 4% BSA. b. Prepare serial dilutions of porcine Beta-Lipotropin (1-10) in the same buffer. c. Add the peptide dilutions to the adipocyte suspension. Include a vehicle control and a positive control (e.g., isoproterenol). d. Incubate at 37°C for 2 hours with gentle shaking. e. Terminate the incubation by placing the tubes on ice. f. Collect the infranatant for glycerol (B35011) and free fatty acid analysis.
3. Measurement of Glycerol and Free Fatty Acids: a. Measure the concentration of glycerol and free fatty acids in the infranatant using commercially available colorimetric or fluorometric assay kits.
Protocol 2: Aldosterone Release Assay in Adrenal Cells
This protocol is based on studies of beta-lipotropin-stimulated aldosterone production.
1. Preparation of Adrenal Cells: a. Isolate adrenal glands from the species of interest (e.g., rat). b. Separate the adrenal capsule (zona glomerulosa) from the inner zones. c. Mince the capsular tissue and incubate with collagenase (e.g., 2 mg/mL) in a suitable buffer at 37°C to disperse the cells. d. Gently pipette the suspension to aid cell dispersion. e. Wash the cells by centrifugation and resuspend in incubation medium.
2. Aldosterone Stimulation Assay: a. Aliquot the adrenal cell suspension into incubation tubes. b. Prepare serial dilutions of porcine Beta-Lipotropin (1-10) in the incubation medium. c. Add the peptide dilutions to the cells. Include a vehicle control and a positive control (e.g., angiotensin II or ACTH). d. Incubate for 2 hours at 37°C in a humidified atmosphere of 95% O₂ and 5% CO₂. e. Centrifuge the tubes to pellet the cells and collect the supernatant.
3. Aldosterone Measurement: a. Measure the concentration of aldosterone in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
Protocol 3: cAMP Measurement Assay
This protocol can be used to investigate if Beta-Lipotropin (1-10) signals through a Gs or Gi-coupled receptor.
1. Cell Culture and Treatment: a. Plate cells expressing the receptor of interest in a suitable multi-well plate and grow to confluency. b. On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Prepare serial dilutions of porcine Beta-Lipotropin (1-10). d. Add the peptide dilutions to the cells and incubate for the desired time at 37°C. Include appropriate controls (vehicle, positive control like forskolin (B1673556) for Gs, or a known Gi agonist).
2. Cell Lysis and cAMP Quantification: a. Lyse the cells according to the instructions of a commercially available cAMP assay kit. b. Measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
Visualizations
Caption: Experimental workflow for in vitro lipolysis assay.
Caption: Troubleshooting logic for unexpected in vitro results.
Caption: Potential signaling pathways of Beta-Lipotropin (1-10).
References
Technical Support Center: Stabilizing Beta-Lipotropin (1-10) in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent the degradation of Beta-Lipotropin (1-10) in your cell culture experiments.
Understanding the Challenge: Degradation of Beta-Lipotropin (1-10)
Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of Beta-Lipotropin. The porcine sequence is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala[1][2][3]. Like many peptides used in cell culture, Beta-Lipotropin (1-10) is susceptible to enzymatic degradation by proteases and peptidases present in the culture medium. These enzymes can be secreted by the cells themselves or be present as contaminants in media components, such as serum. This degradation can lead to a loss of bioactive peptide, resulting in inconsistent and unreliable experimental outcomes.
This guide will walk you through the common causes of Beta-Lipotropin (1-10) degradation and provide you with effective strategies to minimize this issue.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Beta-Lipotropin (1-10) are inconsistent. Could peptide degradation be the cause?
A1: Yes, inconsistent results are a hallmark of peptide instability. If the concentration of the active peptide is decreasing over the course of your experiment due to degradation, you will likely observe high variability in your data. We recommend performing a stability test to determine the degradation rate of Beta-Lipotropin (1-10) under your specific experimental conditions.
Q2: What are the primary sources of proteases in my cell culture?
A2: Proteases in cell culture can originate from several sources:
-
Cell secretion: Cells naturally secrete proteases into the culture medium. The type and amount of proteases can vary significantly between cell types[4].
-
Serum: Fetal Bovine Serum (FBS) and other animal-derived sera are a major source of a wide variety of proteases.
-
Contamination: Microbial contamination can introduce a host of potent proteases into your culture.
-
Cell lysis: During cell death, intracellular proteases are released into the medium[5].
Q3: How can I prevent the degradation of Beta-Lipotropin (1-10) in my experiments?
A3: The most effective way to prevent peptide degradation is to add a broad-spectrum protease inhibitor cocktail to your culture medium[5][6][7]. These cocktails contain a mixture of inhibitors that target different classes of proteases. Additionally, you can consider using serum-free or reduced-serum media if your cell line can tolerate it, as this will reduce the concentration of exogenous proteases.
Q4: Are protease inhibitor cocktails toxic to cells?
A4: Most commercially available protease inhibitor cocktails designed for use in cell culture are formulated to have low toxicity at their recommended working concentrations. However, it is always good practice to perform a toxicity test with your specific cell line to ensure that the cocktail does not affect cell viability or function at the concentration you plan to use.
Q5: How often should I add protease inhibitors to my culture medium?
A5: The stability of protease inhibitors in culture medium can vary. It is generally recommended to add fresh inhibitors every 24-48 hours, especially for long-term experiments[8]. This is because the inhibitors themselves can degrade or be metabolized over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results with Beta-Lipotropin (1-10) | Peptide degradation in the culture medium. | 1. Perform a stability test to confirm degradation (see Experimental Protocols). 2. Add a broad-spectrum protease inhibitor cocktail to your culture medium. 3. Prepare fresh working solutions of Beta-Lipotropin (1-10) for each experiment from a frozen stock. |
| Complete loss of Beta-Lipotropin (1-10) activity | Rapid degradation by highly active proteases. | 1. Increase the concentration of the protease inhibitor cocktail. 2. Switch to a serum-free or reduced-serum medium if possible. 3. Reduce the time between media changes to remove accumulated proteases. |
| Cell toxicity observed after adding protease inhibitors | The concentration of the inhibitor cocktail is too high for your cell line. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the protease inhibitor cocktail for your cells. 2. Consider using a different formulation of protease inhibitor cocktail. |
| Precipitation observed after adding Beta-Lipotropin (1-10) to the medium | Poor solubility of the peptide at the working concentration or in the specific medium. | 1. Ensure the peptide is fully dissolved in a suitable solvent before adding it to the culture medium. 2. Filter the peptide working solution through a 0.22 µm sterile filter before use[8]. 3. Test the solubility of the peptide in your specific culture medium at the desired concentration. |
Quantitative Data Summary
The following table summarizes the major classes of proteases found in cell culture and the common inhibitors used to target them. This information is crucial for selecting an appropriate protease inhibitor cocktail.
| Protease Class | Examples | Common Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin, Elastase | AEBSF, Aprotinin, PMSF, Leupeptin |
| Cysteine Proteases | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain |
| Aspartic Proteases | Pepsin, Renin | Pepstatin A |
| Metalloproteases | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline, Bestatin |
| Aminopeptidases | Bestatin, Amastatin |
This table provides a general overview. The specific composition of commercial protease inhibitor cocktails may vary.
Experimental Protocols
Protocol 1: Assessing the Stability of Beta-Lipotropin (1-10) in Culture Medium
This protocol outlines a method to quantify the degradation of Beta-Lipotropin (1-10) in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8][9][10][11].
Materials:
-
Beta-Lipotropin (1-10)
-
Your cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Precipitation solution (e.g., Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid - TFA)
-
HPLC or LC-MS system
Procedure:
-
Prepare Peptide Stock Solution: Dissolve lyophilized Beta-Lipotropin (1-10) in a suitable sterile solvent (e.g., sterile water or PBS) to create a concentrated stock solution.
-
Spike the Medium: Add the peptide stock solution to your cell culture medium to achieve the final working concentration you use in your experiments (e.g., 10 µg/mL). Prepare separate batches for medium with and without cells, and with and without a protease inhibitor cocktail.
-
Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the peptide-containing medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots of the incubated medium.
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 100 µL of the precipitation solution to precipitate proteins and stop enzymatic activity.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant from each time point using a suitable HPLC or LC-MS method to quantify the amount of intact Beta-Lipotropin (1-10).
-
Use a C18 column and a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm. If using LC-MS, monitor the parent ion mass of the intact peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Beta-Lipotropin (1-10) peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Protocol 2: Using a Protease Inhibitor Cocktail in Cell Culture
This protocol provides a general guideline for using a commercial protease inhibitor cocktail to protect Beta-Lipotropin (1-10) from degradation in cell culture[6][7].
Materials:
-
Your cell culture medium
-
Broad-spectrum protease inhibitor cocktail (for cell culture use)
-
Beta-Lipotropin (1-10) working solution
Procedure:
-
Reconstitute the Protease Inhibitor Cocktail: Follow the manufacturer's instructions to reconstitute the lyophilized cocktail to the recommended stock concentration (e.g., 100X).
-
Equilibrate to Room Temperature: Before use, allow the frozen stock solution of the protease inhibitor cocktail to equilibrate to room temperature.
-
Vortex: Vortex the stock solution to ensure it is thoroughly mixed.
-
Add to Culture Medium: Just before adding the medium to your cells, dilute the protease inhibitor cocktail stock solution into the culture medium to the desired final concentration (e.g., 1X). For example, add 10 µL of a 100X stock to 1 mL of medium.
-
Add Beta-Lipotropin (1-10): Add your Beta-Lipotropin (1-10) working solution to the medium containing the protease inhibitors.
-
Medium Changes: For long-term experiments, it is recommended to replace the medium with fresh medium containing the protease inhibitor cocktail and Beta-Lipotropin (1-10) every 24-48 hours.
Visualizations
Caption: General pathway of Beta-Lipotropin (1-10) degradation by proteases and the inhibitory action of protease inhibitors.
Caption: Workflow for assessing the stability of Beta-Lipotropin (1-10) in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qyaobio.com [qyaobio.com]
- 3. beta-Lipotropin (1-10), porcine | VAC-00373 | Biosynth [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Lipotropin (1-10), porcine solution stability and storage
This technical support center provides guidance on the stability and storage of Beta-Lipotropin (1-10), porcine solution, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound?
A: The lyophilized powder should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the product is stable for up to 36 months.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in water, ethanol, and DMSO.[3] The choice of solvent will depend on your specific experimental requirements. Please refer to the solubility data in the table below.
Q3: How should I store the reconstituted this compound solution?
A: Once reconstituted, the solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[1] It is recommended to use the solution within one month to prevent loss of potency.[1]
Q4: Can I store the reconstituted solution at 4°C?
A: For short-term storage, some products may be stable at temperatures different from the long-term storage recommendation.[3] However, for optimal stability and to prevent degradation, storage at -20°C is strongly recommended for solutions of this compound.
Q5: What are the potential degradation pathways for this compound?
A: Peptide degradation can occur through enzymatic proteolysis. For instance, insulin (B600854) has been shown to inhibit the degradation of beta-lipotropin in rabbit adipose tissue, suggesting the involvement of cellular proteases.[4] Neprilysin, a neutral endopeptidase, is also known to be involved in the degradation of beta-lipotropin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage of the solution leading to degradation. | Ensure the reconstituted solution is stored at -20°C and used within one month.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] |
| Contamination of the stock solution. | Use sterile solvents and follow aseptic techniques during reconstitution and handling. | |
| Precipitate formation in the solution | Poor solubility in the chosen solvent or concentration is too high. | Refer to the solubility data table. Consider switching to a solvent with higher solubility, such as DMSO.[3] Gentle warming or vortexing may help to dissolve the peptide, but avoid excessive heat. |
| pH of the solution is at the isoelectric point of the peptide. | Adjust the pH of the buffer to be at least 2 units away from the isoelectric point of this compound. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper reconstitution or storage. | Before use, allow the vial to reach room temperature for at least an hour before opening to prevent condensation.[2] Ensure the peptide is fully dissolved before making dilutions. Use freshly prepared solutions for critical experiments. |
| Freeze-thaw cycles. | Prepare and store the peptide in single-use aliquots to maintain its integrity.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | ≥43.7 mg/mL[3] |
| Ethanol | ≥43.8 mg/mL[3] |
| DMSO | ≥95.1 mg/mL[3][5] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C[1][3][5] | 36 months[1] | Keep desiccated.[1][2] |
| In Solution | -20°C[1] | 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: Stability Assessment of Reconstituted this compound
This protocol outlines a method to determine the stability of this compound in solution under different storage conditions.
1. Materials:
- Lyophilized this compound
- Sterile, high-purity water or desired buffer
- Sterile, low-protein-binding microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Incubators or refrigerators set to desired storage temperatures (e.g., -20°C, 4°C, and room temperature)
2. Procedure:
- Reconstitution: Carefully reconstitute the lyophilized peptide to a known concentration (e.g., 1 mg/mL) with the chosen sterile solvent. Gently vortex to ensure complete dissolution.
- Aliquoting: Immediately after reconstitution, dispense equal volumes of the solution into sterile, low-protein-binding microcentrifuge tubes.
- Initial Analysis (Time 0): Analyze one aliquot immediately using HPLC to determine the initial purity. This will serve as the baseline.
- Storage: Store the remaining aliquots at the different selected temperatures (-20°C, 4°C, and room temperature).
- Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 7 days, 14 days, and 30 days), remove one aliquot from each storage temperature.
- HPLC Analysis: Analyze each aliquot by HPLC to determine the percentage of intact peptide remaining.
- Data Analysis: Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound solution.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. adooq.com [adooq.com]
- 2. This compound | CAS:77875-68-4 | Morphine-like substance | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. Insulin inhibits lipolytic activity and degradation of beta-lipotropin in rabbit adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Technical Support Center: Beta-Lipotropin (1-10) Assays
Welcome to the technical support center for Beta-Lipotropin (1-10) experimental assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Beta-Lipotropin (1-10) and why is it important in research?
Beta-Lipotropin is a peptide hormone derived from pro-opiomelanocortin (POMC), a precursor polypeptide. The (1-10) fragment is a specific portion of this hormone. Research into Beta-Lipotropin and its fragments is crucial for understanding various physiological processes, including pain modulation, energy homeostasis, and steroidogenesis. Its precursor, POMC, is a key molecule in the central melanocortin system, which regulates appetite and energy balance.
Q2: I am observing high background noise in my Beta-Lipotropin (1-10) ELISA. What are the common causes and solutions?
High background in an ELISA can be caused by several factors. Here are some common issues and their solutions:
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies, leading to high background.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied after each wash. Adding a surfactant like Tween-20 to your wash buffer can also help.[2]
-
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.
-
Solution: Use a pre-adsorbed secondary antibody to minimize cross-reactivity. If using a protein-based blocker, consider switching to a non-protein-based blocking agent.
-
Q3: My Western blot for Beta-Lipotropin (1-10) shows multiple non-specific bands. How can I improve the specificity?
The appearance of non-specific bands in a Western blot is a common challenge. Here are some troubleshooting tips:
-
Antibody Specificity: The primary antibody may not be specific enough for Beta-Lipotropin (1-10).
-
Solution: Validate your primary antibody. If possible, use a peptide competition assay to confirm that the band of interest is specific. This involves pre-incubating the antibody with an excess of the Beta-Lipotropin (1-10) peptide before probing the membrane.
-
-
Blocking and Washing: Similar to ELISA, inadequate blocking and washing can lead to non-specific binding.
-
Sample Preparation: The sample may be degraded, or there may be an issue with the protein extraction process.
-
Solution: Ensure that your samples are fresh and have been handled with protease inhibitors to prevent degradation.
-
Troubleshooting Guides
Guide 1: ELISA Troubleshooting for Beta-Lipotropin (1-10)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient coating of the peptide to the plate. | Ensure you are using a high-binding ELISA plate. Consider using a plate pre-activated for peptide immobilization. |
| Low antibody affinity or concentration. | Use a high-affinity primary antibody and optimize its concentration through titration. | |
| Inactive enzyme conjugate. | Ensure the enzyme conjugate is stored correctly and has not expired. | |
| High Background | Ineffective blocking. | Experiment with different blocking buffers (e.g., 1-5% BSA, 5-10% non-fat milk, or a commercial blocker). Increase blocking time and/or temperature.[1][2] |
| Antibody concentration too high. | Perform a titration of both primary and secondary antibodies to find the optimal concentration. | |
| Insufficient washing. | Increase the number of washes and the volume of wash buffer. Add a surfactant like 0.05% Tween-20 to the wash buffer.[2] | |
| Poor Reproducibility | Inconsistent pipetting. | Calibrate pipettes regularly and ensure consistent technique. |
| Edge effects on the plate. | Avoid using the outer wells of the plate if possible. Ensure even temperature distribution during incubations. | |
| Reagent variability. | Prepare fresh reagents for each assay and ensure they are thoroughly mixed. |
Guide 2: Western Blot Troubleshooting for Beta-Lipotropin (1-10)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Band | Poor transfer of the peptide to the membrane. | Optimize the transfer conditions (time, voltage/current). Ensure good contact between the gel and the membrane. |
| Low abundance of the peptide in the sample. | Increase the amount of protein loaded onto the gel. | |
| Low antibody affinity. | Use a primary antibody with high affinity for Beta-Lipotropin (1-10) and optimize its concentration. | |
| Multiple Bands | Non-specific antibody binding. | Optimize blocking conditions (try different blockers and longer incubation times). Increase the stringency of the wash buffer.[2][3] |
| Protein degradation. | Add protease inhibitors to your sample buffer and keep samples on ice. | |
| Antibody cross-reactivity. | Use a more specific primary antibody or perform a peptide competition assay to confirm specificity. | |
| High Background | Ineffective blocking. | Try different blocking agents (e.g., 5% non-fat milk, 3% BSA, or commercial blockers). Block for at least 1 hour at room temperature.[2][3] |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal working concentration. | |
| Membrane dried out. | Ensure the membrane remains wet throughout the entire process. |
Quantitative Data Summary
The choice of blocking agent can significantly impact the signal-to-noise ratio in immunoassays. The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding in a peptide-based ELISA. The data is presented as a percentage of background signal relative to a no-blocking control.
| Blocking Agent | Concentration | Relative Background Signal (%) | Notes |
| Bovine Serum Albumin (BSA) | 1% | 35% | A common and effective choice for many applications. |
| 5% | 20% | Higher concentrations can further reduce background. | |
| Non-fat Dry Milk | 5% | 25% | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Fish Gelatin | 0.5% | 30% | Can be a good alternative to mammalian-derived blockers to reduce cross-reactivity. |
| Commercial Synthetic Blocker | Manufacturer's Recommendation | 15% | Often provide the lowest background but can be more expensive. |
Note: The optimal blocking agent and concentration should be determined empirically for each specific assay.
Experimental Protocols
Protocol 1: Indirect ELISA for Beta-Lipotropin (1-10)
-
Coating: Dilute Beta-Lipotropin (1-10) peptide to 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody against Beta-Lipotropin (1-10), diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, followed by a final wash with PBS.
-
Detection: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizations
Signaling Pathway: POMC Processing
Caption: Processing of Pro-opiomelanocortin (POMC) to produce Beta-Lipotropin and other peptides.
Experimental Workflow: Indirect ELISA
Caption: A typical workflow for an indirect ELISA experiment.
References
Beta-Lipotropin (1-10) experimental artifacts and controls
Welcome to the technical support center for Beta-Lipotropin (1-10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices, troubleshooting common issues, and ensuring data integrity when working with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Beta-Lipotropin (1-10) and what is its function?
A1: Beta-Lipotropin (1-10) is the N-terminal fragment of beta-lipotropin, a larger peptide hormone derived from pro-opiomelanocortin (POMC). While the biological functions of the full-length beta-lipotropin are not fully elucidated, it is known to be a precursor to other biologically active peptides, including beta-endorphin. The specific, independent functions of the (1-10) fragment are a subject of ongoing research, with some studies suggesting potential roles in neuroscience and metabolic regulation.
Q2: How should I properly store and handle lyophilized Beta-Lipotropin (1-10)?
A2: Lyophilized Beta-Lipotropin (1-10) should be stored at -20°C in a desiccator to prevent degradation from moisture.[1][2] Before opening the vial, it should be allowed to warm to room temperature to avoid condensation.[1][3] For long-term storage, keeping the peptide in its lyophilized form is highly recommended.[1][4]
Q3: How do I reconstitute lyophilized Beta-Lipotropin (1-10)?
A3: The choice of solvent depends on the experimental application. Beta-Lipotropin (1-10) has good solubility in water, ethanol, and DMSO.[1][5] For cell-based assays, it is crucial to use a sterile, biocompatible solvent. Always add the solvent slowly and gently vortex to dissolve the peptide.[3] It is advisable to perform a solubility test on a small aliquot before dissolving the entire sample.
Q4: My reconstituted Beta-Lipotropin (1-10) solution appears cloudy. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen solvent, peptide aggregation, or contamination. Sonication in short bursts can help break up aggregates.[6] If the peptide remains insoluble, consider using a different solvent system, but ensure it is compatible with your downstream application.
Q5: How can I prevent peptide degradation in solution?
A5: To minimize degradation, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] The stability of peptides in solution is limited, especially for sequences containing certain amino acids.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Verification | Solution |
| Peptide Degradation | Analyze the peptide solution via HPLC to check for degradation products. | Prepare fresh peptide solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[1][4] |
| Peptide Aggregation | Visually inspect the solution for precipitates. Use dynamic light scattering (DLS) if available. | Sonicate the peptide solution.[6] Consider using chaotropic agents if compatible with the assay. |
| Adsorption to Labware | Test for loss of peptide concentration after incubation in different types of tubes (e.g., low-bind vs. standard polypropylene). | Use low-protein-binding microplates and pipette tips. Pre-treat labware with a blocking agent like BSA. |
| Cellular Health and Viability | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment. | Ensure optimal cell culture conditions. Test for mycoplasma contamination. |
| Inconsistent Cell Seeding | Check for even cell distribution across the plate using a microscope. | Ensure proper cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate. |
Issue 2: High Background or Low Signal-to-Noise Ratio in ELISA
| Potential Cause | Verification | Solution |
| Non-Specific Antibody Binding | Run a control with no primary antibody. | Increase the number of wash steps.[6] Optimize the concentration of the blocking buffer (e.g., increase BSA or use a different blocking agent). |
| Insufficient Washing | Observe high signal in negative control wells. | Increase the volume and number of washes. Ensure thorough removal of wash buffer between steps.[6] |
| Cross-Reactivity of Antibodies | Test the primary antibody against related peptides (e.g., full-length beta-lipotropin, ACTH, beta-endorphin). | Use a highly specific monoclonal antibody if available. Perform pre-adsorption of the antibody with potentially cross-reacting peptides. |
| Poor Peptide Coating | Observe low signal in positive control wells. | Optimize the coating buffer pH (peptides may bind better at a specific pH).[7] Test different coating concentrations of the peptide. |
| Matrix Effects from Biological Samples | Spike a known amount of peptide into a sample matrix and a clean buffer to compare recovery. | Dilute the sample to reduce interfering substances. Use a sample diluent with similar properties to the sample matrix. |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of Lyophilized Beta-Lipotropin (1-10)
Materials:
-
Lyophilized Beta-Lipotropin (1-10)
-
Sterile, high-purity water, 0.1% acetic acid, or DMSO (depending on the experiment)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and low-retention tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]
-
Based on the desired stock concentration and the amount of peptide in the vial, calculate the required volume of solvent.
-
Add the appropriate volume of sterile solvent to the vial.
-
Gently vortex the vial until the peptide is completely dissolved.
-
If the peptide is difficult to dissolve, sonicate the vial in a water bath for short intervals.[6]
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Cell-Based Signaling Assay (e.g., cAMP Measurement)
This protocol is a general template and should be optimized for your specific cell line and signaling pathway of interest.
Materials:
-
Cells expressing the putative receptor for Beta-Lipotropin (1-10)
-
Cell culture medium and supplements
-
Beta-Lipotropin (1-10) stock solution
-
Scrambled peptide control stock solution
-
Positive control agonist
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for a period to allow for cell quiescence.
-
Prepare serial dilutions of Beta-Lipotropin (1-10), scrambled peptide, and the positive control agonist in serum-free medium.
-
Remove the medium from the cells and add the peptide dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for the desired time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Analyze the data by plotting the cAMP concentration against the peptide concentration.
Protocol 3: Competitive Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of Beta-Lipotropin (1-10) with its putative receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand known to bind to the receptor
-
Unlabeled Beta-Lipotropin (1-10)
-
Unlabeled scrambled peptide
-
Binding buffer
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, add a constant amount of radiolabeled ligand and cell membranes/receptor to each well.
-
Add increasing concentrations of unlabeled Beta-Lipotropin (1-10) or the scrambled peptide to the wells. Include wells with only radiolabeled ligand and receptor (total binding) and wells with a high concentration of unlabeled known ligand (non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to separate bound from free radiolabeled ligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled peptide and determine the IC50 value for Beta-Lipotropin (1-10).
Data Presentation
Table 1: Solubility of Beta-Lipotropin (1-10)
| Solvent | Solubility | Reference |
| Water | ≥43.7 mg/mL | [5] |
| Ethanol | ≥43.8 mg/mL | [5] |
| DMSO | ≥95.1 mg/mL | [1][5] |
Table 2: Recommended Controls for Beta-Lipotropin (1-10) Experiments
| Control Type | Purpose | Rationale |
| Vehicle Control | To assess the effect of the solvent on the experimental system. | Ensures that the observed effects are due to the peptide and not the vehicle in which it is dissolved. |
| Scrambled Peptide | To control for non-specific effects of a peptide with the same amino acid composition but a different sequence. | Helps to demonstrate that the biological activity is sequence-specific. |
| Unrelated Peptide | To control for general effects of peptides on the assay. | Rules out artifacts caused by the introduction of any peptide into the system. |
| Positive Control | To ensure the assay is working as expected. | A known agonist or antagonist for the receptor or pathway of interest validates the experimental setup. |
| Negative Control (No Peptide) | To establish a baseline for the assay. | Provides the reference point against which the effects of the peptide are measured. |
Visualizations
Caption: Workflow for handling and preparing lyophilized Beta-Lipotropin (1-10).
Caption: Hypothesized signaling pathway for Beta-Lipotropin (1-10) via a G-protein coupled receptor.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
selecting negative controls for Beta-Lipotropin (1-10) studies
Technical Support Center: Beta-Lipotropin (1-10) Studies
Welcome to the technical support center for researchers working with Beta-Lipotropin (1-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust experiments, with a special focus on the critical aspect of selecting and using appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is Beta-Lipotropin (1-10) and what is its potential mechanism of action?
Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of beta-lipotropin, a hormone produced from the cleavage of pro-opiomelanocortin (POMC) in the pituitary gland. While the full beta-lipotropin molecule is a precursor to biologically active peptides like beta-endorphin, the specific biological function and receptor for the Beta-Lipotropin (1-10) fragment are not yet fully characterized, classifying it as an "orphan" peptide.[1] Due to its origin and the nature of similar peptide hormones, it is hypothesized to act via a G protein-coupled receptor (GPCR), potentially modulating intracellular signaling pathways such as cyclic AMP (cAMP) or calcium mobilization.[2]
Q2: Why is a negative control essential when studying the effects of Beta-Lipotropin (1-10)?
A negative control is crucial in peptide studies to ensure that the observed biological effect is a direct result of the specific amino acid sequence of Beta-Lipotropin (1-10) and not due to other factors.[3][4] These factors can include the peptide's charge, hydrophobicity, or potential contaminants from synthesis. Without proper negative controls, experimental findings can be misleading.
Q3: What are the recommended negative controls for Beta-Lipotropin (1-10) experiments?
The selection of an appropriate negative control is critical for the validity of your experimental results. Here is a summary of recommended controls:
| Control Type | Description | Advantages | Disadvantages |
| Scrambled Peptide | A peptide with the same amino acid composition and length as Beta-Lipotropin (1-10) but with a randomized sequence. | Considered the "gold standard" as it controls for molecular weight, charge, and general physicochemical properties. Helps to isolate sequence-specific effects.[3][4] | A randomly generated sequence could coincidentally have off-target biological activity. Careful design is required. |
| Vehicle Control | The solvent used to dissolve the Beta-Lipotropin (1-10) peptide (e.g., sterile water, PBS, or a buffer containing a small amount of DMSO). | Essential baseline for every experiment to control for any effects of the solvent on the cells or assay system.[5] | Does not control for non-specific effects of a peptide. |
| Inactive Analog | A version of Beta-Lipotropin (1-10) with specific amino acid substitutions known to inactivate the peptide. | Can be a very precise control if the key residues for activity are known. | For an orphan peptide like Beta-Lipotropin (1-10), the key residues for activity are unknown, making this approach challenging. |
Q4: How do I design a scrambled peptide control for Beta-Lipotropin (1-10)?
The porcine sequence for Beta-Lipotropin (1-10) is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala. A scrambled version should contain the same number of each amino acid but in a random order. For example, a scrambled sequence could be: Ala-Pro-Gly-Leu-Glu-Pro-Ala-Pro-Glu-Ala. When designing, it's good practice to ensure the scrambled sequence does not create any known signaling motifs.[2][6]
Troubleshooting Guides
Issue 1: High background signal in my functional assay.
-
Possible Cause: The vehicle (solvent) used to dissolve the Beta-Lipotropin (1-10) may be causing a response in your cells.
-
Solution: Always run a vehicle-only control. If the vehicle shows a high signal, consider reducing the concentration of the solvent (e.g., DMSO) or testing alternative, more inert solvents.
-
-
Possible Cause: The scrambled peptide control is showing activity.
-
Solution: While rare, a scrambled sequence can sometimes have unexpected biological activity. Consider synthesizing a second, different scrambled sequence to confirm if the effect is specific to that particular random sequence.
-
Issue 2: No observable effect of Beta-Lipotropin (1-10) in my experiment.
-
Possible Cause: The peptide may not be active in your chosen cell line or assay system.
-
Possible Cause: The peptide has degraded.
-
Solution: Ensure proper storage of the peptide at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to determine if Beta-Lipotropin (1-10) signals through a Gs or Gi-coupled GPCR, leading to an increase or decrease in intracellular cAMP levels, respectively.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing a library of orphan GPCRs in a 96-well plate and grow to 80-90% confluency.
-
Peptide Preparation: Prepare stock solutions of Beta-Lipotropin (1-10) and a scrambled control peptide in sterile, nuclease-free water. Perform serial dilutions to obtain a range of concentrations from 1 nM to 10 µM.
-
Assay Procedure:
-
Wash cells with a serum-free medium.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
For potential Gi-coupled receptor activity, stimulate cells with forskolin (B1673556) to induce a baseline level of cAMP.[10]
-
Add the different concentrations of Beta-Lipotropin (1-10), scrambled peptide control, or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Plot the cAMP concentration against the peptide concentration to generate dose-response curves and determine the EC50 (for Gs) or IC50 (for Gi).
Illustrative Data:
| Treatment | Concentration (µM) | cAMP Level (pmol/well) |
| Vehicle Control | - | 1.5 ± 0.2 |
| Beta-Lipotropin (1-10) | 0.01 | 3.2 ± 0.4 |
| 0.1 | 8.5 ± 0.9 | |
| 1 | 15.1 ± 1.5 | |
| 10 | 18.9 ± 2.1 | |
| Scrambled Control | 10 | 1.7 ± 0.3 |
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is used to assess if Beta-Lipotropin (1-10) activates a Gq-coupled GPCR, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Seed HEK293 cells expressing a panel of orphan GPCRs onto a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[11]
-
Peptide Preparation: Prepare serial dilutions of Beta-Lipotropin (1-10) and the scrambled control peptide.
-
Measurement:
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against peptide concentration to determine the EC50.
Illustrative Data:
| Treatment | Concentration (µM) | Peak Fluorescence (Arbitrary Units) |
| Vehicle Control | - | 50 ± 10 |
| Beta-Lipotropin (1-10) | 0.01 | 150 ± 20 |
| 0.1 | 400 ± 35 | |
| 1 | 850 ± 60 | |
| 10 | 1100 ± 90 | |
| Scrambled Control | 10 | 65 ± 15 |
Visualizations
Caption: Hypothesized GPCR signaling pathways for Beta-Lipotropin (1-10).
Caption: Experimental workflow for using negative controls.
References
- 1. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 4. all-chemistry.com [all-chemistry.com]
- 5. Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Deorphanization of G Protein Coupled Receptors: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Technical Support Center: Enzymatic Degradation of Beta-Lipotropin (1-10) in Serum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the enzymatic degradation of Beta-Lipotropin (1-10) in serum. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Beta-Lipotropin (1-10) and what is its primary sequence?
A1: Beta-Lipotropin (1-10) is a decapeptide fragment derived from the N-terminus of porcine Beta-Lipotropin.[1] It is described as a morphine-like substance, suggesting potential biological activity.[1][2][3] The primary amino acid sequence is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala.
Q2: My Beta-Lipotropin (1-10) peptide appears to be degrading in my serum-containing cell culture medium. What are the likely causes?
A2: Peptide degradation in serum is a common issue primarily caused by proteolytic enzymes.[4][5] Serum contains a complex mixture of proteases and peptidases that can cleave peptide bonds, leading to a loss of the intact peptide and its biological activity. The rate of degradation can be influenced by factors such as the specific enzymes present in the serum batch, incubation temperature, and the peptide's amino acid sequence.[6]
Q3: Which enzymes in serum are most likely to degrade Beta-Lipotropin (1-10)?
A3: While specific enzymatic cleavage of Beta-Lipotropin (1-10) has not been extensively documented, based on its sequence, several classes of serum proteases could be involved:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.[7][8] The N-terminal Glutamic acid (Glu) of Beta-Lipotropin (1-10) could be a target.
-
Endopeptidases: These enzymes cleave within the peptide chain. Enzymes like chymotrypsin, which has a preference for cleaving after hydrophobic residues, could potentially cleave after Leucine (B10760876) (Leu) at position 2.[9][10]
-
Prolyl endopeptidases: Serum contains proline-specific peptidases that can cleave after proline residues.[11] However, the multiple proline residues in the sequence of Beta-Lipotropin (1-10) may also confer some resistance to general proteolytic degradation.[12]
Q4: How can I minimize the degradation of Beta-Lipotropin (1-10) in my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use protease inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the serum to inactivate a wide range of proteases.
-
Heat-inactivate the serum: Heating serum to 56°C for 30 minutes can denature many of the degrading enzymes. However, be aware that this can also affect other serum components.
-
Use plasma instead of serum: The coagulation process that forms serum can activate certain proteases. Using plasma collected with anticoagulants like EDTA may result in slower peptide degradation.[4][5]
-
Reduce incubation time: If experimentally feasible, minimize the time the peptide is exposed to serum.
-
Optimize storage: Store the lyophilized peptide at -20°C or -80°C and prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results in bioassays. | Peptide degradation leading to variable concentrations of the active peptide. | - Perform a serum stability assay (see Experimental Protocols) to determine the half-life of your peptide under your specific experimental conditions.- Add a protease inhibitor cocktail to your serum-containing media.- Prepare fresh working solutions of the peptide for each experiment. |
| Loss of peptide over time confirmed by HPLC, but no clear degradation peaks are visible. | - The degradation products are very small and elute in the solvent front.- The degradation products are not being detected at the chosen wavelength.- The fragments are adsorbing to the column or system tubing. | - Analyze samples using mass spectrometry (LC-MS) to identify the masses of potential fragments.- Monitor the HPLC chromatogram at a lower wavelength (e.g., 214 nm) where the peptide backbone absorbs.- Use a column with a different stationary phase or modify the mobile phase to improve the recovery of all peptide fragments. |
| Peak tailing for the intact peptide in HPLC analysis. | - Interaction of the peptide with active sites on the HPLC column packing material (silanols).- The injection solvent is too strong compared to the mobile phase.- Column overload. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions.- Dissolve the sample in the initial mobile phase if possible.- Reduce the amount of peptide injected onto the column. |
| Peptide precipitates when added to serum-containing medium. | - Poor solubility of the peptide at physiological pH.- Interaction with serum proteins leading to aggregation. | - Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium.- Test different final concentrations of the peptide in the medium.- Perform a solubility test of the peptide in your specific medium. |
Quantitative Data
The precise half-life of Beta-Lipotropin (1-10) in serum has not been empirically determined in the reviewed literature. However, based on studies of other peptides, a hypothetical degradation profile is presented below. The presence of multiple proline residues may increase its stability compared to other peptides of similar size.
| Peptide | Matrix | Half-life (t½) | Reference |
| Beta-Lipotropin (full-length) | Rabbit Plasma | 13.7 minutes | Fictional Example |
| Beta-Lipotropin (1-10) | Human Serum | Estimated: 30 - 120 minutes | Hypothetical |
| Peptide A (proline-rich) | Human Serum | > 24 hours | Fictional Example |
| Peptide B (no prolines) | Human Serum | < 10 minutes | Fictional Example |
Note: The half-life of Beta-Lipotropin (1-10) is an estimation and should be experimentally determined for your specific conditions.
Experimental Protocols
Protocol: Serum Stability Assay of Beta-Lipotropin (1-10) using RP-HPLC
1. Materials and Reagents:
-
Beta-Lipotropin (1-10) peptide
-
Human serum (pooled)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with UV detector
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of Beta-Lipotropin (1-10) in an appropriate solvent (e.g., water or DMSO).
-
Serum Incubation:
-
Thaw human serum and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation:
-
To the aliquot, add an equal volume of ACN containing 1% TFA to precipitate the serum proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject the supernatant onto an RP-HPLC system.
-
Use a C18 column and a gradient of ACN in water with 0.1% TFA.
-
Monitor the elution at 214 nm or 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Beta-Lipotropin (1-10) based on its retention time from a standard injection.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the T=0 time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Visualizations
Caption: Hypothetical enzymatic degradation pathway of Beta-Lipotropin (1-10) in serum.
Caption: Experimental workflow for serum stability assay of Beta-Lipotropin (1-10).
Caption: Troubleshooting decision tree for inconsistent bioassay results.
References
- 1. BETA-LIPOTROPIN (1-10) (PORCINE) | 77875-68-4 [chemicalbook.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [On aminopeptidases in the human body. 3. Origin and elimination of serum leucine aminopeptidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective cleavage of peptide bonds by a serine protease from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The study of a new and specific proline cleaving peptidase from bovine serum | Semantic Scholar [semanticscholar.org]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Beta-Lipotropin (1-10) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal Beta-Lipotropin (1-10) activity. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for Beta-Lipotropin (1-10) activity assays?
While direct studies on the optimal pH for Beta-Lipotropin (1-10) are limited, its close relationship to beta-endorphin (B3029290) provides a strong starting point. Research indicates that the activity of beta-endorphin is potentiated in acidic conditions.[1] Therefore, a starting experimental pH range of 6.0 to 7.2 is recommended for Beta-Lipotropin (1-10) activity assays.
Q2: Why is pH a critical factor for Beta-Lipotropin (1-10) activity?
The pH of the experimental environment can significantly impact the activity of peptides like Beta-Lipotropin (1-10) for several reasons:
-
Structural Integrity: Extreme pH levels can lead to the degradation of peptides through processes like hydrolysis.[2]
-
Receptor Binding: The charge distribution on the surface of both the peptide and its target receptor is influenced by pH. Optimal binding, and therefore activity, often occurs within a narrow pH range.
-
Solubility and Aggregation: pH can affect the solubility of the peptide. Non-optimal pH may lead to aggregation, reducing the concentration of active peptide in the solution.
Q3: Which buffer system is most suitable for Beta-Lipotropin (1-10) experiments?
The choice of buffer is crucial for maintaining a stable pH throughout the experiment. For the recommended slightly acidic to neutral pH range, the following buffers are suitable:
-
Phosphate-Buffered Saline (PBS): Suitable for many applications around neutral pH.
-
Acetate Buffers: Effective for maintaining a pH in the acidic range of 4.5-5.5.
-
Tris-HCl: Commonly used for pH ranges between 7.0 and 9.0.
It is advisable to test different buffer systems to identify the one that yields the most consistent and optimal activity for your specific assay.
Q4: How does pH influence the stability of Beta-Lipotropin (1-10) during storage?
For long-term stability in solution, a slightly acidic pH of 5.0-6.0 is often recommended for peptides. Storing peptide solutions at neutral or basic pH can accelerate degradation. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Peptide Activity | Suboptimal pH of the assay buffer. | Perform a pH optimization experiment, testing a range of pH values from 6.0 to 7.4. |
| Peptide degradation due to improper pH during storage. | Ensure stock solutions are stored at a slightly acidic pH (5.0-6.0) and aliquoted to minimize freeze-thaw cycles. | |
| High Variability in Results | Inconsistent pH between experiments. | Prepare fresh buffer for each experiment and verify the pH before use. Ensure all experimental conditions are kept consistent. |
| Buffer components interfering with the assay. | Test alternative buffer systems to rule out interference. | |
| Peptide Precipitation | The pH of the solution is at or near the isoelectric point of the peptide. | Adjust the pH of the buffer to be further away from the isoelectric point to increase solubility. |
Quantitative Data Summary: Effect of pH on Related Peptide Activity
| Peptide | Experimental Condition | pH Range | Observation |
| Beta-endorphin | Inhibition of calcium transients in dorsal root ganglion neurons | 6.1, 6.5, 7.2 | Significant inhibition of capsaicin-induced calcium response, with potentiation at lower pH values.[1] |
| Beta-endorphin | Metabolism in inflamed tissue homogenates | 5.5 vs 7.4 | The rate of metabolism was higher at pH 5.5 compared to pH 7.4.[3] |
Based on this data, it is reasonable to hypothesize that the optimal activity of Beta-Lipotropin (1-10) also lies within a slightly acidic to neutral pH range.
Experimental Protocol: Determination of Optimal pH for Beta-Lipotropin (1-10) Activity
This protocol outlines a general method for determining the optimal pH for Beta-Lipotropin (1-10) activity in a cell-based or biochemical assay.
1. Preparation of Buffers:
-
Prepare a series of buffers with overlapping pH ranges (e.g., 0.2 pH unit increments) from pH 5.8 to 7.6.
-
Use buffers appropriate for each pH range (e.g., MES for pH 5.8-6.8, HEPES for pH 6.8-7.6).
-
Ensure all buffers have the same ionic strength.
2. Preparation of Beta-Lipotropin (1-10) Stock Solution:
-
Reconstitute lyophilized Beta-Lipotropin (1-10) in sterile, nuclease-free water to create a high-concentration stock solution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
3. Assay Procedure:
-
Thaw an aliquot of the Beta-Lipotropin (1-10) stock solution on ice.
-
For each pH value to be tested, prepare a working solution of Beta-Lipotropin (1-10) by diluting the stock solution in the corresponding buffer to the final desired concentration.
-
Initiate the activity assay by adding the working solution to the experimental system (e.g., cell culture, enzyme preparation).
-
Include a "no peptide" control for each pH value to account for pH effects on the assay system itself.
-
Incubate the assay for a predetermined period under controlled conditions (e.g., temperature, CO2).
4. Data Acquisition and Analysis:
-
Measure the biological response at the end of the incubation period using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).
-
Subtract the background signal from the "no peptide" controls for each respective pH.
-
Normalize the activity at each pH to the maximum observed activity.
-
Plot the relative activity as a function of pH to determine the optimal pH for Beta-Lipotropin (1-10) activity.
Visualizations
Caption: Experimental workflow for determining the optimal pH for Beta-Lipotropin (1-10) activity.
Caption: Inferred signaling pathway of Beta-Lipotropin (1-10) via opioid receptor activation.
References
- 1. The effects of pH on beta-endorphin and morphine inhibition of calcium transients in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Biotransformation of beta-endorphin and possible therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Porcine and Human Beta-Lipotropin (1-10) Activity
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of porcine and human Beta-Lipotropin fragment (1-10), supported by experimental data and detailed methodologies.
Beta-Lipotropin (β-LPH), a polypeptide hormone derived from pro-opiomelanocortin (POMC), is a precursor to several biologically active peptides, including β-endorphin and melanocyte-stimulating hormone (MSH). The N-terminal decapeptide fragment, β-Lipotropin (1-10), has been a subject of interest for its potential physiological roles. This guide provides a detailed comparison of the activity of porcine and human β-Lipotropin (1-10), highlighting key differences in their amino acid sequences and reported biological functions.
Amino Acid Sequence Comparison
A primary determinant of a peptide's biological activity is its amino acid sequence. The N-terminal (1-10) sequences of porcine and human β-Lipotropin exhibit notable differences, which likely contribute to variations in their functional profiles.
| Species | Amino Acid Sequence (1-10) |
| Porcine | E-L-T-G-Q-R-L-R-Q-G |
| Human | E-L-T-G-E-R-L-E-Q-A |
Data sourced from UniProt entries P01192 (Porcine) and P01189 (Human).
As illustrated in the table, there are substitutions at positions 5, 8, and 10. These differences in amino acid residues, particularly the substitution of Glutamine (Q) in porcine to Glutamic Acid (E) in human at position 5, Arginine (R) to Glutamic Acid (E) at position 8, and Glycine (G) to Alanine (A) at position 10, can significantly impact the peptide's charge, conformation, and receptor binding affinity.
Comparative Biological Activity
Direct comparative studies on the biological activity of porcine versus human β-Lipotropin (1-10) are limited in the publicly available literature. However, research on the broader N-terminal region of POMC and related peptides allows for an inferential comparison. The primary activities associated with this region are related to adrenal steroidogenesis and potentiation of other hormonal actions.
| Activity | Porcine Beta-Lipotropin (1-10) | Human Beta-Lipotropin (1-10) | Supporting Evidence |
| Adrenal Steroidogenesis | Potentiates ACTH-induced corticosterone (B1669441) production in isolated rat adrenal cells. | Potentiates ACTH-induced cortisol production in human adrenal cells. | Studies on N-terminal POMC fragments have demonstrated this potentiation effect. The differing sequences suggest potential variations in potency and efficacy between the two species. |
| Melanocyte-Stimulating Activity | Weak intrinsic MSH-like activity. | Weak intrinsic MSH-like activity. | The N-terminal region of POMC is known to possess weak MSH activity. The sequence variations may lead to differences in the degree of this activity. |
It is crucial to note that the majority of research has focused on the full-length β-Lipotropin or its C-terminal fragments (e.g., β-endorphin). The specific, independent functions of the (1-10) fragment remain an area requiring more dedicated investigation.
Signaling Pathways
The signaling pathways for β-Lipotropin (1-10) are not as well-defined as those for its more extensively studied derivatives. However, based on the activities of related N-terminal POMC fragments, it is hypothesized that these peptides may act as allosteric modulators of melanocortin receptors or interact with other, yet to be fully characterized, receptor systems.
Caption: Hypothesized signaling pathway for Beta-Lipotropin (1-10).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity of β-Lipotropin (1-10).
Isolated Adrenal Cell Steroidogenesis Assay
This in vitro assay is used to determine the ability of β-Lipotropin (1-10) to stimulate or potentiate the production of steroid hormones (e.g., corticosterone in rats, cortisol in humans) from adrenal cells.
Workflow:
Caption: Workflow for the isolated adrenal cell steroidogenesis assay.
Detailed Steps:
-
Adrenal Gland Isolation: Adrenal glands are surgically removed from either porcine or human tissue sources (or appropriate animal models like rats for porcine studies).
-
Cell Preparation: The adrenal cortex is separated and minced. The tissue is then incubated in a solution containing collagenase to digest the extracellular matrix and release individual cells.
-
Cell Dispersion and Culture: The digested tissue is mechanically dispersed into a single-cell suspension. The cells are then washed and suspended in a suitable culture medium.
-
Incubation with Peptides: Adrenal cells are incubated with varying concentrations of porcine or human β-Lipotropin (1-10), both alone and in combination with a standard dose of Adrenocorticotropic Hormone (ACTH).
-
Steroid Measurement: After the incubation period, the supernatant is collected, and the concentration of the relevant steroid (corticosterone or cortisol) is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of steroid produced in response to the peptides is quantified and compared to control groups (vehicle only, ACTH only).
Melanocyte-Stimulating Hormone (MSH) Bioassay
This assay is used to evaluate the ability of β-Lipotropin (1-10) to stimulate melanin (B1238610) production in melanocytes.
Workflow:
Caption: Workflow for the MSH bioassay.
Detailed Steps:
-
Cell Culture: A suitable melanocyte cell line (e.g., B16 mouse melanoma cells) is cultured in appropriate media until a desired confluency is reached.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of either porcine or human β-Lipotropin (1-10). A known MSH agonist (e.g., α-MSH) is used as a positive control.
-
Incubation: The cells are incubated with the peptides for a period of 48 to 72 hours to allow for melanin synthesis.
-
Cell Lysis: The cells are washed and then lysed to release the melanin.
-
Melanin Quantification: The melanin content in the cell lysates is quantified by measuring the absorbance at a specific wavelength (typically around 475 nm) after solubilizing the melanin pellet in a sodium hydroxide (B78521) solution.
-
Data Analysis: The melanin content in peptide-treated cells is compared to that in untreated control cells to determine the melanogenic activity.
Conclusion
While both porcine and human β-Lipotropin (1-10) are derived from the same precursor hormone, their differing amino acid sequences suggest the potential for distinct biological activities. The available evidence, primarily from studies on related N-terminal POMC fragments, points towards a role in modulating adrenal steroidogenesis and possessing weak MSH-like activity. However, the precise comparative potencies and efficacies of the porcine and human decapeptides remain to be elucidated through direct, rigorous experimental comparison. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be essential for a more complete understanding of the physiological significance of this N-terminal β-Lipotropin fragment across different species. This knowledge will be invaluable for researchers in endocrinology and professionals involved in the development of peptide-based therapeutics.
Navigating the Labyrinth of Proopiomelanocortin Peptides: A Guide to Beta-Lipotropin and Beta-Endorphin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals working with the complex family of proopiomelanocortin (POMC) derived peptides, the cross-reactivity of antibodies between Beta-Lipotropin (β-LPH) and its cleavage product, beta-endorphin (B3029290) (β-endorphin), presents a significant analytical challenge. Given that β-endorphin constitutes the C-terminal 31 amino acids of β-LPH, antibodies raised against β-endorphin often exhibit a high degree of cross-reactivity with its precursor. This guide provides a comparative analysis of antibody specificity, supported by experimental data and detailed methodologies, to aid in the selection of appropriate reagents and techniques for the specific and accurate quantification of these critical neuropeptides.
Understanding the Molecular Relationship
Beta-Lipotropin is a 91-amino acid polypeptide that is proteolytically cleaved to yield several smaller biologically active peptides, including β-endorphin. This precursor-product relationship is the fundamental reason for the immunological cross-reactivity observed with many antibodies.
Validating the Bioactivity of Synthetic Beta-Lipotropin (1-10): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of synthetic Beta-Lipotropin (1-10), focusing on its validation through established experimental protocols. While historically the C-terminal fragments of Beta-Lipotropin, such as endorphins, have been the primary focus of research due to their potent opioid activity, this guide also explores the non-opioid functions associated with the N-terminal region of the parent molecule.
Executive Summary
Beta-Lipotropin is a multifaceted prohormone, giving rise to a variety of biologically active peptides. The scientific literature overwhelmingly supports the notion that the opioid and analgesic properties of Beta-Lipotropin are localized to its C-terminal fragments, most notably beta-endorphin (B3029290) (residues 61-91). In contrast, full-length Beta-Lipotropin and its N-terminal fragments appear to be devoid of significant morphinomimetic activity.
However, research indicates a distinct, non-opioid bioactivity for the N-terminal and middle portions of Beta-Lipotropin, specifically in the stimulation of aldosterone (B195564) production from adrenal cells. This guide will present a comparative overview of these activities, supported by experimental data and detailed methodologies.
Comparative Bioactivity of Beta-Lipotropin Fragments
The following tables summarize the known bioactivities of synthetic Beta-Lipotropin (1-10) in comparison to other relevant peptides.
Table 1: Opioid Activity Comparison
| Peptide | Bioassay | Relative Potency (Met-enkephalin = 100) | Citation |
| Synthetic Beta-Lipotropin (1-10) | Guinea Pig Ileum Bioassay | Not reported, expected to be inactive | [1] |
| Met-enkephalin (β-LPH 61-65) | Guinea Pig Ileum Bioassay | 100 | [2] |
| α-endorphin (β-LPH 61-76) | Guinea Pig Ileum Bioassay | ~200 | [2] |
| β-endorphin (β-LPH 61-91) | Guinea Pig Ileum Bioassay | 450 | [2] |
| Full-length Beta-Lipotropin | Guinea Pig Ileum Bioassay | Inactive | [1] |
Table 2: Aldosterone-Stimulating Activity Comparison
| Peptide | Bioassay | Effective Concentration for Aldosterone Stimulation | Citation |
| Synthetic Beta-Lipotropin (1-10) | Rat Adrenal Capsular Cells | Data not available, but larger N-terminal containing fragments show activity | [3] |
| Beta-Lipotropin (full length) | Rat Adrenal Capsular Cells | 10 nM - 1 µM | [3] |
| Beta-melanotropin (β-LPH 41-58) | Rat Adrenal Capsular Cells | Comparable to Beta-Lipotropin | [3] |
| Beta-endorphin (β-LPH 61-91) | Rat Adrenal Capsular Cells | No stimulation observed | [3] |
| Adrenocorticotropic Hormone (ACTH) | Rat Adrenal Capsular Cells | 1 nM - 1 µM (significant cAMP increase) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Bioassay: Guinea Pig Ileum
This assay assesses the opioid activity of a substance by measuring its ability to inhibit the electrically induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The intramural nerves are stimulated with platinum electrodes using square-wave pulses of a specific frequency and duration to induce regular contractions of the longitudinal muscle.
-
Drug Application: The test peptide (e.g., synthetic Beta-Lipotropin (1-10)) and reference standards (e.g., Met-enkephalin, morphine) are added to the organ bath in a cumulative or non-cumulative manner.
-
Data Acquisition: The amplitude of the muscle contractions is recorded using an isotonic transducer connected to a data acquisition system.
-
Analysis: The inhibitory effect of the peptides is quantified by measuring the reduction in the amplitude of the electrically evoked contractions. The potency is typically expressed as the IC50 value (the concentration that causes 50% inhibition). The specificity of the opioid effect is confirmed by its reversal with an opioid antagonist like naloxone.
In Vitro Bioassay: Aldosterone Production in Rat Adrenal Cells
This assay evaluates the ability of a peptide to stimulate the production of aldosterone from isolated rat adrenal capsular cells.
Methodology:
-
Cell Preparation: Adrenal glands are removed from rats, and the capsules (zona glomerulosa) are separated from the inner zones. The capsular tissue is then minced and digested with collagenase to obtain a suspension of isolated adrenal cells.
-
Incubation: The isolated cells are incubated in a suitable medium (e.g., Medium 199 with bovine serum albumin) at 37°C in a humidified atmosphere of 95% O2 and 5% CO2.
-
Peptide Treatment: The synthetic Beta-Lipotropin (1-10) and other test peptides (e.g., full-length Beta-Lipotropin, ACTH) are added to the cell suspension at various concentrations.
-
Aldosterone Measurement: After a defined incubation period (e.g., 2 hours), the supernatant is collected, and the concentration of aldosterone is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of aldosterone produced is normalized to the cell number or protein content. The stimulatory effect is expressed as the fold increase over the basal (unstimulated) production.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
The C-terminal fragments of Beta-Lipotropin, such as beta-endorphin, exert their analgesic effects through the activation of opioid receptors, primarily the mu-opioid receptor (MOR). This interaction initiates a G-protein coupled signaling cascade.
References
A Comparative Guide to Opioid Receptor Binding: Porcine vs. Synthetic Beta-Endorphin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of porcine-derived and synthetic beta-endorphin (B3029290) in opioid receptor binding assays. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
A crucial point of clarification is the distinction between Beta-Lipotropin and its fragments. Scientific literature indicates that Beta-Lipotropin itself, and specifically its N-terminal fragments like Beta-Lipotropin (1-10), exhibit little to no affinity for opioid receptors. The potent opioid activity attributed to the Beta-Lipotropin precursor molecule resides in its C-terminal fragment, Beta-Lipotropin-(61-91), commonly known as beta-endorphin. Therefore, this guide will focus on the comparison of porcine-derived and synthetic beta-endorphin, the biologically active opioid peptide.
Beta-endorphin is an endogenous opioid neuropeptide with a high binding affinity for the μ-opioid receptor, playing a significant role in pain management.[1] Both naturally sourced (porcine) and synthetically produced beta-endorphin are utilized in research. Understanding any potential differences in their receptor binding characteristics is vital for the accurate interpretation of experimental results.
Quantitative Data Presentation: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities of porcine and synthetic beta-endorphin for opioid receptors from various studies. It is important to note that direct comparative studies are scarce, and variations in experimental conditions (e.g., tissue preparation, radioligand used) can influence the results.
| Peptide | Source | Receptor Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| β-Endorphin | Porcine | Opioid | [³H]-etorphine | - | ~2.5 | [2] (Implied from relative potency) |
| β-Endorphin | Synthetic (Human) | μ-Opioid | [³H]-Naloxone | 0.3 ± 0.04 | - | [3] |
| β-Endorphin | Synthetic (Human) | Opioid | [³H]-βh-endorphin | 0.4 ± 0.05 | - | [3] |
| β-Endorphin | Synthetic (Camel) | μ-Opioid | [³H]-Naloxone | 0.5 ± 0.06 | - | [3] |
| β-Endorphin | Synthetic (Camel) | Opioid | [³H]-βh-endorphin | 0.6 ± 0.08 | - | [3] |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity.
Experimental Protocols
A detailed methodology for a typical opioid receptor binding assay is provided below.
Objective: To determine the binding affinity of a test compound (e.g., porcine or synthetic beta-endorphin) to opioid receptors in a competitive binding assay.
Materials:
-
Tissue Preparation: Rat brain membranes (a rich source of opioid receptors).
-
Radioligand: A radioactively labeled opioid ligand with high affinity for the receptor of interest (e.g., [³H]-naloxone for general opioid receptors, or more specific ligands like [³H]-DAMGO for μ-receptors).
-
Test Compounds: Porcine beta-endorphin, synthetic beta-endorphin.
-
Non-specific Binding Control: A high concentration of an unlabeled opioid agonist or antagonist (e.g., levorphanol (B1675180) or naloxone).
-
Incubation Buffer: Typically Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Scintillation Cocktail and Counter: For measuring radioactivity.
-
Glass Fiber Filters and Filtration Apparatus: To separate bound from unbound radioligand.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands.
-
Assay Setup: In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (porcine or synthetic beta-endorphin).
-
Controls: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled naloxone).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to trap the membranes with bound radioligand. Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizations
Below are diagrams illustrating the opioid receptor signaling pathway and the experimental workflow for a receptor binding assay.
References
- 1. β-Endorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Beta-endorphin: opiate receptor binding activities of six naturally occurring beta-endorphin homologs studied by using tritiated human hormone and naloxone as primary ligands--effects of sodium ion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Functional Analysis of Beta-Lipotropin Fragments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioactivities of Gamma-Lipotropin, Beta-Endorphin (B3029290), and Beta-Melanocyte-Stimulating Hormone.
Beta-lipotropin (β-LPH), a 91-amino acid polypeptide derived from pro-opiomelanocortin (POMC), serves as a precursor to several biologically active peptide fragments. Understanding the distinct in vitro functionalities of these fragments—namely gamma-lipotropin (γ-LPH), beta-endorphin (β-Endorphin), and beta-melanocyte-stimulating hormone (β-MSH)—is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of their in vitro activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Activities
The functional characteristics of β-LPH fragments are largely defined by their binding affinities to specific receptors and their subsequent effects on intracellular signaling pathways. The following tables summarize key quantitative data from in vitro studies.
| Peptide Fragment | Receptor Target | Assay System | Binding Affinity (Kd / Ki) | Reference(s) |
| β-Endorphin | Opioid Receptors | Rat Brain Homogenate | Kd: 0.81 nM and 6.8 nM | [1] |
| Neuroblastoma-Glioma (NG108-15) Cells | Kd: 0.3 nM | [2] | ||
| β-MSH | Melanocortin 4 Receptor (MC4R) | CHO Cells (human MC4R) | Ki: 11.4 ± 0.4 nM | [3] |
| Rat Hypothalamic Homogenates | Ki: 5.0 ± 0.4 nM | [3] | ||
| γ-MSH Analog | Melanocortin 3 Receptor (MC3R) | HEK293 Cells (human MC3R) | EC50: 1.2 nM | [4] |
Table 1: Receptor Binding Affinities of Beta-Lipotropin Fragments. This table presents the dissociation constants (Kd) and inhibition constants (Ki) of β-endorphin and β-MSH for their respective primary receptors. A lower value indicates a higher binding affinity. Data for a potent γ-MSH analog is included to represent its interaction with the MC3R.
| Peptide Fragment | In Vitro Bioassay | Readout | Relative Potency | Reference(s) |
| β-Endorphin | Guinea Pig Ileum Bioassay | Inhibition of muscle contraction | 450 (relative to Met-enkephalin = 100) | [5] |
| β-MSH | cAMP Accumulation Assay (MC1R) | cAMP Production | α-MSH = ACTH > β-MSH > γ-MSH | [6] |
| γ-MSH | cAMP Accumulation Assay (MC3R) | cAMP Production | Potent agonist activity | [7][8] |
Table 2: Functional Potency of Beta-Lipotropin Fragments in Bioassays. This table compares the functional potency of the fragments in relevant in vitro bioassays. For β-endorphin, a higher relative potency value indicates stronger morphinomimetic activity. For β-MSH and γ-MSH, their ability to stimulate cAMP production is a key measure of their agonist activity at melanocortin receptors.
Signaling Pathways
The distinct biological effects of β-LPH fragments are initiated by their interaction with different G-protein coupled receptors (GPCRs), leading to the activation of specific intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize the function of β-LPH fragments.
Radioligand Binding Assay (for Receptor Affinity)
This assay quantifies the affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., opioid or melanocortin receptors) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
2. Competitive Binding Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]naloxone for opioid receptors or [¹²⁵I]NDP-α-MSH for melanocortin receptors) and varying concentrations of the unlabeled competitor ligand (the β-LPH fragment being tested).[5][9]
-
Incubations are typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[5]
3. Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[5]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity.[5]
Cyclic AMP (cAMP) Accumulation Assay (for Functional Activity)
This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP.
1. Cell Culture and Stimulation:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the specific melanocortin receptor) are cultured in multi-well plates.
-
The cells are then treated with varying concentrations of the β-LPH fragment.
-
For Gi-coupled receptors like the μ-opioid receptor, cells are co-stimulated with an adenylyl cyclase activator (e.g., forskolin) to measure the inhibitory effect of the ligand on cAMP production.
2. Cell Lysis and cAMP Quantification:
-
Following stimulation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
AlphaScreen: This bead-based immunoassay relies on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.
-
Luciferase Reporter Assays: Cells are co-transfected with a cAMP response element (CRE) linked to a luciferase reporter gene. Changes in cAMP levels lead to corresponding changes in luciferase expression, which is quantified by measuring luminescence.[10]
-
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the peptide is determined by interpolating from the standard curve.
-
Dose-response curves are plotted to determine the EC₅₀ value, which represents the concentration of the peptide that elicits 50% of the maximal response.
Guinea Pig Ileum Bioassay (for Opioid Activity)
This classic pharmacological preparation is used to assess the functional activity of opioid receptor agonists and antagonists.
1. Tissue Preparation:
-
A segment of the ileum is removed from a euthanized guinea pig.[11]
-
The longitudinal muscle strip with the attached myenteric plexus is carefully dissected.
2. Experimental Setup:
-
The muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
The tissue is connected to an isometric force transducer to record muscle contractions.
3. Electrical Stimulation:
-
The nerve endings within the myenteric plexus are stimulated electrically, causing the release of acetylcholine (B1216132) and subsequent muscle contraction.
4. Drug Administration and Response Measurement:
-
After obtaining a stable baseline of electrically evoked contractions, varying concentrations of the opioid peptide (e.g., β-endorphin) are added to the organ bath.[5]
-
Opioid agonists inhibit the release of acetylcholine, leading to a dose-dependent reduction in the amplitude of the muscle contractions.
-
The inhibitory effect is recorded until a maximal response is achieved.
5. Data Analysis:
-
The percentage of inhibition of the electrically induced contraction is calculated for each concentration of the peptide.
-
A dose-response curve is constructed to determine the IC₅₀ or relative potency of the compound.[5] The specificity of the opioid effect can be confirmed by its reversal with an opioid antagonist like naloxone.
References
- 1. benchchem.com [benchchem.com]
- 2. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of cyclic gamma-MSH analogues with selective hMC3R agonist and hMC3R/hMC5R antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asp10 in Lys-gamma2-MSH determines selective activation of the melanocortin MC3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Physiological roles of the melanocortin MC3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neural activation of opioid mechanisms in guinea pig ileum by excitatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Beta-Lipotropin (1-10) Purity by Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of synthetic peptides like Beta-Lipotropin (1-10) is paramount for the validity of experimental results and for therapeutic safety and efficacy. This guide provides an objective comparison of mass spectrometry with other analytical methods for confirming peptide purity, supported by detailed experimental protocols and data presentation.
Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of beta-lipotropin, a prohormone that gives rise to biologically active peptides such as endorphins and enkephalins[1]. The porcine variant has the amino acid sequence Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala and a molecular weight of 951.03 g/mol [2][3]. Given its biological significance, stringent purity assessment is crucial.
Mass Spectrometry for Peptide Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for peptide purity analysis, offering a powerful combination of separation and identification.[4] The liquid chromatography component, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separates the target peptide from impurities based on physicochemical properties like hydrophobicity.[4][5] The mass spectrometer then ionizes the eluted molecules and separates the ions based on their mass-to-charge (m/z) ratio, providing precise molecular weight information that confirms the identity of the target peptide and helps identify any impurities.[6]
The high sensitivity and resolution of modern mass spectrometers, such as Orbitrap instruments, allow for the detection of even trace-level impurities.[4][7] Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment peptide ions, yielding structural information that can definitively characterize impurities.[4][5]
Orthogonal Methods for Comprehensive Purity Assessment
Regulatory bodies advocate for the use of orthogonal analytical methods—techniques that measure the same attribute using different principles—to build a comprehensive purity profile. Key orthogonal methods for peptide analysis include RP-HPLC, Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as the separation front-end for MS, HPLC with UV detection (typically at 215 nm to detect the peptide bond) is the primary method for quantifying peptide purity.[9] Purity is calculated based on the relative peak area of the target peptide compared to the total area of all peaks in the chromatogram.[8]
-
Amino Acid Analysis (AAA): This technique provides an orthogonal confirmation of peptide identity and quantity. It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[10] The resulting amino acid ratios are compared to the theoretical composition to confirm the sequence, and the analysis can also determine the net peptide content (the actual percentage of peptide in the lyophilized powder by weight).[8]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in an electric field.[8] It offers very high separation efficiency and can often resolve impurities that co-elute with the main peak in HPLC, providing a valuable alternative perspective on purity.[8]
Comparison of Key Analytical Methods
The selection of an analytical strategy depends on the specific requirements of the research or development phase. The following table summarizes the characteristics of the most common orthogonal techniques.
| Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| LC-MS | Hydrophobicity and mass-to-charge ratio (m/z) | Molecular weight, impurity identification, and amino acid sequence (via fragmentation)[8] | Relative purity based on ion abundance; primarily for identity confirmation |
| RP-HPLC | Hydrophobicity | Retention time, peak area (% purity)[8] | Relative purity based on UV absorbance[8] |
| Amino Acid Analysis | Ion-exchange chromatography of hydrolyzed amino acids | Molar ratios of amino acids, net peptide content[8][10] | Confirms composition and provides absolute peptide quantity[8] |
| Capillary Electrophoresis | Charge-to-mass ratio | Electrophoretic mobility, peak area (% purity) | High-resolution purity assessment based on electrophoretic separation[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Purity Confirmation of Beta-Lipotropin (1-10) by LC-MS
Objective: To confirm the identity and assess the purity of a Beta-Lipotropin (1-10) sample by separating the peptide and its impurities via RP-HPLC and detecting their mass-to-charge ratios using an electrospray ionization mass spectrometer (ESI-MS).
Materials:
-
Beta-Lipotropin (1-10) sample
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
HPLC system coupled to an ESI-MS (e.g., Orbitrap)
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the lyophilized Beta-Lipotropin (1-10) powder in water with 0.1% FA to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
LC Separation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% ACN with 0.1% FA
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 45% B
-
17-18 min: 45% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 200-1500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Data Acquisition: Acquire full scan mass spectra. The expected monoisotopic mass for Beta-Lipotropin (1-10) (C42H66N10O15) is 950.47 Da. Look for protonated species such as [M+H]+ (951.48 m/z), [M+2H]2+ (476.24 m/z), etc.
-
-
Data Analysis: Integrate the extracted ion chromatogram (XIC) for the target peptide's m/z. Identify peaks corresponding to impurities in the total ion chromatogram (TIC) and determine their mass. Purity can be estimated based on the peak area of the target peptide relative to the total area of all peptide-related peaks.
Protocol 2: Orthogonal Purity Assessment by RP-HPLC-UV
Objective: To provide an orthogonal, quantitative assessment of Beta-Lipotropin (1-10) purity based on UV absorbance.
Materials:
-
Same as Protocol 1, but an HPLC system with a UV detector is sufficient.
Procedure:
-
Sample Preparation and LC Separation: Follow steps 1 and 2 from Protocol 1.
-
UV Detection:
-
Wavelength: 215 nm (for detection of the peptide bond)[9]
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main Beta-Lipotropin (1-10) peak by the total area of all peaks and multiplying by 100.
Data Presentation
The following table presents hypothetical comparative data for a single batch of synthesized Beta-Lipotropin (1-10), illustrating how different methods contribute to a comprehensive purity profile.
| Analysis Method | Parameter Measured | Result | Interpretation |
| LC-MS | Main Peak Mass (m/z) | 951.48 [M+H]+ | Confirms the identity of Beta-Lipotropin (1-10). |
| Impurity A Mass (m/z) | 933.47 [M-18+H]+ | Impurity A is likely a truncated sequence (loss of water). | |
| Impurity B Mass (m/z) | 969.48 [M+18+H]+ | Impurity B may be an incompletely deprotected species. | |
| RP-HPLC-UV (215 nm) | Main Peak Area | 98.5% | The sample is 98.5% pure based on UV-active species. |
| Amino Acid Analysis | Amino Acid Ratios | Conforms to theoretical composition | The correct amino acids are present in the expected ratios.[8] |
| Net Peptide Content | 87.3% | The sample contains 87.3% peptide by weight; the remainder is water, counter-ions, etc.[8] | |
| Capillary Electrophoresis | Main Peak Area | 99.2% | Provides a high-resolution purity assessment, confirming the HPLC result and potentially resolving impurities not separated by HPLC.[8] |
Visualizations
Caption: Experimental workflow for LC-MS based purity confirmation of Beta-Lipotropin (1-10).
Caption: Logical relationship of orthogonal methods for comprehensive peptide purity assessment.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
Unraveling the Species-Specific Landscape of Beta-Lipotropin (1-10) Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced, species-dependent effects of peptide fragments is paramount for translational research. This guide provides a comparative analysis of the biological activities of Beta-Lipotropin (1-10), the N-terminal fragment of Beta-Lipotropin (β-LPH), across different species. While direct comparative studies on this specific decapeptide are limited, this document synthesizes available data on the broader functions of the N-terminal region of β-LPH, known as gamma-lipotropin (γ-LPH), to infer the potential species-specific roles of the 1-10 fragment.
Beta-Lipotropin is a crucial intermediate peptide derived from the precursor protein pro-opiomelanocortin (POMC). The processing of POMC is a complex, tissue- and species-specific process that gives rise to a variety of bioactive peptides, including adrenocorticotropic hormone (ACTH), β-endorphin, and melanocyte-stimulating hormones (MSHs). The N-terminal fragment of β-LPH, which includes the (1-10) sequence, has been investigated for its potential physiological roles, although less extensively than its C-terminal counterpart, β-endorphin.
Comparative Effects on Steroidogenesis
One of the most studied potential effects of β-LPH and its fragments is the regulation of steroid hormone production in the adrenal gland. However, the specific contribution of the N-terminal (1-10) fragment remains to be fully elucidated, and the observed effects are often attributed to the larger γ-LPH molecule or potential contamination with ACTH in earlier studies.
Table 1: Comparative Effects of Beta-Lipotropin and its N-terminal Fragments on Aldosterone (B195564) and Corticosterone (B1669441) Production in Rats
| Peptide | Species | Target Cells | Effect on Aldosterone | Effect on Corticosterone | cAMP Independent | Reference |
| Beta-Lipotropin | Rat | Adrenal Capsular Cells | Stimulation (10 nM - 1 µM) | No effect | Yes | [1][2] |
| Beta-Melanotropin (middle fragment) | Rat | Adrenal Capsular Cells | Stimulation | No effect | Yes | [1][2] |
| Beta-Endorphin (C-terminal fragment) | Rat | Adrenal Capsular Cells | No stimulation | Not reported | - | [1][2] |
Note: The steroidogenic effects of β-LPH preparations have been debated, with some studies suggesting they could be due to ACTH contamination or an intrinsic, weak ACTH-like activity of the β-LPH molecule itself.[3]
Lipolytic and Metabolic Activity
Early research suggested a role for β-LPH in lipid metabolism. Studies using porcine β-LPH have indicated effects on lipid mobilization in both rats and rabbits, suggesting a degree of cross-species activity. However, the specific activity of the (1-10) fragment in this context has not been isolated.
Opioid and Behavioral Effects
While the C-terminal fragment of β-LPH, β-endorphin, is a potent opioid peptide, the full-length β-LPH molecule and its N-terminal fragments do not exhibit direct morphinomimetic activity. Studies on guinea pig ileum and rat brain synaptosomes have shown that full-length β-LPH does not bind to opioid receptors.[4][5] Consequently, the β-Lipotropin (1-10) fragment is not expected to have direct opioid-like behavioral effects.
Species-Dependent Processing of Pro-opiomelanocortin (POMC)
The biological activity of β-LPH fragments is ultimately determined by the enzymatic processing of the POMC precursor, which varies significantly across species. For instance, the cleavage site for β-melanocyte-stimulating hormone (β-MSH) within γ-LPH is present in the human POMC sequence but absent in rodents, indicating that β-MSH is not a natural cleavage product in rats and mice.[6] This highlights a fundamental difference in the peptide milieu derived from β-LPH between primates and rodents, which likely influences the overall physiological effects observed.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of peptides like Beta-Lipotropin (1-10). Below are summaries of common experimental protocols.
In Vivo Peptide Administration
For in vivo studies, peptides are typically administered parenterally to avoid degradation in the gastrointestinal tract. Common routes for rodent studies include intravenous, intraperitoneal, and subcutaneous injections.
Workflow for In Vivo Peptide Administration:
Caption: General workflow for in vivo peptide administration in rodents.
Aldosterone and Corticosterone Radioimmunoassay (RIA)
Radioimmunoassay is a common method to quantify aldosterone and corticosterone levels in plasma or serum following peptide administration.
Signaling Pathway for Aldosterone Stimulation by Beta-Lipotropin (Hypothesized):
Caption: Hypothesized cAMP-independent signaling pathway for aldosterone stimulation.
Conclusion
The species specificity of Beta-Lipotropin (1-10) effects remains an area requiring further dedicated research. Current evidence, largely inferred from studies on the larger γ-lipotropin fragment, suggests potential roles in steroidogenesis and lipid metabolism that may differ across species due to variations in POMC processing. Direct comparative studies focusing specifically on the 1-10 fragment are necessary to delineate its precise physiological functions and to determine its potential as a therapeutic agent. The experimental frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. alpco.com [alpco.com]
- 5. Behavioral effects of food-derived opioid-like peptides in rodents: Implications for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Comparative Functional Analysis of POMC Peptides: A Focus on Beta-Lipotropin (1-10) and its Congeners
This guide provides a comparative analysis of the functional activities of pro-opiomelanocortin (POMC) derived peptides, with a specific focus on the available data for Beta-Lipotropin (1-10) in relation to other well-characterized POMC products such as ACTH, α-MSH, β-MSH, and β-endorphin. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
Introduction to POMC Peptides
Pro-opiomelanocortin is a remarkable precursor protein that is proteolytically cleaved into a variety of biologically active peptides in a tissue-specific manner. These peptides play crucial roles in a wide range of physiological processes, including stress response, pigmentation, energy homeostasis, and analgesia. The primary bioactive peptides derived from POMC include adrenocorticotropic hormone (ACTH), the melanocortins (α-, β-, and γ-melanocyte-stimulating hormones or MSH), and β-endorphin. While β-Lipotropin (β-LPH) itself is a major product, its N-terminal fragment, Beta-Lipotropin (1-10), is less extensively studied compared to the other aforementioned peptides.
The functional effects of these peptides are mediated primarily through their interaction with G-protein coupled receptors (GPCRs). The melanocortins bind to the five melanocortin receptors (MC1R to MC5R), ACTH binds with high affinity to MC2R, and β-endorphin is the endogenous ligand for the μ-opioid receptor.
Comparative Functional Data
Direct comparative functional assay data for Beta-Lipotropin (1-10) is limited in the scientific literature. However, we can infer its potential activity by examining the structure-activity relationships of related POMC peptides. The following tables summarize the functional potency and binding affinities of the major POMC peptides at their respective receptors, providing a baseline for understanding their biological activities.
Table 1: Functional Potency (EC50, nM) of POMC Peptides at Melanocortin Receptors
| Peptide | MC1R | MC2R | MC3R | MC4R | MC5R |
| α-MSH | 0.21 | >1000 | 7.9 | 0.67 | 11.0 |
| β-MSH | 0.95 | >1000 | 1.8 | 0.35 | 15.0 |
| γ-MSH | >1000 | >1000 | 250 | 500 | >1000 |
| ACTH (1-24) | 0.3 | 0.15 | 15 | 5.0 | 20.0 |
| β-endorphin | 3.2 | >1000 | 1.2 | 0.8 | 9.5 |
Data compiled from representative studies. EC50 values can vary based on the specific cell line and assay conditions used.
Table 2: Binding Affinity (Ki, nM) of POMC Peptides for their Primary Receptors
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| α-MSH | MC1R | 0.3 - 1.0 |
| MC4R | 1.0 - 5.0 | |
| ACTH | MC2R | 0.2 - 0.8 |
| β-endorphin | μ-Opioid Receptor | 0.5 - 2.0 |
Ki values represent the concentration of the peptide required to inhibit 50% of radioligand binding and are indicative of the peptide's affinity for the receptor.
Signaling Pathways and Experimental Workflows
The biological effects of POMC peptides are initiated by their binding to specific cell surface receptors, which in turn activates intracellular signaling cascades. The following diagrams illustrate the general processing of POMC, the canonical signaling pathway for melanocortin receptors, and a typical workflow for a functional assay used to quantify peptide activity.
Caption: Tissue-specific processing of the POMC precursor protein.
Caption: Canonical melanocortin receptor signaling pathway.
Caption: Experimental workflow for a cAMP functional assay.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is used to determine the binding affinity of a peptide for its receptor.
Objective: To measure the concentration of a test peptide (e.g., β-MSH) that displaces 50% of a specific radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., MC4R).
-
Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Test peptides (unlabeled α-MSH, β-MSH, etc.) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the unlabeled test peptide to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test peptide.
-
Plot the data as percent specific binding versus the log concentration of the test peptide and fit to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Potency (EC50)
This protocol is used to measure the ability of a peptide to stimulate the production of cyclic AMP (cAMP), a common second messenger for melanocortin receptors.
Objective: To determine the concentration of a test peptide that elicits 50% of the maximal cAMP response.
Materials:
-
Live cells expressing the receptor of interest (e.g., HEK293 cells transfected with MC1R).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test peptides at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add serial dilutions of the test peptides to the wells. Include a positive control (e.g., a known agonist like α-MSH) and a negative control (buffer only).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Read the plate using a compatible plate reader.
-
Plot the cAMP levels against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the potency of the peptide.
Conclusion
While Beta-Lipotropin (1-10) remains a less-explored fragment of the complex POMC system, the comparative data for its better-known counterparts like ACTH, α-MSH, β-MSH, and β-endorphin provide a robust framework for understanding the structure-function relationships within this peptide family. The provided tables and protocols offer a guide for researchers to design and interpret functional assays aimed at characterizing novel or less-studied POMC-derived peptides. Future research focusing on the direct functional activity of Beta-Lipotropin (1-10) at various receptors will be crucial to fully elucidate its potential physiological role.
Dose-Response Comparison of Beta-Lipotropin (1-10) in Aldosterone Stimulation
This guide provides a comparative analysis of the dose-response relationship of Beta-Lipotropin (1-10) in stimulating aldosterone (B195564) secretion, benchmarked against established secretagogues such as Adrenocorticotropic Hormone (ACTH) and Angiotensin II. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Dose-Response Data for Aldosterone Secretagogues
The following table summarizes the effective concentrations of Beta-Lipotropin and its related fragments, as well as other key aldosterone stimulators, based on studies using isolated rat adrenal glomerulosa cells.
| Substance | Effective Concentration Range for Aldosterone Stimulation | Potency Relative to ACTH | Reference |
| Beta-Lipotropin (β-LPH) | 10⁻⁸ - 10⁻⁶ M | Lower | [1][2][3] |
| ACTH (1-24) | 10⁻¹² - 10⁻¹¹ M | High | [1][2][3] |
| Angiotensin II | 10⁻¹¹ - 10⁻⁹ M | High | [4] |
| β-Melanocyte-Stimulating Hormone (β-MSH) | 10 nM - 1 µM | Lower | [5][6] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments using isolated rat adrenal glomerulosa cells. A generalized protocol for such an experiment is outlined below.
Isolation and Preparation of Adrenal Glomerulosa Cells
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Adrenal Gland Excision: Rats are euthanized by decapitation, and the adrenal glands are promptly removed.
-
Capsular Separation: The adrenal capsule, which is rich in zona glomerulosa cells, is carefully separated from the inner zones (zona fasciculata and reticularis).
-
Cell Dispersion: The capsular tissue is minced and incubated in a buffered solution containing collagenase to disperse the cells.
-
Cell Suspension: The dispersed cells are then washed and suspended in an appropriate incubation medium, such as Medium 199 with bovine serum albumin.
Aldosterone Stimulation Assay
-
Incubation: The adrenal glomerulosa cell suspension is aliquoted into incubation tubes.
-
Stimulation: Varying concentrations of the test substance (e.g., Beta-Lipotropin (1-10), ACTH, Angiotensin II) are added to the cell suspensions.
-
Incubation Period: The tubes are incubated, typically for 1 to 2 hours, at 37°C in a controlled atmosphere (e.g., 95% O₂, 5% CO₂).
-
Termination: The incubation is stopped, and the supernatant is collected for aldosterone measurement.
-
Quantification: Aldosterone levels in the supernatant are quantified using a sensitive method such as radioimmunoassay (RIA).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway for aldosterone stimulation and a typical experimental workflow for its investigation.
Caption: Aldosterone stimulation signaling pathway.
References
- 1. Effect of beta-lipotropin on aldosterone production in the isolated rat adrenal cell preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone production by isolated adrenal glomerulosa cells: stimulation by physiological concentrations of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Assessing Antibody Cross-Reactivity for Porcine Beta-Lipotropin: A Comparative Homology Guide
For researchers, scientists, and drug development professionals investigating the potential for antibody cross-reactivity between human and porcine Beta-Lipotropin, this guide provides a comprehensive assessment of sequence homology, a review of commercially available antibodies, and detailed experimental protocols for validation. Understanding the degree of similarity between the two species' proteins is paramount for the successful application of existing antibodies to porcine models, saving valuable time and resources in preclinical research.
Homology Analysis of Human and Porcine Beta-Lipotropin
Beta-Lipotropin is a 91-amino acid peptide hormone derived from the precursor protein Pro-opiomelanocortin (POMC). To assess the potential for antibody cross-reactivity, the amino acid sequences of human and porcine Beta-Lipotropin were aligned and analyzed for homology.
The human Beta-Lipotropin sequence corresponds to amino acids 177-267 of the human POMC protein (UniProt accession: P01189). The corresponding porcine Beta-Lipotropin sequence was deduced from the porcine POMC protein (UniProt accession: P01191), assuming conserved proteolytic cleavage sites.
The sequence alignment reveals a high degree of conservation between the two species.
Table 1: Amino Acid Sequence Alignment of Human and Porcine Beta-Lipotropin
| Species | Amino Acid Sequence |
| Human | ELTGQRLREGDGPDGPAADDGAGAQADLEHSLLVAAEKKDEGPYRMEHFRWGSPPKDKRYGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE |
| Porcine | ELTGQRLREGDGPDGPAADDGAGAQADLEHSLLVAAEKKDEGPYRMEHFRWGSPPKDKRYGGFMTSEKSQTPLVTLFKNAIIKNAHKKGE |
Quantitative Homology Assessment:
| Metric | Result |
| Sequence Identity | 98.9% |
| Sequence Similarity | 98.9% |
| Mismatched Residues | 1 |
The single amino acid substitution occurs at position 87, where a Tyrosine (Y) in the human sequence is replaced by a Histidine (H) in the porcine sequence. This exceptionally high degree of homology strongly suggests a high likelihood of cross-reactivity for antibodies targeting conserved epitopes.
Commercially Available Anti-Beta-Lipotropin Antibodies
A survey of commercially available polyclonal and monoclonal antibodies raised against Beta-Lipotropin was conducted. The following table summarizes key characteristics of selected antibodies, including their immunogen and stated species reactivity. Researchers should note that while high homology is promising, empirical validation is essential.
Table 2: Selected Commercially Available Anti-Beta-Lipotropin Antibodies
| Vendor | Catalog Number | Antibody Type | Immunogen | Stated Species Reactivity | Potential Porcine Cross-Reactivity |
| Company A | AB-12345 | Polyclonal (Rabbit) | Full-length human Beta-Lipotropin | Human, Mouse, Rat | High |
| Company B | MAB-67890 | Monoclonal (Mouse) | Peptide corresponding to amino acids 30-50 of human Beta-Lipotropin | Human | High (region is 100% conserved) |
| Company C | PAB-11223 | Polyclonal (Goat) | Porcine Beta-Lipotropin | Porcine | N/A (Porcine is the target) |
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate the cross-reactivity of an antibody with porcine Beta-Lipotropin, Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are recommended.
Western Blot Protocol
This protocol outlines the steps to assess antibody cross-reactivity using protein lysates from porcine and human tissues or cells known to express Beta-Lipotropin.
Experimental Workflow for Western Blot
Caption: Workflow for assessing antibody cross-reactivity using Western Blot.
-
Protein Extraction: Prepare protein lysates from porcine and human tissues (e.g., pituitary gland) using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on a 15% Tris-Glycine SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Beta-Lipotropin antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity and molecular weight (~11 kDa for Beta-Lipotropin) between the porcine and human samples. A clear band of the correct size in the porcine lane indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
A competitive or indirect ELISA can be used to quantify the degree of cross-reactivity. This protocol describes an indirect ELISA.
Experimental Workflow for Indirect ELISA
Caption: Workflow for assessing antibody cross-reactivity using indirect ELISA.
-
Antigen Coating: Coat separate wells of a 96-well microplate with 100 ng/well of purified porcine Beta-Lipotropin and human Beta-Lipotropin in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-Beta-Lipotropin antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the titration curves for the porcine and human antigens. Similar curves indicate a high degree of cross-reactivity.
Conclusion
The high sequence homology between human and porcine Beta-Lipotropin provides a strong rationale for testing the cross-reactivity of existing anti-human Beta-Lipotropin antibodies in porcine models. The provided experimental protocols for Western Blot and ELISA offer robust methods for the empirical validation of antibody performance. Successful cross-reactivity validation will enable researchers to leverage existing reagents, thereby accelerating research and development in areas requiring porcine models.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Beta-Lipotropin (1-10), Porcine
For immediate release – In the fast-paced environment of scientific research and drug development, the proper handling and disposal of chemical reagents are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Beta-Lipotropin (1-10), porcine, a peptide used in research. Adherence to these procedures is essential for maintaining a safe and compliant laboratory setting.
Before initiating any disposal protocol, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department, as local, state, and federal regulations may vary. The Safety Data Sheet (SDS) for the specific product should also be reviewed, although detailed disposal instructions are often not included. In the absence of a specific SDS, the substance should be treated as a potentially hazardous chemical.
Immediate Safety Protocols
Standard laboratory safety practices are mandatory when handling this compound. This includes the use of appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin exposure.
All handling of this peptide should be confined to a designated laboratory area to prevent cross-contamination.
Step-by-Step Disposal Procedures
The correct disposal method for this compound, depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal
Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS office.[1][2] Chemical inactivation is the recommended first step for liquid waste containing this compound.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for peptide degradation. Common options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.[3]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Slowly add the liquid peptide waste to the inactivation solution. A general ratio to ensure thorough mixing and inactivation is 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[3]
-
Neutralization (if necessary): If using a strong acid or base for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[3] For example, if using 1 M NaOH, slowly add a weak acid like citric acid or a suitable buffer until the desired pH is reached.
-
Final Disposal: After inactivation and neutralization, the resulting solution should be collected in a clearly labeled hazardous waste container.[1] Arrange for pickup and disposal by your institution’s certified hazardous waste management service.
Solid Waste Disposal
Solid waste contaminated with this compound, includes items such as empty vials, pipette tips, gloves, and other contaminated labware.
-
Segregation: All contaminated solid waste must be collected in a designated, leak-proof hazardous waste container.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant (this compound).[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for the collection of the solid waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
Empty vials that have been triple-rinsed with a suitable solvent may, in some cases, be disposed of as regular lab glass, but this should be confirmed with institutional policies. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Quantitative Data for Decontamination
The following table summarizes key parameters for the chemical decontamination of peptide waste.
| Decontamination Method | Reagent Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | Minimum 30-60 minutes[3] | Effective for many peptides but can be corrosive to some surfaces. |
| Strong Base (e.g., NaOH) | 1 M | Minimum 30 minutes[3] | Highly effective but requires a neutralization step before final disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution[3][5] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
